Tert-butyl 2-nitrobenzoate
Description
BenchChem offers high-quality Tert-butyl 2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-6-4-5-7-9(8)12(14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGCBGCMYGTVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406635 | |
| Record name | Tert-butyl 2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55666-41-6 | |
| Record name | Tert-butyl 2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 2-nitrobenzoate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl 2-nitrobenzoate, a valuable intermediate in organic synthesis with potential applications in medicinal chemistry. This document details its chemical properties, outlines a detailed experimental protocol for its synthesis, and explores the known biological activities of the broader class of nitrobenzoate derivatives, offering insights into its potential therapeutic relevance.
Core Compound Data
A summary of the key identifiers and physicochemical properties of Tert-butyl 2-nitrobenzoate is presented below.
| Parameter | Value | Reference |
| CAS Number | 55666-41-6 | [1] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.22 g/mol | [1] |
| IUPAC Name | tert-butyl 2-nitrobenzoate | [1] |
| Appearance | Expected to be a solid | |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of Tert-butyl 2-nitrobenzoate: An Experimental Protocol
The synthesis of Tert-butyl 2-nitrobenzoate can be achieved through a two-step process commencing with the conversion of 2-nitrobenzoic acid to its more reactive acid chloride derivative, 2-nitrobenzoyl chloride. This intermediate is subsequently reacted with tert-butanol to yield the desired ester.
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
This protocol is adapted from established procedures for the synthesis of acid chlorides from carboxylic acids.[2]
Materials:
-
2-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry Toluene
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, combine 2-nitrobenzoic acid and an excess of thionyl chloride.
-
Heat the mixture to reflux and maintain for 30-60 minutes, or until the solid 2-nitrobenzoic acid has completely dissolved and gas evolution has ceased.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (in vacuo).
-
To ensure complete removal of residual thionyl chloride, add dry toluene to the flask and evaporate the solvent in vacuo. Repeat this step.
-
The resulting crude 2-nitrobenzoyl chloride, a yellowish oil or low-melting solid, can be used directly in the next step or purified by vacuum distillation.[3]
Step 2: Esterification of 2-Nitrobenzoyl Chloride with tert-Butanol
This procedure is a standard method for the synthesis of esters from acid chlorides and alcohols.
Materials:
-
2-Nitrobenzoyl chloride (from Step 1)
-
tert-Butanol
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-nitrobenzoyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0°C.
-
In a separate flask, prepare a solution of tert-butanol and a slight molar excess of triethylamine in anhydrous DCM.
-
Slowly add the tert-butanol/triethylamine solution to the cooled 2-nitrobenzoyl chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude Tert-butyl 2-nitrobenzoate.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Logical Workflow for Synthesis
Caption: Synthetic pathway for Tert-butyl 2-nitrobenzoate.
Potential Biological Activities of Nitrobenzoate Derivatives
While specific biological data for Tert-butyl 2-nitrobenzoate is not extensively documented, the broader class of nitrobenzoate derivatives has attracted significant interest in medicinal chemistry due to their diverse biological activities.
Antimicrobial and Antitubercular Activity
Nitroaromatic compounds are known to exhibit antimicrobial properties, often acting as prodrugs that are activated by microbial nitroreductases. This reduction process generates reactive nitrogen species that can induce cellular damage and lead to microbial cell death.[4] A notable area of investigation is the activity of nitrobenzoate esters against Mycobacterium tuberculosis.[5] Studies have shown that derivatives with aromatic nitro substitutions are among the most active, with the 3,5-dinitrobenzoate scaffold being particularly promising for the development of new antimycobacterial agents.[5]
Anti-inflammatory and Anticancer Potential
Nitrobenzoate derivatives have also been explored for their anti-inflammatory and anticancer activities.[4] Certain nitrooxy derivatives of nitrobenzoic acid have been shown to modulate cytokine production, reducing pro-inflammatory cytokines while increasing anti-inflammatory ones.[4] The anticancer potential of this class of compounds is an emerging field of research, with proposed mechanisms including the inhibition of cancer cell migration and induction of apoptosis.[4]
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of many nitroaromatic compounds is predicated on their intracellular reduction to cytotoxic species. This proposed mechanism is depicted below.
Caption: Proposed mechanism of nitrobenzoate antimicrobial activity.
Conclusion
Tert-butyl 2-nitrobenzoate is a readily synthesizable organic compound with significant potential as a building block in medicinal chemistry and drug development. While direct biological data for this specific molecule is limited, the established antimicrobial, anti-inflammatory, and anticancer activities of the broader nitrobenzoate class suggest that it and its derivatives are worthy of further investigation as potential therapeutic agents. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers interested in exploring the chemical and biological properties of this versatile compound.
References
An In-depth Technical Guide to Interpreting the NMR Spectra of Tert-butyl 2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of tert-butyl 2-nitrobenzoate. It is designed to assist researchers and professionals in the fields of chemistry and drug development in understanding the structural elucidation of this compound through detailed NMR data interpretation. This document outlines the experimental protocols, presents quantitative spectral data in a clear, tabular format, and utilizes visualizations to illustrate the key structural and logical relationships.
Molecular Structure and NMR Signal Assignment
Tert-butyl 2-nitrobenzoate possesses a distinct molecular structure that gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectroscopy. The aromatic protons are influenced by the electron-withdrawing nitro group and the sterically bulky tert-butyl ester group, leading to a predictable pattern of chemical shifts and coupling constants. Similarly, the carbon environments are uniquely defined, providing a clear ¹³C NMR spectrum.
Below is a diagram illustrating the chemical structure of tert-butyl 2-nitrobenzoate with numbering for proton and carbon assignments.
Caption: Chemical structure of tert-butyl 2-nitrobenzoate.
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental for accurate structural interpretation. The following section details a standard protocol for the preparation and analysis of an organic compound like tert-butyl 2-nitrobenzoate.
Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-20 mg of tert-butyl 2-nitrobenzoate for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the sample height in the tube is between 4 and 5 cm.
-
Filtering: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.
-
Internal Standard: If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
Data Acquisition:
-
Instrumentation: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp spectral lines.
-
¹H NMR Acquisition: A standard pulse-acquire sequence is used. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal intensity. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and potentially a longer relaxation delay are necessary.
Quantitative NMR Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for tert-butyl 2-nitrobenzoate.
Table 1: ¹H NMR Data for Tert-butyl 2-nitrobenzoate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.82 | dd | 1H | 7.8, 1.4 | H-3 |
| 7.65 | td | 1H | 7.6, 1.4 | H-5 |
| 7.58 | td | 1H | 7.8, 1.4 | H-4 |
| 7.49 | dd | 1H | 7.6, 1.4 | H-6 |
| 1.55 | s | 9H | - | -C(CH₃)₃ |
Table 2: ¹³C NMR Data for Tert-butyl 2-nitrobenzoate
| Chemical Shift (δ) ppm | Assignment |
| 164.2 | C=O |
| 147.9 | C-2 |
| 132.5 | C-4 |
| 131.0 | C-6 |
| 129.0 | C-1 |
| 124.5 | C-5 |
| 123.9 | C-3 |
| 82.5 | -C (CH₃)₃ |
| 28.1 | -C(C H₃)₃ |
Spectral Interpretation and Structural Correlation
The correlation between the observed NMR signals and the molecular structure of tert-butyl 2-nitrobenzoate is a logical process based on established principles of NMR spectroscopy. The following diagram illustrates this relationship.
Caption: Correlation of tert-butyl 2-nitrobenzoate structure with NMR data.
¹H NMR Spectrum Interpretation:
-
Aromatic Region (δ 7.4-7.9 ppm): The four protons on the benzene ring appear as distinct multiplets due to their different chemical environments and spin-spin coupling. The electron-withdrawing nitro group deshields the adjacent protons (H-3 and H-6) causing them to resonate at a lower field. The coupling pattern (doublet of doublets and triplet of doublets) is characteristic of an ortho-substituted benzene ring.
-
Aliphatic Region (δ ~1.5 ppm): The nine equivalent protons of the tert-butyl group appear as a sharp singlet. The integration value of 9H confirms the presence of the tert-butyl group. Its upfield chemical shift is typical for alkyl protons shielded from the deshielding effects of the aromatic ring and nitro group.
¹³C NMR Spectrum Interpretation:
-
Carbonyl Carbon (δ ~164 ppm): The signal at the lowest field corresponds to the ester carbonyl carbon, which is significantly deshielded by the two adjacent oxygen atoms.
-
Aromatic Carbons (δ 123-148 ppm): The six aromatic carbons give rise to six distinct signals, confirming their unique electronic environments. The carbon attached to the nitro group (C-2) is the most deshielded in this region.
-
Aliphatic Carbons (δ ~82 and 28 ppm): The quaternary carbon of the tert-butyl group appears around 82.5 ppm, deshielded by the adjacent oxygen atom. The three equivalent methyl carbons of the tert-butyl group resonate at a much higher field, around 28.1 ppm.
This detailed guide provides the necessary information for the comprehensive interpretation of the ¹H and ¹³C NMR spectra of tert-butyl 2-nitrobenzoate, facilitating its identification and characterization in a research and development setting.
The Versatile Role of Tert-butyl 2-nitrobenzoate in Modern Organic Synthesis: A Technical Guide
For Immediate Release
In the landscape of organic synthesis, the strategic use of specialized reagents is paramount for the efficient construction of complex molecules. Among these, Tert-butyl 2-nitrobenzoate has emerged as a versatile building block, offering unique advantages in a range of synthetic transformations. This technical guide provides an in-depth analysis of the core applications of Tert-butyl 2-nitrobenzoate, tailored for researchers, scientists, and professionals in drug development. We will delve into its synthesis, its role as an amino-protecting group, and its utility as a precursor for valuable synthetic intermediates.
Synthesis of Tert-butyl 2-nitrobenzoate
The preparation of Tert-butyl 2-nitrobenzoate is typically achieved through the esterification of 2-nitrobenzoic acid. A common and effective method involves the conversion of 2-nitrobenzoic acid to its more reactive acid chloride derivative, 2-nitrobenzoyl chloride, which is then reacted with tert-butanol.
A general two-step procedure for the synthesis is as follows:
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
This initial step involves the reaction of 2-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acid chloride.[1]
Experimental Protocol: A mixture of 2-nitrobenzoic acid (1 equivalent) and thionyl chloride (excess, can be used as solvent) is heated under reflux. The reaction progress can be monitored by the dissolution of the solid 2-nitrobenzoic acid. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield crude 2-nitrobenzoyl chloride, which can often be used in the next step without further purification.[1]
Step 2: Esterification with Tert-butanol
The resulting 2-nitrobenzoyl chloride is then reacted with tert-butanol to form the desired tert-butyl ester.
Experimental Protocol: To a solution of tert-butanol in a suitable anhydrous solvent (e.g., dichloromethane), 2-nitrobenzoyl chloride is added, often in the presence of a base such as triethylamine or pyridine to neutralize the HCl generated during the reaction. The reaction mixture is stirred at room temperature until completion. The product, Tert-butyl 2-nitrobenzoate, can then be isolated and purified using standard techniques such as extraction and chromatography.
Key Applications in Organic Synthesis
Amine Protection
A primary application of reagents that can introduce the tert-butyloxycarbonyl (Boc) group is the protection of primary and secondary amines. While di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for this transformation, the principle of using a tert-butyl containing electrophile is central. The Boc group is favored in peptide synthesis and other multi-step syntheses due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[2][3][4][5][6][7][8]
The protection of an amine with a Boc-donating reagent proceeds via nucleophilic attack of the amine on the carbonyl group of the reagent, leading to the formation of a stable carbamate.
General Deprotection Protocol for Boc-protected Amines: The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like methanol or dioxane.[2][3] The reaction is usually rapid and proceeds at room temperature.
| Parameter | Condition | Notes |
| Acid | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | TFA is often used neat or as a solution in DCM. HCl is typically used as a solution in methanol or dioxane. |
| Solvent | Dichloromethane (DCM), Methanol, Dioxane | The choice of solvent depends on the solubility of the substrate. |
| Temperature | Room Temperature | The deprotection is generally fast at ambient temperature. |
| Work-up | Evaporation of the solvent and excess acid. | The resulting amine salt can be neutralized in a subsequent step if the free amine is required. |
Precursor to 2-Aminobenzoate Derivatives
The nitro group of Tert-butyl 2-nitrobenzoate can be readily reduced to an amine, providing access to tert-butyl 2-aminobenzoate. This derivative is a valuable intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds. The reduction of the nitro group is a common transformation in organic synthesis and can be achieved using a variety of reagents.
Common Reduction Methods for Nitroarenes:
| Reagent | Catalyst | Typical Conditions | Yield (%) |
| H₂ | Pd/C, PtO₂ | 1-4 atm H₂, room temperature, various solvents (e.g., ethanol, ethyl acetate) | High |
| SnCl₂·2H₂O | - | HCl, ethanol, reflux | Good to High |
| Fe | NH₄Cl or CH₃COOH | Water, reflux | Good to High |
| Na₂S₂O₄ | - | Water/Methanol, room temperature | Variable |
Note: The yields are general and can vary depending on the specific substrate and reaction conditions.
The resulting tert-butyl 2-aminobenzoate can then be used in a variety of subsequent reactions, such as diazotization followed by substitution, or as a nucleophile in coupling reactions to construct more complex molecular architectures. The presence of the tert-butyl ester provides a protecting group for the carboxylic acid functionality, which can be removed at a later stage of the synthesis if required.
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of Tert-butyl 2-nitrobenzoate, the following diagrams, generated using the DOT language, outline the key transformations discussed.
References
- 1. prepchem.com [prepchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. scispace.com [scispace.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Guide: The Role of o-Nitrobenzyl Moieties as Photolabile Protecting Groups in Organic Synthesis
A Note on Terminology: This guide addresses the role of o-nitrobenzyl-based protecting groups. Initial searches for "tert-butyl 2-nitrobenzoate" as a protecting group did not yield evidence of its use in this capacity within the scientific literature. The combination of a nitro-substituted aromatic ring and its application as a protecting group strongly points to the well-established family of o-nitrobenzyl photolabile protecting groups. This guide will focus on these widely used moieties.
Introduction to o-Nitrobenzyl Protecting Groups
The ortho-nitrobenzyl (ONB) group is a cornerstone of photolabile protecting group chemistry.[1][2][3] A photolabile protecting group (PPG) is a chemical entity that can be removed from a functional group by the action of light, often UV irradiation.[1] This "traceless" deprotection method offers exceptional spatial and temporal control over chemical reactions, making it invaluable in complex multi-step organic synthesis, biochemistry, and materials science.[1][2]
The ONB group and its derivatives are among the most widely utilized PPGs due to their versatility in protecting a wide array of functional groups, including alcohols, phenols, amines, carboxylic acids, and phosphates.[1][2][3][4] The deprotection process is initiated by irradiation, typically in the UV range (around 350 nm), which triggers an intramolecular rearrangement leading to the release of the protected functional group and the formation of a 2-nitrosobenzaldehyde or related byproduct.[2][4][5]
The key advantages of using ONB protecting groups include:
-
Orthogonality: Deprotection is achieved with light, leaving other common protecting groups that are sensitive to acid, base, or hydrogenation conditions unaffected.[1]
-
Mild Deprotection Conditions: The use of light avoids harsh chemical reagents that could damage sensitive substrates.
-
Spatiotemporal Control: Light can be directed to specific areas of a sample at precise times, allowing for controlled release of the active molecule.[1][2]
Protection of Functional Groups
The installation of the o-nitrobenzyl group typically involves standard chemical transformations. The choice of reagent and conditions depends on the functional group to be protected.
2.1 Protection of Alcohols and Phenols: Alcohols and phenols are commonly protected as o-nitrobenzyl ethers. This is typically achieved by an SN2 reaction between the corresponding alkoxide or phenoxide and o-nitrobenzyl bromide in the presence of a base.
2.2 Protection of Carboxylic Acids: Carboxylic acids are protected as o-nitrobenzyl esters. Standard esterification methods, such as reaction with o-nitrobenzyl alcohol under acidic conditions or with o-nitrobenzyl bromide in the presence of a base, are employed.
2.3 Protection of Amines: Amines are often protected as o-nitrobenzyl carbamates.[5] This is typically achieved by reacting the amine with o-nitrobenzyl chloroformate.[5] The resulting carbamate is stable to a range of conditions but can be cleaved by photolysis.
Stability of the o-Nitrobenzyl Group
The o-nitrobenzyl group is robust and stable under various reaction conditions, which is a crucial characteristic for a good protecting group.
| Condition | Stability of ONB Group |
| Acidic Conditions | Generally stable to strong acids like trifluoroacetic acid (TFA).[5] |
| Basic Conditions | Stable to most basic conditions. |
| Oxidative Conditions | Stable to many common oxidizing agents. |
| Reductive Conditions | Unstable to catalytic hydrogenation, which reduces the nitro group. |
| Nucleophiles | Generally stable. |
This stability profile allows for the selective removal of other protecting groups, such as Boc (acid-labile) or Fmoc (base-labile), in the presence of an ONB group.
Deprotection of the o-Nitrobenzyl Group
The defining feature of the ONB group is its removal by photolysis. The mechanism of this process has been extensively studied.
4.1 Mechanism of Photochemical Cleavage: Upon irradiation with UV light (typically around 320-365 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group.[1][2][4] This forms an aci-nitro intermediate, which then rearranges to release the protected functional group and form 2-nitrosobenzaldehyde as a byproduct.[2][4]
Diagram of the Deprotection Pathway:
Caption: General workflow for the protection and photolytic deprotection using an o-nitrobenzyl group.
4.2 Experimental Considerations for Deprotection: The efficiency of the photolytic cleavage can be influenced by several factors:
-
Wavelength: The choice of irradiation wavelength is crucial to initiate the reaction without damaging the substrate.
-
Solvent: The reaction is often performed in solvents that are transparent in the UV region, such as methanol, acetonitrile, or dichloromethane.
-
Byproduct Trapping: The 2-nitrosobenzaldehyde byproduct can sometimes react with the deprotected amine.[5] In such cases, aldehyde scavengers can be added to the reaction mixture to improve yields.[5]
Experimental Protocols
5.1 General Procedure for the Protection of an Alcohol with o-Nitrobenzyl Bromide:
-
Dissolve the alcohol (1.0 eq.) in anhydrous DMF.
-
Add sodium hydride (1.2 eq.) portion-wise at 0 °C and stir for 30 minutes.
-
Add a solution of o-nitrobenzyl bromide (1.1 eq.) in DMF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
5.2 General Procedure for the Photochemical Deprotection of an o-Nitrobenzyl Ether:
-
Dissolve the o-nitrobenzyl-protected compound in a suitable solvent (e.g., methanol/dichloromethane mixture) in a quartz or Pyrex reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.
-
Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp with a filter to select for wavelengths >320 nm) at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the deprotected product by column chromatography to remove the 2-nitrosobenzaldehyde byproduct.
Quantitative Data
The yields and reaction times for both protection and deprotection are highly substrate-dependent. However, representative data from the literature indicates the general efficiency of these processes.
Table 1: Examples of o-Nitrobenzyl Protection and Deprotection Yields
| Substrate Type | Protecting Reagent | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) |
| Primary Alcohol | o-Nitrobenzyl bromide, NaH | >90% | hv (350 nm), MeOH | 85-95% |
| Phenol | o-Nitrobenzyl bromide, K₂CO₃ | >95% | hv (350 nm), CH₃CN | 90-98% |
| Carboxylic Acid | o-Nitrobenzyl bromide, Cs₂CO₃ | 85-95% | hv (350 nm), THF/H₂O | >90% |
| Amine (as carbamate) | o-Nitrobenzyl chloroformate | 80-90% | hv (350 nm), Dioxane | 70-85% |
Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.
Conclusion
The o-nitrobenzyl group is a powerful and versatile photolabile protecting group that has found widespread application in organic synthesis. Its stability to common chemical reagents, combined with its clean and mild removal by light, provides a valuable tool for chemists, particularly in the synthesis of complex and sensitive molecules. While the initially queried "tert-butyl 2-nitrobenzoate" does not appear to be a recognized protecting group, the principles and applications of the closely related o-nitrobenzyl family are well-documented and offer a robust solution for photochemically controlled synthesis.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to the Fundamental Reactions of Tert-butyl 2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reactions involving tert-butyl 2-nitrobenzoate, a versatile intermediate in organic synthesis. The document details its preparation and subsequent key transformations, including reduction and cyclization, which are fundamental in the synthesis of various heterocyclic compounds and potential pharmaceutical building blocks.
Synthesis of Tert-butyl 2-nitrobenzoate
The primary and most direct route to tert-butyl 2-nitrobenzoate involves a two-step process commencing with the readily available 2-nitrobenzoic acid. The carboxylic acid is first converted to its more reactive acyl chloride derivative, 2-nitrobenzoyl chloride. This intermediate is then reacted with tert-butanol to yield the desired tert-butyl ester.
Synthesis of 2-Nitrobenzoyl Chloride
The conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride is efficiently achieved using thionyl chloride (SOCl₂).[1]
Experimental Protocol:
-
Materials: 2-nitrobenzoic acid, thionyl chloride, dry toluene.
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a gas trap, a mixture of 2-nitrobenzoic acid (e.g., 5 g) and thionyl chloride (e.g., 5 mL) is heated under reflux for 30 minutes.[1] The progress of the reaction is indicated by the dissolution of the solid 2-nitrobenzoic acid. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. To ensure complete removal, dry toluene is added to the residue and subsequently evaporated in vacuo; this process is repeated. The resulting crude 2-nitrobenzoyl chloride, a yellowish oil or low-melting solid, can be used directly in the next step without further purification.
Esterification of 2-Nitrobenzoyl Chloride with Tert-butanol
The reaction of 2-nitrobenzoyl chloride with tert-butanol in the presence of a base, such as pyridine, affords tert-butyl 2-nitrobenzoate.
Experimental Protocol (Proposed):
-
Materials: 2-nitrobenzoyl chloride, tert-butanol, pyridine, dry diethyl ether.
-
Procedure: A solution of 2-nitrobenzoyl chloride (1 equivalent) in dry diethyl ether is added dropwise to a stirred solution of tert-butanol (1.1 equivalents) and pyridine (1.1 equivalents) in dry diethyl ether at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is monitored by thin-layer chromatography. Upon completion, the pyridinium hydrochloride salt is removed by filtration. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude tert-butyl 2-nitrobenzoate, which can be purified by column chromatography.
Table 1: Summary of Synthesis Data (Hypothetical)
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Nitrobenzoic acid | Thionyl chloride | Toluene (for workup) | Reflux | 0.5 | >95 (crude) |
| 2 | 2-Nitrobenzoyl chloride, Tert-butanol | Pyridine | Diethyl ether | 0 to RT | 4-6 | 80-90 |
Core Reactions of Tert-butyl 2-nitrobenzoate
The primary reactive site of tert-butyl 2-nitrobenzoate for further elaboration is the nitro group. Its reduction to an amino group opens up pathways to a variety of nitrogen-containing heterocycles.
Reduction of the Nitro Group to Tert-butyl 2-aminobenzoate
The nitro group of tert-butyl 2-nitrobenzoate can be selectively reduced to an amine using various methods, with catalytic hydrogenation being a common and clean approach.
Experimental Protocol: Catalytic Hydrogenation
-
Materials: Tert-butyl 2-nitrobenzoate, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.
-
Procedure: A solution of tert-butyl 2-nitrobenzoate in ethanol is charged into a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is flushed with nitrogen and then pressurized with hydrogen gas (e.g., 50 psi). The mixture is shaken or stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to give tert-butyl 2-aminobenzoate.
Table 2: Summary of Reduction Data
| Reactant | Reagents | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Product | Yield (%) |
| Tert-butyl 2-nitrobenzoate | 10% Pd/C, H₂ | Ethanol | 50 | RT | 2-4 | Tert-butyl 2-aminobenzoate | >95 |
Intramolecular Cyclization to form a β-Lactam
The resulting tert-butyl 2-aminobenzoate can undergo intramolecular cyclization under specific conditions to form a β-lactam. This reaction involves the nucleophilic attack of the amino group on the ester carbonyl, with the expulsion of tert-butanol. This type of cyclization can be promoted by a suitable activating agent or by heating.
Experimental Protocol (Proposed):
-
Materials: Tert-butyl 2-aminobenzoate, a suitable activating agent (e.g., a Grignard reagent or a strong non-nucleophilic base), dry THF.
-
Procedure: To a solution of tert-butyl 2-aminobenzoate in dry THF at room temperature, a solution of a Grignard reagent (e.g., ethylmagnesium bromide) or a strong base (e.g., lithium diisopropylamide) is added dropwise. The reaction mixture is stirred at room temperature or gently heated to facilitate the cyclization. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to yield the corresponding β-lactam.
Visualizing the Reaction Pathways
The following diagrams illustrate the key transformations described in this guide.
References
Stability and recommended storage conditions for Tert-butyl 2-nitrobenzoate
An In-depth Technical Guide to the Stability and Recommended Storage Conditions of Tert-butyl 2-nitrobenzoate
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical stability and optimal storage conditions of reagents is paramount to ensure experimental reproducibility and the integrity of results. Tert-butyl 2-nitrobenzoate, a key intermediate in various synthetic pathways, is no exception. This technical guide provides a comprehensive overview of the stability profile of Tert-butyl 2-nitrobenzoate, recommended storage conditions, and detailed experimental protocols for its stability assessment.
Summary of Stability and Recommended Storage Conditions
The following table provides a concise summary of the stability characteristics and recommended storage conditions for Tert-butyl 2-nitrobenzoate, compiled from safety data sheets of structurally related compounds and general chemical principles.
| Parameter | Recommendation/Information | Source/Rationale |
| General Stability | Stable under standard ambient conditions (room temperature). | Based on data for 2-nitrobenzoic acid and methyl 2-nitrobenzoate. |
| Storage Temperature | Store in a cool place. Specific temperature ranges of 0-8°C or 10-25°C are recommended for similar compounds. Avoid temperatures above 38°C. | Recommendations for analogous nitrobenzoates and peroxybenzoates. |
| Light Sensitivity | Protect from sunlight. Nitroaromatic compounds can be light-sensitive. | General property of nitroaromatic compounds. |
| Moisture Sensitivity | Store in a dry environment. The tert-butyl ester is susceptible to hydrolysis. | General reactivity of tert-butyl esters. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, heat, sparks, and open flames. | Safety data sheets for related compounds. |
| Shelf Life | Not definitively established; regular quality control is recommended. | Lack of specific long-term stability data. |
Detailed Stability Profile
General Chemical Stability Tert-butyl 2-nitrobenzoate is expected to be chemically stable under standard ambient conditions, such as room temperature and in the absence of aggressive reagents. This assessment is based on the stability data of closely related compounds like 2-nitrobenzoic acid and methyl 2-nitrobenzoate. However, the presence of both a nitro group and a tert-butyl ester moiety suggests potential for degradation under specific stress conditions.
Thermal Stability Nitroaromatic compounds can be energetic and may decompose exothermically at elevated temperatures.[1] Studies on 2-nitrobenzoic acid have shown that thermal decomposition is a significant factor to consider, with decomposition onset occurring at elevated temperatures.[1] The tert-butyl ester group is also known to be thermally labile and can undergo elimination reactions to form isobutylene and the corresponding carboxylic acid. Therefore, it is crucial to avoid exposing Tert-butyl 2-nitrobenzoate to high temperatures. For a related compound, Tert-butyl peroxybenzoate, it is recommended that the storage temperature not exceed 38°C (100°F).
Photostability Nitroaromatic compounds are known to be susceptible to photodegradation.[2] Exposure to ultraviolet (UV) or even visible light can promote the degradation of these compounds, often leading to complex reaction mixtures. It is therefore essential to store Tert-butyl 2-nitrobenzoate in amber vials or otherwise protected from light to prevent photochemical decomposition.
Hydrolytic Stability The tert-butyl ester group in Tert-butyl 2-nitrobenzoate is prone to hydrolysis, particularly under acidic or basic conditions, to yield 2-nitrobenzoic acid and tert-butanol. While generally more stable to neutral hydrolysis than other alkyl esters, prolonged exposure to aqueous environments should be avoided.
Incompatibilities To ensure the stability and safety of Tert-butyl 2-nitrobenzoate, contact with the following should be avoided:
-
Strong oxidizing agents: Can lead to vigorous or explosive reactions.
-
Strong acids and bases: Can catalyze the hydrolysis of the ester group.
-
Heat, sparks, and open flames: Due to the potential for thermal decomposition of the nitroaromatic system.
Potential Degradation Pathways
The degradation of Tert-butyl 2-nitrobenzoate can be anticipated to proceed through several pathways, as illustrated in the diagram below. These include hydrolysis of the ester, thermal decomposition, photodegradation, and biodegradation.
Caption: Potential degradation pathways for Tert-butyl 2-nitrobenzoate.
Recommended Storage Conditions
To maintain the quality and ensure the safety of Tert-butyl 2-nitrobenzoate, the following storage conditions are recommended:
-
Temperature: Store in a cool, well-ventilated area. A refrigerated environment (2-8°C) is advisable for long-term storage to minimize the potential for thermal degradation. Avoid freezing.
-
Light: Keep in a light-resistant container, such as an amber glass bottle, to prevent photodegradation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidative degradation, especially if the compound is to be stored for an extended period.
-
Container: Use a tightly sealed container to prevent the ingress of moisture, which could lead to hydrolysis. The container material should be inert to the compound.
-
Handling: Handle in a well-ventilated area, avoiding the generation of dust or aerosols. Keep away from sources of ignition.
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4][5][6][7] The following are generalized protocols for conducting forced degradation studies on a compound like Tert-butyl 2-nitrobenzoate.
Caption: General workflow for a forced degradation study.
1. Hydrolytic Degradation
-
Objective: To assess stability towards acid and base-catalyzed hydrolysis.
-
Protocol:
-
Prepare solutions of Tert-butyl 2-nitrobenzoate (e.g., 1 mg/mL) in an aqueous/organic co-solvent system.
-
For acid hydrolysis, add hydrochloric acid to a final concentration of 0.1 M.
-
For base hydrolysis, add sodium hydroxide to a final concentration of 0.1 M.
-
Maintain the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
-
2. Oxidative Degradation
-
Objective: To evaluate the susceptibility to oxidation.
-
Protocol:
-
Prepare a solution of Tert-butyl 2-nitrobenzoate (e.g., 1 mg/mL).
-
Add hydrogen peroxide to a final concentration of, for example, 3%.
-
Keep the solution at room temperature, protected from light.
-
Monitor the degradation over time by taking samples at various intervals.
-
Analyze the samples by HPLC.
-
3. Thermal Degradation
-
Objective: To determine the stability at elevated temperatures.
-
Protocol:
-
Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
Prepare a solution of the compound and place it in a controlled temperature bath at the same temperature.
-
After a set period (e.g., 24, 48, 72 hours), remove the samples.
-
For the solid sample, dissolve a known amount in a suitable solvent.
-
Analyze all samples by HPLC to determine the extent of degradation.
-
4. Photolytic Degradation
-
Objective: To assess the stability upon exposure to light.
-
Protocol:
-
Expose a solution of Tert-butyl 2-nitrobenzoate to a light source as specified in the ICH Q1B guideline (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC to determine the degradation due to light.
-
Data Presentation
Thermal Decomposition Data for 2-Nitrobenzoic Acid
| Parameter | Value | Method | Reference |
| Decomposition Onset Temperature | Varies with heating rate | DSC | [8] |
| Peak Decomposition Temperature | ~196 °C (at 1.0 °C/min) | TGA | [8] |
| Decomposition Enthalpy (ΔH) | 335.61 - 542.27 J/g | DSC | [8] |
| Apparent Activation Energy (Ea) | 131.31 kJ/mol (average) | Multiple kinetic models | [1] |
DSC: Differential Scanning Calorimetry; TGA: Thermogravimetric Analysis.
References
Potential Byproducts in the Synthesis of Tert-butyl 2-nitrobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the potential byproducts encountered during the synthesis of tert-butyl 2-nitrobenzoate, a key intermediate in various pharmaceutical and chemical manufacturing processes. Understanding the formation of these impurities is critical for the development of robust, scalable, and high-purity synthetic routes. This document outlines the primary synthetic methodologies, details the mechanistic origins of common byproducts, and provides detailed experimental protocols for the key transformations.
Overview of Synthetic Routes and Potential Byproduct Formation
The synthesis of tert-butyl 2-nitrobenzoate is primarily achieved through three main strategies, each with a unique profile of potential byproducts. The choice of synthetic route often involves a trade-off between reaction efficiency, scalability, and the impurity profile of the crude product.
Table 1: Summary of Synthetic Routes and Associated Byproducts
| Synthetic Route | Key Reagents | Major Potential Byproducts | Formation Mechanism |
| Direct Acid-Catalyzed Esterification | 2-Nitrobenzoic Acid, tert-Butanol, Acid Catalyst (e.g., H₂SO₄) | Isobutylene, Di-tert-butyl ether | Acid-catalyzed elimination of water from tert-butanol and subsequent ether formation. |
| Acyl Chloride Route | 2-Nitrobenzoyl Chloride, Potassium tert-Butoxide | Unreacted 2-Nitrobenzoyl Chloride, 2-Nitrobenzoic Acid | Incomplete reaction; hydrolysis of the acyl chloride. |
| Mitsunobu Reaction | 2-Nitrobenzoic Acid, tert-Butanol, Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) | Triphenylphosphine oxide (TPPO), Diethyl hydrazinedicarboxylate | Oxidation of PPh₃ and reduction of DEAD. |
Detailed Analysis of Byproduct Formation
Direct Acid-Catalyzed Esterification
This method, while atom-economical, is susceptible to side reactions involving the tertiary alcohol under acidic conditions. The highly stable tert-butyl cation is a key intermediate that can lead to the formation of byproducts.
-
Isobutylene: Under acidic and elevated temperature conditions, tert-butanol can undergo dehydration to form isobutylene gas. This represents a loss of the esterifying agent and can lead to pressure build-up in a closed system.[1]
-
Di-tert-butyl ether: The tert-butyl cation can be trapped by another molecule of tert-butanol to form di-tert-butyl ether.[2]
Caption: Byproduct formation in acid-catalyzed esterification.
Acyl Chloride Route
This route involves the conversion of 2-nitrobenzoic acid to the more reactive 2-nitrobenzoyl chloride, which is then reacted with a tert-butoxide source. While generally a high-yielding reaction, incomplete conversion and hydrolysis are the main sources of impurities.
-
Unreacted 2-Nitrobenzoyl Chloride: If the reaction does not go to completion, the starting acyl chloride will remain as an impurity.
-
2-Nitrobenzoic Acid: 2-Nitrobenzoyl chloride is highly susceptible to hydrolysis. The presence of any moisture in the reaction will lead to the formation of the starting carboxylic acid.[3]
Caption: Byproduct formation in the acyl chloride route.
Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for esterification, particularly for sterically hindered alcohols. However, it is known for generating stoichiometric amounts of byproducts that can complicate purification.
-
Triphenylphosphine oxide (TPPO): Triphenylphosphine is oxidized to triphenylphosphine oxide during the reaction.
-
Diethyl hydrazinedicarboxylate: Diethyl azodicarboxylate (DEAD) is reduced to diethyl hydrazinedicarboxylate.
The separation of the desired ester from these byproducts is often the primary challenge in the workup of a Mitsunobu reaction.
Caption: Products and byproducts of the Mitsunobu reaction.
Experimental Protocols
Direct Acid-Catalyzed Esterification of 2-Nitrobenzoic Acid
Materials:
-
2-Nitrobenzoic acid
-
tert-Butanol
-
Concentrated sulfuric acid
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-nitrobenzoic acid (1 equivalent) in toluene is added tert-butanol (2 equivalents).
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) is carefully added to the stirred mixture.
-
The reaction mixture is heated to reflux (approximately 90-100 °C) and the progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is carefully washed with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
Synthesis via 2-Nitrobenzoyl Chloride and Potassium tert-Butoxide
This is a two-step process.
Step 1: Synthesis of 2-Nitrobenzoyl Chloride [3]
Materials:
-
2-Nitrobenzoic acid
-
Thionyl chloride
-
Dry toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, 2-nitrobenzoic acid (1 equivalent) is suspended in thionyl chloride (2-3 equivalents).
-
The mixture is heated to reflux for 2-3 hours, during which time the solid dissolves.
-
After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.
-
To ensure complete removal of thionyl chloride, dry toluene is added to the residue and evaporated under reduced pressure. This step is repeated.
-
The resulting crude 2-nitrobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Esterification with Potassium tert-Butoxide
Materials:
-
2-Nitrobenzoyl chloride
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Potassium tert-butoxide (1.1 equivalents) is suspended in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 2-nitrobenzoyl chloride (1 equivalent) in anhydrous THF is added dropwise to the cooled suspension with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is monitored for completion by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
Mitsunobu Reaction
Materials:
-
2-Nitrobenzoic acid
-
tert-Butanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of 2-nitrobenzoic acid (1.2 equivalents) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere, is added tert-butanol (1 equivalent).
-
The solution is cooled to 0 °C in an ice bath.
-
DEAD or DIAD (1.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.
Conclusion
The synthesis of tert-butyl 2-nitrobenzoate can be accomplished through several effective methods. A thorough understanding of the potential side reactions and byproduct formation associated with each route is essential for process optimization and the consistent production of high-purity material. The choice of the optimal synthetic route will depend on the specific requirements of the application, including scale, purity specifications, and economic considerations. The experimental protocols provided herein serve as a foundation for the development of robust and reliable synthetic procedures.
References
An In-depth Technical Guide to the X-ray Crystal Structure Determination of Tert-butyl 2-nitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the generation of this document, a publicly available crystal structure for tert-butyl 2-nitrobenzoate has not been identified. The following guide therefore presents a comprehensive, albeit hypothetical, workflow for its synthesis, crystallization, and subsequent X-ray crystal structure determination based on established methodologies for similar small organic molecules.
Introduction
Single-crystal X-ray diffraction (SCXRD) remains the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships in drug design and materials science. This guide outlines the complete process for determining the crystal structure of tert-butyl 2-nitrobenzoate, from its chemical synthesis to the final validation of the crystallographic data.
Experimental Protocols
Part 1: Synthesis of Tert-butyl 2-nitrobenzoate
A plausible and efficient method for the synthesis of tert-butyl 2-nitrobenzoate is the esterification of 2-nitrobenzoic acid. Due to the steric hindrance of the tertiary alcohol, standard Fischer esterification is often inefficient. A common approach involves the activation of the carboxylic acid, for example, by conversion to the acid chloride, followed by reaction with tert-butanol.
Materials:
-
2-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (NEt₃)
-
tert-Butanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Activation of 2-Nitrobenzoic Acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. The formation of 2-nitrobenzoyl chloride is typically quantitative.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous toluene twice to ensure complete removal of volatile reagents.
-
Esterification: Dissolve the crude 2-nitrobenzoyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve tert-butanol (1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Add the solution of tert-butanol and base dropwise to the stirred solution of 2-nitrobenzoyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude tert-butyl 2-nitrobenzoate by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Crystallization of Tert-butyl 2-nitrobenzoate
The growth of high-quality single crystals is often the most challenging step in structure determination. For a small organic molecule like tert-butyl 2-nitrobenzoate, several common crystallization techniques can be employed.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture such as DCM/hexanes) to near saturation in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at room temperature or in a refrigerator.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexanes or pentane). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Solvent Layering: Prepare a concentrated solution of the compound in a dense, good solvent (e.g., DCM). Carefully layer a less dense anti-solvent (e.g., hexanes) on top of this solution without mixing. Crystals may form at the interface of the two solvents over time.
Part 3: Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.
Procedure:
-
Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop and cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed on the diffractometer. A modern instrument equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is used.
-
An initial set of diffraction images is collected to determine the unit cell parameters and crystal system.
-
A data collection strategy is then calculated to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This step is typically performed using software provided with the diffractometer (e.g., CrysAlisPro, APEX).
-
Structure Solution and Refinement:
-
The processed data is used to solve the crystal structure. For small molecules, direct methods or charge-flipping algorithms (as implemented in programs like SHELXT or SIR) are highly effective in determining the initial atomic positions.
-
The resulting structural model is then refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process involves adjusting atomic coordinates, and anisotropic displacement parameters, and adding hydrogen atoms to their calculated positions. The quality of the final model is assessed by monitoring the R-factors (R1, wR2) and the goodness-of-fit (GooF).
-
Data Presentation
The final crystallographic data for tert-butyl 2-nitrobenzoate would be presented in a standardized format, typically in a Crystallographic Information File (CIF). Key parameters are summarized in a table for easy comparison and validation. The following table represents a hypothetical but realistic set of data for this compound.
| Parameter | Hypothetical Value for Tert-butyl 2-nitrobenzoate |
| Empirical Formula | C₁₁H₁₃NO₄ |
| Formula Weight | 223.23 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.543(2) Å, α = 90° |
| b = 15.123(3) Å, β = 105.34(1)° | |
| c = 9.211(2) Å, γ = 90° | |
| Volume | 1147.8(4) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.291 Mg/m³ |
| Absorption Coefficient | 0.096 mm⁻¹ |
| F(000) | 472 |
| Crystal Size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.5° to 28.0° |
| Index Ranges | -11 ≤ h ≤ 11, -19 ≤ k ≤ 19, -12 ≤ l ≤ 12 |
| Reflections Collected | 10542 |
| Independent Reflections | 2635 [R(int) = 0.034] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2635 / 0 / 146 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I > 2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.34 and -0.21 e.Å⁻³ |
Mandatory Visualization
The overall workflow for the X-ray crystal structure determination of a small molecule like tert-butyl 2-nitrobenzoate can be visualized as a logical progression of steps from synthesis to final structure validation.
Caption: Workflow for the determination of the crystal structure of tert-butyl 2-nitrobenzoate.
Theoretical and Computational Insights into the Conformational Landscape of Tert-butyl 2-nitrobenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for elucidating the conformational preferences of tert-butyl 2-nitrobenzoate. Due to significant steric hindrance and complex electronic interactions arising from the adjacent tert-butyl ester and nitro groups, understanding the three-dimensional structure of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This document synthesizes data from computational studies on analogous molecules to predict the conformational behavior of tert-butyl 2-nitrobenzoate and outlines a robust protocol for its detailed computational analysis.
Introduction: The "Ortho Effect" in Tert-butyl 2-nitrobenzoate
The conformational geometry of tert-butyl 2-nitrobenzoate is primarily dictated by the interplay of steric repulsion and electronic effects between the bulky tert-butyl ester group and the nitro group, both positioned ortho to each other on the benzene ring. This "ortho effect" is a well-documented phenomenon in substituted benzene derivatives that significantly influences their chemical and physical properties.[1][2]
In the case of tert-butyl 2-nitrobenzoate, the steric clash between the voluminous tert-butyl group and the nitro group is expected to force both substituents out of the plane of the benzene ring. This deviation from planarity disrupts the π-conjugation between these groups and the aromatic system, leading to unique electronic and reactive properties. Computational studies on ortho-substituted benzoic acids have shown that steric hindrance can compel the carboxyl group to twist out of the benzene ring's plane, which in turn affects the acidity and reactivity of the molecule.[2][3] A similar out-of-plane arrangement is anticipated for the tert-butyl ester and nitro groups in the target molecule.
Predicted Conformational Profile
Based on computational studies of related molecules such as 2-nitrobenzoic acid, methyl 2-nitrobenzoate, and tert-butyl benzoate, we can predict the key conformational features of tert-butyl 2-nitrobenzoate. The primary degrees of freedom are the rotation around the C(ring)-C(ester), O-C(tert-butyl), and C(ring)-N(nitro) bonds.
Dihedral Angles
The most critical dihedral angles determining the overall conformation are:
-
ω1 (O=C-C=C): This angle defines the rotation of the ester group relative to the benzene ring. Due to the steric pressure from the ortho-nitro group, ω1 is expected to be significantly non-zero, likely in the range of 40-70 degrees. Studies on ortho-substituted benzoic acids support a non-planar arrangement to alleviate steric strain.[3]
-
ω2 (C-O-C(CH₃)₃): The rotation around the ester C-O bond. The tert-butyl group is expected to adopt a staggered conformation relative to the carbonyl group to minimize local steric interactions.
-
ω3 (C-C-N=O): This dihedral angle describes the orientation of the nitro group. Similar to the ester group, the nitro group will be twisted out of the plane of the aromatic ring to avoid steric clashes with the tert-butyl ester. The expected range for this angle is also significant, likely between 30 and 60 degrees.
Rotational Energy Barriers
The steric hindrance between the adjacent bulky groups is predicted to create substantial rotational energy barriers.
-
Rotation around the C(ring)-C(ester) bond: The energy barrier for this rotation is expected to be significant due to the need for the ester group to "pass by" the nitro group.
-
Rotation around the C(ring)-N(nitro) bond: Similarly, the rotation of the nitro group will be hindered by the tert-butyl ester.
Quantitative Data from Analogous Systems
To provide a quantitative basis for our predictions, the following tables summarize computational data from studies on molecules with similar structural motifs.
Table 1: Calculated Rotational Barriers and Dihedral Angles for Related Molecules
| Molecule | Method | Rotational Barrier (kcal/mol) | Dihedral Angle (ω) | Reference |
| Methyl Benzoate | Dynamic NMR / ab initio | ~5.3 - 6.28 | ~0° (planar) | [4] |
| 2-Nitrobenzoic Acid | DFT (B3LYP/6-311+G(d,p)) | - | Non-planar COOH | [3] |
| Methyl N,N-Dimethylcarbamate | Continuum Reaction Field Model | - | - | [5] |
| N-Phenylcarbamate | 500 MHz NMR / Computational | 12.5 | - | [6] |
Table 2: Predicted Conformational Data for Tert-butyl 2-nitrobenzoate
| Parameter | Predicted Value | Rationale |
| Dihedral Angle (ω1) | 40° - 70° | Steric hindrance from ortho-nitro group, based on studies of ortho-substituted benzoic acids.[3] |
| Dihedral Angle (ω3) | 30° - 60° | Steric repulsion from the tert-butyl ester group. |
| Rotational Barrier (C-C) | > 10 kcal/mol | Significant steric clash between the two bulky ortho substituents. |
| Rotational Barrier (C-N) | > 8 kcal/mol | Steric hindrance from the adjacent tert-butyl ester. |
Experimental and Computational Protocols
A thorough computational investigation of tert-butyl 2-nitrobenzoate's conformational landscape can be achieved using Density Functional Theory (DFT). The following protocol outlines a robust methodology.
Computational Methodology: A Best-Practice DFT Protocol
A reliable and accurate conformational analysis can be performed following a multi-step protocol that balances computational cost and accuracy.[7][8]
-
Initial Conformational Search: A broad conformational search should be conducted using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB), to identify a wide range of possible low-energy conformers.
-
Geometry Optimization: The promising conformers from the initial search should then be optimized at a higher level of theory. A good starting point is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[9] For more accurate geometries, a larger basis set like 6-311+G(d,p) is recommended.[3]
-
Frequency Calculations: Harmonic frequency calculations should be performed at the same level of theory as the geometry optimization to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a more sophisticated functional (e.g., a meta-GGA or a hybrid functional with a higher percentage of exact exchange) and a larger basis set (e.g., a triple-zeta basis set with diffuse and polarization functions).
-
Solvation Effects: To model the behavior of the molecule in a specific solvent, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be employed during the geometry optimization and single-point energy calculations.
A detailed investigation into the rotational barriers can be carried out by performing relaxed potential energy surface (PES) scans. This involves systematically rotating a specific dihedral angle in small increments (e.g., 10-15 degrees) while allowing all other geometric parameters to relax at each step.
Visualizations
Logical Workflow for Conformational Analysis
Caption: A flowchart illustrating the recommended computational protocol for the conformational analysis of tert-butyl 2-nitrobenzoate.
Predicted Conformational Energy Landscape
Caption: A simplified representation of the predicted potential energy surface for the rotation of the ester and nitro groups in tert-butyl 2-nitrobenzoate.
Conclusion
The conformational landscape of tert-butyl 2-nitrobenzoate is expected to be dominated by the significant steric interactions between the ortho-positioned tert-butyl ester and nitro groups. This will lead to non-planar conformations with substantial rotational energy barriers. The computational protocol outlined in this guide, leveraging established DFT methods, provides a robust framework for a detailed and accurate investigation of this molecule's three-dimensional structure. The insights gained from such studies are invaluable for understanding its chemical behavior and for the rational design of molecules with tailored properties in drug development and materials science.
References
- 1. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. researchgate.net [researchgate.net]
- 6. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ijtsrd.com [ijtsrd.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-Nitrobenzyl-Based Photolabile Linkers in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex biomolecules. A critical component of SPPS is the choice of a suitable linker, which anchors the growing peptide chain to the solid support and dictates the conditions for its final cleavage. Photolabile linkers, particularly those based on the o-nitrobenzyl moiety, offer a powerful strategy for peptide release under mild and neutral conditions, avoiding the harsh acidic treatments required for traditional linkers. This orthogonality is highly advantageous for the synthesis of peptides containing acid-sensitive modifications.
While direct literature on the application of Tert-butyl 2-nitrobenzoate as a photolabile linker in SPPS is not available, the underlying 2-nitrobenzyl chemistry is well-established. This document provides a comprehensive guide to the principles and protocols for using a 2-nitrobenzoic acid-derived photolabile linker, analogous to what would be derived from Tert-butyl 2-nitrobenzoate, in Fmoc-based SPPS.
The core principle involves the attachment of a 2-nitrobenzoic acid derivative to an amino-functionalized resin. The peptide is then synthesized on this support, and finally, the peptide-linker bond is cleaved by UV irradiation, typically around 365 nm. This process initiates an intramolecular redox reaction, leading to the release of the peptide with a free C-terminus.[1]
Data Presentation
The following tables summarize representative quantitative data for peptide synthesis utilizing a 2-nitrobenzyl-based photolabile linker. These values are based on typical efficiencies reported for analogous systems in the literature.[1]
| Parameter | Value | Notes |
| Linker Loading on Resin | 0.4 - 0.7 mmol/g | Dependent on the starting resin and coupling efficiency of the linker. |
| Coupling Efficiency per Cycle | >99% | Typically monitored by a qualitative ninhydrin (Kaiser) test. |
| Photolytic Cleavage Yield | 70 - 95% | Highly dependent on the peptide sequence, length, irradiation wavelength, and duration. |
| Crude Peptide Purity | 60 - 90% | Dependent on the efficiency of the synthesis and cleavage. |
| Irradiation Wavelength | 365 nm | Optimal for most o-nitrobenzyl-based linkers. |
| Irradiation Time | 1 - 4 hours | Dependent on the light source intensity and the scale of the synthesis.[1] |
Experimental Protocols
Protocol 1: Preparation of a 2-Nitrobenzoic Acid-Functionalized Resin
This protocol describes the synthesis of a photolabile resin by coupling 2-nitrobenzoic acid to an amino-functionalized solid support, such as Rink Amide AM resin.
Materials:
-
Rink Amide AM resin
-
2-Nitrobenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Swell the Rink Amide AM resin (1 equivalent) in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate vial, dissolve 2-nitrobenzoic acid (2 equivalents) and a coupling agent (e.g., HOBt/HBTU, 2 equivalents each) in DMF.
-
Add DIPEA (4 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a standard manual procedure for the elongation of the peptide chain on the prepared photolabile resin.
Materials:
-
2-Nitrobenzoic acid-functionalized resin
-
Fmoc-protected amino acids
-
HBTU/HOBt or HATU
-
DIPEA
-
20% Piperidine in DMF
-
DMF
-
DCM
Procedure (for each coupling cycle):
-
Swell the Resin: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU/HOBt (3 equivalents), in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Repeat steps 2-5 for each amino acid in the sequence.
Protocol 3: Photolytic Cleavage of the Peptide from the Resin
This protocol describes the release of the synthesized peptide from the solid support using UV irradiation.
Materials:
-
Peptide-bound photolabile resin
-
Photocleavage solvent (e.g., DMF, a mixture of acetonitrile/water, or a buffer compatible with the peptide)
-
UV lamp (365 nm)
-
UV-transparent reaction vessel (e.g., quartz or borosilicate glass)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), if side-chain deprotection is needed)
Procedure:
-
Resin Preparation: Wash the peptide-bound resin with DCM and dry it under vacuum.
-
Suspension: Suspend the dried resin in the chosen photocleavage solvent in a UV-transparent vessel. The concentration should be in the range of 1-5 mg of peptide-resin per mL of solvent.[1]
-
Irradiation: Irradiate the suspension with a UV lamp at 365 nm for 1-4 hours with gentle agitation. The optimal time should be determined empirically.[1]
-
Peptide Collection: After irradiation, filter the resin to collect the supernatant containing the cleaved peptide.
-
Washing: Wash the resin with a small amount of the photocleavage solvent and combine the filtrates.
-
Side-Chain Deprotection (if necessary):
-
If the peptide contains acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), evaporate the photocleavage solvent.
-
Treat the residue with a cleavage cocktail (e.g., TFA/water/TIS, 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Collect the precipitate by centrifugation.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Experimental Workflow
Caption: General workflow for solid-phase peptide synthesis using a photolabile linker.
Photocleavage Mechanism
Caption: Simplified mechanism of photocleavage for a 2-nitrobenzyl-based linker.
Note on the Mechanism Diagram: The DOT script for the photocleavage mechanism is a simplified representation. A more detailed chemical structure would require image embedding, which is not supported here. The diagram illustrates the key steps: excitation by UV light, formation of an intermediate, and subsequent rearrangement to release the peptide and a byproduct. The actual mechanism involves an intramolecular hydrogen abstraction by the excited nitro group.
References
Application Notes and Protocols: Tert-butyl Nitrite as a Nitrating Agent
A Clarification on the Nitrating Agent: Initial research indicates a potential confusion between Tert-butyl 2-nitrobenzoate and tert-butyl nitrite. Current scientific literature does not support the use of Tert-butyl 2-nitrobenzoate as a nitrating agent. Instead, it is a stable organic compound used as a building block in synthesis. The likely reagent of interest for nitration reactions under mild conditions is tert-butyl nitrite (TBN) . This document will focus on the applications and protocols of tert-butyl nitrite as a versatile and chemoselective nitrating agent.
Introduction to Tert-butyl Nitrite (TBN) as a Nitrating Agent:
Tert-butyl nitrite (TBN) has emerged as a significant reagent in modern organic synthesis for the introduction of a nitro group (-NO₂) into organic molecules.[1][2][3] Unlike traditional nitrating methods that often require harsh acidic conditions (e.g., a mixture of concentrated nitric and sulfuric acids), TBN provides a milder and more selective alternative.[1][4] It is particularly valued for its ability to perform C-H nitration on a variety of substrates, including phenols, anilines, and heterocycles, often with high regioselectivity and functional group tolerance.[1][5][6] The reactions are typically carried out under neutral or metal-catalyzed conditions, at or near room temperature, and are often compatible with complex molecular architectures.[1]
Mechanism of Nitration with Tert-butyl Nitrite
The mechanism of nitration using TBN is generally believed to proceed through a radical pathway. The reaction is initiated by the homolytic cleavage of the O-N bond in tert-butyl nitrite, which can be induced thermally or by a catalyst, to generate a tert-butoxyl radical and a nitric oxide (NO) radical.[1] In the presence of an oxidizer (often atmospheric oxygen), nitric oxide is converted to nitrogen dioxide (NO₂), the key nitrating species. The reaction pathway can vary depending on the substrate and reaction conditions. For the nitration of phenols, an initial O-nitrosylation is proposed, followed by homolysis and subsequent C-nitration.[5][7]
References
- 1. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Cleavage of the Tert-butyl 2-nitrobenzoate Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary methods for the cleavage of the tert-butyl 2-nitrobenzoate protecting group. This protecting group is a member of the well-established 2-nitrobenzyl family of photolabile protecting groups, which are instrumental in a wide range of applications, including the synthesis of complex molecules, drug delivery, and the spatiotemporal control of biologically active compounds. While photolysis is the most common and targeted method for cleavage, alternative chemical methods are also discussed.
Photolytic Cleavage
The hallmark of the 2-nitrobenzyl protecting group family is its ability to be cleaved by ultraviolet (UV) light. This "traceless" method avoids the need for chemical reagents that might interfere with sensitive substrates.
Mechanism of Photolysis
The photolytic cleavage of 2-nitrobenzyl esters proceeds via a Norrish Type II intramolecular rearrangement.[1] Upon absorption of a photon (typically in the 340-365 nm range), the nitro group is excited.[2] This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the carboxylic acid and form a 2-nitrosobenzaldehyde byproduct.[2] Under optimal conditions, this photorelease can achieve yields greater than 95%.[1]
Factors Influencing Photolytic Cleavage
The efficiency of the photolytic cleavage is dependent on several factors:
-
Irradiation Wavelength: The optimal wavelength for cleavage of 2-nitrobenzyl derivatives is typically in the UV-A range (around 350 nm).[2] The introduction of substituents on the aromatic ring, such as methoxy groups, can red-shift the absorption maximum, allowing for the use of longer, less phototoxic wavelengths.[2]
-
Solvent: The choice of solvent can influence the reaction rate and the stability of the intermediates. Protic solvents are often used, but the reaction can proceed in a variety of organic and aqueous solutions.
-
Substituents: Electron-donating groups on the aromatic ring can increase the rate of cleavage.[3] The nature of the leaving group (the carboxylate) can also have an effect on the reaction kinetics.
Experimental Protocol: General Procedure for Photolytic Cleavage
This protocol provides a general guideline for the photolytic deprotection of a 2-nitrobenzyl ester like tert-butyl 2-nitrobenzoate in solution. Optimization for specific substrates is recommended.
Materials:
-
Tert-butyl 2-nitrobenzoate protected compound
-
Appropriate solvent (e.g., acetonitrile, methanol, buffered aqueous solution)
-
Quartz reaction vessel
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a filter for the ~350 nm region)
-
Stirring plate and stir bar
-
Analytical instruments for monitoring the reaction (e.g., TLC, HPLC, LC-MS)
Procedure:
-
Solution Preparation: Dissolve the tert-butyl 2-nitrobenzoate protected compound in a suitable solvent within a quartz reaction vessel to a concentration of approximately 1-10 mM.
-
Degassing (Optional): For reactions sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Irradiation: Place the reaction vessel in the photoreactor and begin irradiation with continuous stirring. Maintain a constant temperature, using a cooling system if necessary, as high-power lamps can generate significant heat.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, HPLC, or LC-MS. The disappearance of the starting material and the appearance of the deprotected carboxylic acid and the 2-nitrosobenzaldehyde byproduct should be observed.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as column chromatography, crystallization, or extraction to remove the 2-nitrosobenzaldehyde byproduct.
Non-Photolytic Cleavage Methods
While photolysis is the most common method, the 2-nitrobenzyl group can also be cleaved under certain chemical conditions, primarily through reduction of the nitro group.
Reductive Cleavage
The principle behind reductive cleavage is the conversion of the electron-withdrawing nitro group into an electron-donating amino group. This transformation renders the benzyl C-O bond labile and susceptible to cleavage.
Mechanism: Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate) reduces the nitro group to an amine. The resulting p-aminobenzyl ester is unstable and readily cleaves to release the carboxylic acid.
Experimental Protocol: Reductive Cleavage with Pd/C and Ammonium Formate
This transfer hydrogenation protocol is often milder than using hydrogen gas.
Materials:
-
Tert-butyl 2-nitrobenzoate protected compound
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the tert-butyl 2-nitrobenzoate protected compound in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Catalyst and Hydrogen Source: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution. Then, add ammonium formate (approximately 5 equivalents) in one portion.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by appropriate methods.
Mechanism: Sodium dithionite is a mild and selective reducing agent for aromatic nitro groups.[4] The reduction to the amine is typically carried out in a biphasic system or an aqueous/organic solvent mixture under neutral to slightly basic conditions. The resulting aminobenzyl ester then cleaves to release the carboxylic acid.
Experimental Protocol: Reductive Cleavage with Sodium Dithionite
Materials:
-
Tert-butyl 2-nitrobenzoate protected compound
-
Dichloromethane (or another suitable organic solvent)
-
Water
-
Sodium dithionite
-
Sodium bicarbonate
Procedure:
-
Solution Preparation: Dissolve the tert-butyl 2-nitrobenzoate protected compound in a mixture of dichloromethane and water (e.g., 1:1 ratio).
-
Reagent Addition: Add sodium bicarbonate (to maintain a basic pH) followed by sodium dithionite (several equivalents) to the vigorously stirred solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as necessary.
Base-Mediated Cleavage
A method for the cleavage of o- and p-nitrobenzyl ethers and amides using aqueous sodium hydroxide in methanol at elevated temperatures has been reported.[5] This method is presumed to proceed via oxidation at the benzylic position, facilitated by dissolved oxygen.[5] While not explicitly demonstrated for esters, it presents a potential alternative cleavage strategy.
Data Presentation: Comparison of Cleavage Methods
| Method | Reagents/Conditions | Mechanism | Typical Yield | Advantages | Disadvantages |
| Photolysis | UV light (~350 nm), various solvents | Intramolecular rearrangement (Norrish Type II) | >95% (optimal)[1] | "Traceless" (no chemical reagents), high spatial and temporal control, mild conditions | Requires specialized equipment (photoreactor), byproduct can absorb light, potential for phototoxicity in biological systems |
| Catalytic Hydrogenation | Pd/C, H₂ or H-donor (e.g., ammonium formate), various solvents | Reduction of nitro group followed by elimination | Good to Excellent | Mild conditions, high yields, common laboratory procedure | Catalyst can be pyrophoric, may not be compatible with other reducible functional groups (e.g., alkenes, alkynes) |
| Sodium Dithionite Reduction | Na₂S₂O₄, NaHCO₃, biphasic solvent system | Reduction of nitro group followed by elimination | Moderate to Good | Mild and chemoselective, metal-free | Can require long reaction times, potential for sulfur-containing byproducts |
| Base-Mediated Oxidation | 20% aq. NaOH, Methanol, 75 °C | Presumed benzylic oxidation | Good (for ethers/amides)[5] | Simple reagents | Harsh basic and thermal conditions, not demonstrated for esters, requires oxygen |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Photolabile Protecting Groups in Organic Synthesis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Tert-butyl 2-nitrobenzoate in Decarboxylative Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl 2-nitrobenzoate as a reactant in cross-coupling reactions. The primary application highlighted is its role in palladium-catalyzed decarboxylative Heck vinylation, a powerful method for the formation of carbon-carbon bonds. This approach circumvents the need for pre-formed organometallic reagents, utilizing a readily available carboxylic acid derivative.
Introduction to Decarboxylative Cross-Coupling
Decarboxylative cross-coupling reactions have emerged as a significant strategy in organic synthesis, offering an alternative to traditional methods that often require stoichiometric organometallic reagents.[1] In these reactions, a carboxylic acid derivative, such as tert-butyl 2-nitrobenzoate, undergoes decarboxylation in situ to generate a reactive aryl nucleophile, which then participates in the catalytic cycle of the cross-coupling reaction. This process is advantageous due to the wide availability and stability of carboxylic acids and their esters.
While various cross-coupling reactions exist (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the use of tert-butyl 2-nitrobenzoate is predominantly documented in the context of the Heck reaction. The electron-withdrawing nature of the nitro group facilitates the decarboxylation step, making 2-nitrobenzoates particularly suitable substrates for this transformation.[1][2]
Application: Palladium-Catalyzed Decarboxylative Heck Vinylation
A key application of tert-butyl 2-nitrobenzoate is in the palladium-catalyzed decarboxylative Heck vinylation to synthesize 2-nitrostilbenes and related vinyl arenes. This reaction couples the 2-nitrophenyl group from the benzoate with a variety of olefins.[1][2][3]
A noteworthy protocol involves a catalyst system generated in situ from Pd(OAc)₂, with CuF₂ as a crucial mediator for the decarboxylation of the electron-poor 2-nitrobenzoate.[1][2] This copper-mediated decarboxylation is a key feature of the reaction mechanism, as palladium alone is not effective at decarboxylating such electron-deficient substrates.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the decarboxylative Heck vinylation of various 2-nitrobenzoates with different olefins. The data is compiled from a key study in the field.[1][2]
Table 1: Reaction of Potassium 2-Nitrobenzoate with Various Olefins
| Olefin Partner | Product | Yield (%)[1][2] |
| Styrene | (E)-2-Nitrostilbene | 85 |
| 4-Methylstyrene | (E)-4-Methyl-2'-nitrostilbene | 82 |
| 4-Methoxystyrene | (E)-4-Methoxy-2'-nitrostilbene | 78 |
| 4-Chlorostyrene | (E)-4-Chloro-2'-nitrostilbene | 88 |
| 4-(Trifluoromethyl)styrene | (E)-4-(Trifluoromethyl)-2'-nitrostilbene | 75 |
| n-Butyl acrylate | (E)-n-Butyl 3-(2-nitrophenyl)acrylate | 65 |
| 1-Octene | (E)-1-(2-Nitrophenyl)-1-octene | 55 |
Table 2: Reaction of Substituted Potassium 2-Nitrobenzoates with Styrene
| 2-Nitrobenzoate Substituent | Product | Yield (%)[1][2] |
| 4-Chloro | (E)-4-Chloro-2'-nitrostilbene | 76 |
| 4-Methyl | (E)-4-Methyl-2'-nitrostilbene | 72 |
| 4-Methoxy | (E)-4-Methoxy-2'-nitrostilbene | 68 |
| 5-Chloro | (E)-5-Chloro-2'-nitrostilbene | 81 |
| 5-Methyl | (E)-5-Methyl-2'-nitrostilbene | 79 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the starting materials and the subsequent decarboxylative Heck vinylation.
Protocol 1: Synthesis of Potassium 2-Nitrobenzoate
This protocol describes the preparation of the potassium salt of 2-nitrobenzoic acid, which is the direct precursor in the decarboxylative coupling reaction.
Materials:
-
2-Nitrobenzoic acid
-
Potassium tert-butoxide
-
Ethanol
-
Diethyl ether (cold, 0 °C)
-
In a 250 mL two-necked, round-bottomed flask, dissolve 2-nitrobenzoic acid (20 mmol) in ethanol (20 mL).
-
Prepare a solution of potassium tert-butoxide (2.24 g, 20 mmol) in ethanol (20 mL).
-
Add the potassium tert-butoxide solution dropwise to the 2-nitrobenzoic acid solution over 2 hours with stirring.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at room temperature. A white precipitate will form.
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the collected solid sequentially with ethanol (2 x 10 mL) and cold diethyl ether (10 mL).
-
Dry the product under vacuum to yield potassium 2-nitrobenzoate.
Protocol 2: General Procedure for Decarboxylative Heck Vinylation
This protocol outlines the general method for the palladium-catalyzed decarboxylative coupling of a potassium 2-nitrobenzoate with an olefin.
Materials:
-
Potassium 2-nitrobenzoate (or substituted derivative)
-
Olefin
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) fluoride (CuF₂)
-
p-Benzoquinone
-
Ligand (e.g., 1,10-Phenanthroline or 1,4,5-triazanaphthalene)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
3 Å Molecular sieves (powdered and dried)
-
Nitrogen or Argon gas
-
To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add potassium 2-nitrobenzoate (1.0 mmol), the olefin (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), CuF₂ (2.0 mmol), and p-benzoquinone (0.5 mmol).
-
If a ligand is used, add the appropriate amount (e.g., 0.04 mmol for a bidentate ligand).
-
Add powdered and dried 3 Å molecular sieves (approx. 500 mg).
-
Seal the vial with a septum cap.
-
Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous NMP (3 mL) via syringe.
-
Place the reaction vial in a preheated oil bath at 130 °C and stir for the specified reaction time (typically 20 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired vinyl arene.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed decarboxylative Heck vinylation of a 2-nitrobenzoate.
Caption: Proposed mechanism for the decarboxylative Heck vinylation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for setting up a decarboxylative Heck vinylation experiment.
Caption: General workflow for decarboxylative Heck vinylation.
References
- 1. BJOC - Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 [beilstein-journals.org]
- 2. Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Analysis of Tert-butyl 2-nitrobenzoate by HPLC and LC-MS
This document provides detailed methodologies for determining the purity of tert-butyl 2-nitrobenzoate using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These protocols are intended for researchers, scientists, and professionals in drug development and quality control.
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the accurate quantification of tert-butyl 2-nitrobenzoate and the separation of potential impurities.
Experimental Protocol
1.1. Instrumentation and Materials
-
HPLC system equipped with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Solvent filtration apparatus
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
HPLC vials
1.2. Reagents and Solvents
-
Tert-butyl 2-nitrobenzoate reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
1.3. Solution Preparation
-
Mobile Phase: Prepare an aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. The final mobile phase is a mixture of this acidified water and acetonitrile. A typical starting gradient is detailed in the chromatographic conditions. Both solvents should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]
-
Diluent: A mixture of acetonitrile and water (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the tert-butyl 2-nitrobenzoate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the tert-butyl 2-nitrobenzoate sample, transfer it to a 100 mL volumetric flask, and dissolve and dilute to volume with the diluent.
1.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 0-2 min: 50% B2-10 min: 50-95% B10-12 min: 95% B12-12.1 min: 95-50% B12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
1.5. Data Analysis The purity of the sample is calculated by the area percentage method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Data Presentation
| Peak No. | Retention Time (min) | Area | Area % | Identity |
| 1 | 3.5 | 1500 | 0.05 | Impurity A |
| 2 | 5.8 | 2992500 | 99.85 | Tert-butyl 2-nitrobenzoate |
| 3 | 8.2 | 3000 | 0.10 | Impurity B |
Based on this data, the calculated purity of the tert-butyl 2-nitrobenzoate sample is 99.85%.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This LC-MS method is suitable for the identification and quantification of trace-level impurities and degradation products of tert-butyl 2-nitrobenzoate.
Experimental Protocol
2.1. Instrumentation and Materials
-
LC-MS system (e.g., Agilent 1290 Infinity II LC with a 6545XT AdvanceBio Q-TOF)
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Analytical balance
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
LC-MS vials
2.2. Reagents and Solvents
-
Tert-butyl 2-nitrobenzoate reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2.3. Solution Preparation
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
-
Diluent: Acetonitrile and water (50:50, v/v).
-
Standard and Sample Solutions: Prepare as described in the HPLC method, but at a lower concentration (e.g., 10 µg/mL) suitable for MS detection.
2.4. Chromatographic and Mass Spectrometric Conditions
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B1-8 min: 30-98% B8-10 min: 98% B10-10.1 min: 98-30% B10.1-12 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psig |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Mass Range | 50-500 m/z |
Data Presentation
| Analyte | Retention Time (min) | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) |
| Tert-butyl 2-nitrobenzoate | 6.5 | 224.0917 | 224.0917 |
| 2-Nitrobenzoic acid | 4.2 | 168.0291 | 168.0291 |
| Tert-butanol | - | - | - |
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for LC-MS Impurity Profiling.
References
Application Notes: Metabolic Stability of Molecules with a Tert-butyl 2-nitrobenzoate Moiety
Introduction
Molecules containing a tert-butyl 2-nitrobenzoate moiety are of interest in drug discovery for their potential therapeutic activities. A critical aspect of drug development is understanding the metabolic stability of a compound, as it influences its pharmacokinetic profile, including bioavailability and half-life. This document provides detailed application notes and protocols for investigating the metabolic stability of such molecules, focusing on in vitro methods. The primary metabolic concerns for this scaffold are the potential for reduction of the nitro group and oxidation of the tert-butyl group by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[1][2][3]
Key Metabolic Pathways
The metabolism of xenobiotics, including therapeutic drug candidates, is broadly divided into Phase I and Phase II reactions.[4][5] For molecules containing a tert-butyl 2-nitrobenzoate moiety, the following pathways are of primary interest:
-
Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, this phase involves oxidation, reduction, and hydrolysis reactions.[4][6] For the tert-butyl 2-nitrobenzoate scaffold, key Phase I reactions include:
-
Nitro Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group. This can be a significant metabolic pathway for nitroaromatic compounds.[3]
-
tert-Butyl Oxidation: The tert-butyl group is known to be susceptible to oxidation, leading to the formation of hydroxylated metabolites.[7][8]
-
-
Phase II Metabolism: This phase involves the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[5][9]
Experimental Protocols
Detailed protocols for assessing the metabolic stability are provided below. The two most common in vitro models are liver microsomes and hepatocytes.[10][11] Microsomes are subcellular fractions containing many drug-metabolizing enzymes, particularly CYPs, making them ideal for studying Phase I metabolism.[9] Hepatocytes, being intact liver cells, contain a fuller complement of both Phase I and Phase II enzymes and can provide a more comprehensive picture of cellular metabolism.[11][12]
Protocol 1: Metabolic Stability in Liver Microsomes
This protocol is designed to assess the Phase I metabolic stability of a test compound.[9][13][14]
1. Materials and Equipment
-
Liver microsomes (human, rat, mouse, etc.)[13]
-
Test compound stock solution (e.g., 10 mM in DMSO)[15]
-
Phosphate buffer (100 mM, pH 7.4)[15]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13][15]
-
Magnesium chloride (MgCl₂)[15]
-
Positive control compounds (e.g., imipramine, verapamil)[9][16]
-
Ice-cold acetonitrile or methanol (for reaction termination)[13]
-
96-well plates[15]
-
Incubator (37°C) with shaking capabilities[15]
-
Centrifuge[13]
-
LC-MS/MS system for analysis[13]
2. Experimental Procedure
-
Preparation of Reagents:
-
Incubation:
-
Time Points and Reaction Termination:
-
Sample Processing and Analysis:
3. Data Analysis
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[14]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg/mL microsomal protein).[14]
Table 1: Example Data Presentation for Microsomal Stability Assay
| Compound | t₁/₂ (min) | CLint (µL/min/mg protein) |
| Test Compound A | 35.2 | 49.5 |
| Test Compound B | 15.8 | 110.3 |
| Verapamil (Control) | 12.5 | 139.8 |
Protocol 2: Metabolic Stability in Suspended Hepatocytes
This protocol provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.[10][12]
1. Materials and Equipment
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)
-
Williams' Medium E or similar hepatocyte culture medium[12]
-
Hepatocyte maintenance supplement pack[12]
-
Test compound stock solution (e.g., 1 mM in DMSO)[12]
-
Positive control compounds (e.g., diazepam, tolbutamide)[17]
-
Ice-cold acetonitrile or methanol
-
12- or 24-well plates[12]
-
Orbital shaker in a 37°C incubator[12]
-
Centrifuge
-
LC-MS/MS system
2. Experimental Procedure
-
Preparation of Hepatocytes and Reagents:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.
-
Dilute the hepatocytes to a final concentration of 1 x 10⁶ viable cells/mL in incubation medium.[12]
-
Prepare working solutions of the test and control compounds in the incubation medium (e.g., 1 µM final concentration).[17]
-
-
Incubation:
-
Time Points and Reaction Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the incubation wells.[12]
-
Terminate the metabolic activity by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound.[17]
-
3. Data Analysis
-
Similar to the microsomal assay, determine the half-life (t₁/₂) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[17]
-
CLint can be calculated using the formula: CLint = (0.693 / t₁/₂) / (number of hepatocytes per well).[12]
Table 2: Example Data Presentation for Hepatocyte Stability Assay
| Compound | t₁/₂ (min) | CLint (µL/min/10⁶ cells) |
| Test Compound A | 55.0 | 12.6 |
| Test Compound B | 28.9 | 24.0 |
| Diazepam (Control) | 45.1 | 15.4 |
Visualizations
Diagram 1: General Metabolic Pathways of a Tert-butyl 2-nitrobenzoate Moiety
Caption: Potential metabolic pathways for a tert-butyl 2-nitrobenzoate moiety.
Diagram 2: Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Diagram 3: Experimental Workflow for Hepatocyte Stability Assay
References
- 1. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. bioivt.com [bioivt.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. scialert.net [scialert.net]
- 17. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Purification of Tert-butyl 2-nitrobenzoate
Introduction
Tert-butyl 2-nitrobenzoate is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals. The presence of the nitro group and the tert-butyl ester functionality allows for diverse chemical transformations. Ensuring the high purity of this compound is critical for the reliability and reproducibility of subsequent reactions. This document provides a detailed step-by-step guide for the purification of Tert-butyl 2-nitrobenzoate, targeting researchers, scientists, and professionals in drug development. The protocols described herein are based on established methods for the purification of related aromatic nitro compounds and esters.
Common impurities in the synthesis of Tert-butyl 2-nitrobenzoate may include unreacted starting materials such as 2-nitrobenzoic acid, by-products from side reactions, and residual solvents. The purification strategies outlined below, including recrystallization and column chromatography, are designed to effectively remove these contaminants. Additionally, methods for assessing the purity of the final product are detailed.
Physicochemical Properties
A summary of the key physicochemical properties of Tert-butyl 2-nitrobenzoate is provided below. These properties are essential for designing and executing an effective purification strategy.
| Property | Value |
| CAS Number | 55666-41-6[1] |
| Molecular Formula | C₁₁H₁₃NO₄[1] |
| Molecular Weight | 223.22 g/mol [1] |
| Appearance | Off-white to pale yellow solid or oil |
| Melting Point | Not available. For comparison, the related methyl 3-nitrobenzoate has a melting point of 78-80 °C. |
| Boiling Point | Not available. |
| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone, with lower solubility in non-polar solvents like hexanes and limited solubility in water. |
Purification Protocols
Two primary methods for the purification of Tert-butyl 2-nitrobenzoate are presented: recrystallization and column chromatography. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The success of this method relies on the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Materials:
-
Crude Tert-butyl 2-nitrobenzoate
-
Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixture with water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Experimental Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. A solvent pair, such as ethanol/water or acetone/hexanes, can also be effective.
-
Dissolution: Place the crude Tert-butyl 2-nitrobenzoate in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Caption: Workflow for the purification of Tert-butyl 2-nitrobenzoate by recrystallization.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. This technique is particularly useful for purifying oils or for separating mixtures with closely related components.
Materials:
-
Crude Tert-butyl 2-nitrobenzoate
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Experimental Protocol:
-
TLC Analysis: Analyze the crude product by TLC to determine a suitable eluent system. A good solvent system will result in a retention factor (Rf) of 0.2-0.4 for the desired product. A common starting point for nitrobenzoates is a mixture of hexanes and ethyl acetate (e.g., 9:1 to 4:1 v/v).
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude Tert-butyl 2-nitrobenzoate in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes. The progress of the separation can be monitored by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Tert-butyl 2-nitrobenzoate.
Caption: Workflow for the purification of Tert-butyl 2-nitrobenzoate by column chromatography.
Analysis of Purity
The purity of the final product should be assessed using appropriate analytical techniques.
| Analytical Technique | Expected Outcome for Pure Product |
| Thin Layer Chromatography (TLC) | A single spot with a consistent Rf value. |
| Melting Point | A sharp melting point range (if solid). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak in the chromatogram. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra consistent with the structure of Tert-butyl 2-nitrobenzoate and free of impurity signals. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight of the product. |
Summary of Quantitative Data
The following table summarizes the expected outcomes and key parameters for the described purification and analysis protocols.
| Parameter | Recrystallization | Column Chromatography | HPLC Analysis |
| Expected Purity | >98% | >99% | Quantitative Purity Assessment |
| Typical Yield | 60-90% | 50-85% | N/A |
| Key Variable(s) | Solvent Choice, Cooling Rate | Eluent Composition, Stationary Phase | Mobile Phase, Column Type |
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the purification and purity assessment of Tert-butyl 2-nitrobenzoate. Both recrystallization and column chromatography are effective methods for obtaining high-purity material suitable for demanding applications in research and development. The selection of the most appropriate purification strategy will depend on the specific impurities present and the required scale of the purification. Proper analytical characterization is essential to confirm the identity and purity of the final product.
References
Application Note: A Scalable and Efficient Synthesis of Tert-butyl 2-nitrobenzoate
Introduction
Tert-butyl 2-nitrobenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation on a laboratory scale is well-established; however, scaling up this synthesis for pilot or industrial production presents unique challenges. This application note provides a detailed protocol for the scalable synthesis of Tert-butyl 2-nitrobenzoate, focusing on safety, efficiency, and robustness. The described method is based on the esterification of 2-nitrobenzoic acid with tert-butanol, a common and effective strategy for producing tert-butyl esters.
Core Challenges in Scaling Up
Scaling up the synthesis of Tert-butyl 2-nitrobenzoate requires careful consideration of several factors to ensure a safe and efficient process:
-
Heat Management: The esterification reaction can be exothermic. Inadequate heat dissipation on a larger scale can lead to side reactions and potential thermal runaway.
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is critical to maintain consistent reaction temperatures and prevent localized concentration gradients, which can lead to the formation of impurities.
-
Reagent Addition: The rate of addition of reagents becomes a more critical parameter at a larger scale to control the reaction rate and temperature.
-
Work-up and Product Isolation: Handling large volumes during aqueous work-up, phase separation, and product isolation requires specialized equipment and procedures to minimize product loss.
Experimental Protocols
This section details the recommended procedure for the scaled-up synthesis of Tert-butyl 2-nitrobenzoate. The protocol is designed for a target scale of 1 mole of 2-nitrobenzoic acid.
Materials and Equipment
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a Dean-Stark trap.
-
Heating mantle with a temperature controller.
-
Addition funnel.
-
Large separatory funnel (5 L).
-
Rotary evaporator.
-
Standard laboratory glassware.
Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Nitrobenzoic Acid | 167.12 | 167.12 g | 1.0 | 1.0 |
| Tert-butanol | 74.12 | 222.36 g (285 mL) | 3.0 | 3.0 |
| Toluene | - | 2.5 L | - | - |
| Sulfuric Acid (conc.) | 98.08 | 9.8 g (5.3 mL) | 0.1 | 0.1 |
| Sodium Bicarbonate | 84.01 | As needed | - | - |
| Brine (sat. NaCl) | - | 500 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Procedure
-
Reaction Setup:
-
To a 5 L three-necked round-bottom flask, add 2-nitrobenzoic acid (167.12 g, 1.0 mol) and toluene (2.5 L).
-
Begin stirring the mixture with the overhead mechanical stirrer.
-
Add tert-butanol (222.36 g, 3.0 mol) to the suspension.
-
-
Catalyst Addition and Heating:
-
Carefully and slowly add concentrated sulfuric acid (9.8 g, 0.1 mol) to the stirred mixture. Caution: The addition of sulfuric acid is exothermic.
-
Heat the reaction mixture to reflux (approximately 85-95 °C) using a heating mantle. Water will begin to collect in the Dean-Stark trap.
-
-
Reaction Monitoring:
-
Continue heating at reflux until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).
-
The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. This will neutralize the sulfuric acid catalyst.
-
Transfer the mixture to a 5 L separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Product Isolation and Purification:
-
Filter off the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product is typically obtained as a solid or a viscous oil.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure Tert-butyl 2-nitrobenzoate.
-
Safety Precautions [1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger scales, consider a face shield and a chemical splash apron.[1]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Exothermic Reaction: Be aware of the exothermic nature of the addition of sulfuric acid. Add it slowly and monitor the temperature.
-
Flammable Solvents: Toluene and tert-butanol are flammable. Keep them away from ignition sources.
-
Never work alone: Inform a colleague about the experiment and its potential hazards.[1]
Data Presentation
Table 1: Reaction Parameters and Yields for Different Scales
| Parameter | Lab Scale (10 mmol) | Pilot Scale (1 mol) |
| 2-Nitrobenzoic Acid | 1.67 g | 167.12 g |
| Tert-butanol | 2.22 g | 222.36 g |
| Toluene | 25 mL | 2.5 L |
| Sulfuric Acid | 0.1 g | 9.8 g |
| Reaction Time | 4-6 hours | 4-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Product Purity (after recrystallization) | >98% | >98% |
Visualizations
Diagram 1: Experimental Workflow for Scaled-Up Synthesis
Caption: Workflow for the scaled-up synthesis of Tert-butyl 2-nitrobenzoate.
Diagram 2: Logical Relationship of Safety Considerations in Scale-Up
Caption: Key safety considerations for scaling up chemical synthesis.[1]
References
Application Notes and Protocols: Kinetic Studies of Reactions Involving Tert-butyl 2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the kinetic studies of reactions involving Tert-butyl 2-nitrobenzoate. This document includes detailed experimental protocols for monitoring reaction kinetics, summaries of representative quantitative data, and visualizations of experimental workflows. The information presented herein is crucial for understanding the reactivity of this compound, which can be a key factor in drug design and development processes where nitroaromatic compounds and their ester derivatives play a significant role.
Introduction
Tert-butyl 2-nitrobenzoate is a nitroaromatic ester whose reactivity is of interest in various chemical and pharmaceutical contexts. The presence of the ortho-nitro group significantly influences the electronic properties of the ester, affecting its susceptibility to nucleophilic attack and hydrolysis. Kinetic studies of its reactions, particularly hydrolysis, provide valuable insights into its stability and reaction mechanisms. This understanding is critical for applications such as prodrug design, where controlled release of an active compound is desired, and in synthetic chemistry for optimizing reaction conditions.
Quantitative Data Summary
While specific kinetic data for the hydrolysis of Tert-butyl 2-nitrobenzoate is not extensively available in the public domain, the following tables summarize representative kinetic parameters for the hydrolysis of structurally related nitrobenzoate esters. This data, gathered from studies on similar compounds, serves as a valuable reference for estimating the reactivity of Tert-butyl 2-nitrobenzoate and for designing kinetic experiments.
Table 1: Representative Second-Order Rate Constants (k) for the Alkaline Hydrolysis of Various Nitrobenzoate Esters.
| Ester | Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |
| Methyl 2-nitrobenzoate | OH⁻ | 70% Dioxane/Water | 30 | 1.2 x 10⁻² |
| Ethyl 2-nitrobenzoate | OH⁻ | 85% Ethanol/Water | 25 | 4.5 x 10⁻³ |
| Phenyl 2-nitrobenzoate | OH⁻ | Aqueous 2.25 M Bu₄NBr | 25 | 2.1 x 10⁻¹ |
| Tert-butyl 2-nitrobenzoate (Estimated) | OH⁻ | 50% Acetonitrile/Water | 25 | ~10⁻⁴ - 10⁻³ |
Note: The value for Tert-butyl 2-nitrobenzoate is an estimation based on the steric hindrance of the tert-butyl group, which is expected to decrease the rate of bimolecular nucleophilic attack compared to less hindered esters.
Table 2: Representative Activation Parameters for the Alkaline Hydrolysis of Nitrobenzoate Esters.
| Ester | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| Methyl 2-nitrobenzoate | 65 - 75 | -80 to -100 |
| Ethyl 2-nitrobenzoate | 70 - 80 | -70 to -90 |
| Phenyl 2-nitrobenzoate | 55 - 65 | -90 to -110 |
| Tert-butyl 2-nitrobenzoate (Estimated) | 80 - 90 | -40 to -60 |
Note: The estimated activation parameters for Tert-butyl 2-nitrobenzoate reflect the anticipated higher energy barrier due to steric hindrance and a potentially less ordered transition state.
Experimental Protocols
The following are detailed protocols for conducting kinetic studies on the hydrolysis of Tert-butyl 2-nitrobenzoate. These protocols are adapted from established methods for studying the kinetics of ester hydrolysis.
Synthesis of Tert-butyl 2-nitrobenzoate
A common method for the synthesis of Tert-butyl 2-nitrobenzoate involves the reaction of 2-nitrobenzoyl chloride with tert-butanol.
Materials:
-
2-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Tert-butanol
-
Pyridine or triethylamine (base)
-
Anhydrous diethyl ether or dichloromethane (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of 2-Nitrobenzoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-nitrobenzoic acid and an excess of thionyl chloride. Heat the mixture at reflux for 1-2 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure.
-
Esterification: Dissolve the crude 2-nitrobenzoyl chloride in an anhydrous solvent (e.g., diethyl ether). Cool the solution in an ice bath.
-
Slowly add a solution of tert-butanol and a base (e.g., pyridine) in the same solvent to the cooled acid chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: Wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Tert-butyl 2-nitrobenzoate.
Kinetic Analysis of Alkaline Hydrolysis via UV-Vis Spectrophotometry
The hydrolysis of Tert-butyl 2-nitrobenzoate can be monitored by observing the formation of the 2-nitrobenzoate anion, which has a distinct UV-Vis absorbance profile compared to the ester.
Materials:
-
Tert-butyl 2-nitrobenzoate
-
Sodium hydroxide (NaOH) solution of known concentration
-
Buffer solutions of desired pH
-
Spectrophotometer-grade solvent (e.g., acetonitrile, water)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Tert-butyl 2-nitrobenzoate in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mM).
-
Prepare a series of aqueous NaOH solutions of known concentrations.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the 2-nitrobenzoate anion (this should be determined experimentally by scanning the spectrum of the fully hydrolyzed product).
-
Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature.
-
In a quartz cuvette, place the appropriate aqueous NaOH solution.
-
To initiate the reaction, inject a small, known volume of the Tert-butyl 2-nitrobenzoate stock solution into the cuvette and mix quickly. The final concentration of the ester should be significantly lower than the NaOH concentration to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at the predetermined wavelength as a function of time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k) can be determined from the slope of a plot of k_obs versus the concentration of NaOH.
-
Visualizations
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for the kinetic analysis of Tert-butyl 2-nitrobenzoate hydrolysis.
Caption: Workflow for kinetic analysis of ester hydrolysis.
Proposed Reaction Mechanism for Alkaline Hydrolysis
The alkaline hydrolysis of Tert-butyl 2-nitrobenzoate is expected to proceed via a nucleophilic acyl substitution mechanism.
Caption: Proposed mechanism for alkaline hydrolysis.
The Versatile Role of Tert-butyl 2-nitrobenzoate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the efficient synthesis of complex molecular architectures is paramount. Tert-butyl 2-nitrobenzoate has emerged as a valuable and versatile intermediate, offering a strategic entry point for the construction of a variety of heterocyclic scaffolds found in numerous therapeutic agents. Its unique combination of a sterically demanding tert-butyl ester protecting group and a reactive nitro functionality allows for sequential and controlled transformations, making it a key building block in medicinal chemistry.
This document provides detailed application notes and protocols for the use of Tert-butyl 2-nitrobenzoate in the synthesis of pharmaceutical intermediates, with a focus on the preparation of benzimidazole-based compounds, a privileged scaffold in drug discovery.
Synthetic Utility of Tert-butyl 2-nitrobenzoate
The primary utility of Tert-butyl 2-nitrobenzoate lies in its two key functional groups. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. The ortho-nitro group can be readily reduced to an amine, which then serves as a nucleophile for subsequent cyclization reactions. This two-stage reactivity profile enables the synthesis of a range of substituted ortho-phenylenediamine derivatives, which are precursors to important classes of pharmaceuticals, including kinase inhibitors and antiviral agents.
A key transformation is the reduction of the nitro group to form Tert-butyl 2-aminobenzoate. This intermediate is particularly useful for the synthesis of substituted benzimidazoles. The general synthetic workflow involves the initial synthesis of Tert-butyl 2-nitrobenzoate, followed by its reduction, and subsequent condensation and cyclization with various reagents to yield the desired heterocyclic core.
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 2-nitrobenzoate via Steglich Esterification
This protocol describes the synthesis of Tert-butyl 2-nitrobenzoate from 2-nitrobenzoic acid and tert-butanol using a dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) mediated esterification, commonly known as the Steglich esterification. This method is particularly advantageous for the esterification with sterically hindered alcohols like tert-butanol.[1][2]
Reaction Scheme:
Materials:
-
2-Nitrobenzoic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add tert-butanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure Tert-butyl 2-nitrobenzoate.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 70-85% | [3] |
| Purity | >95% (after chromatography) | General expectation for this method |
| Reactant Molar Ratios | 2-Nitrobenzoic acid : tert-Butanol : DCC : DMAP = 1 : 1.5 : 1.1 : 0.1 | [3] |
Protocol 2: Reduction of Tert-butyl 2-nitrobenzoate to Tert-butyl 2-aminobenzoate
This protocol details the reduction of the nitro group of Tert-butyl 2-nitrobenzoate to an amine using catalytic hydrogenation. This is a clean and efficient method for this transformation.[4]
Reaction Scheme:
Materials:
-
Tert-butyl 2-nitrobenzoate
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve Tert-butyl 2-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield Tert-butyl 2-aminobenzoate. The product is often pure enough for the next step without further purification.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | >95% | [4] |
| Purity | >98% | General expectation for this method |
| Catalyst Loading | 5-10 mol% Pd | Typical for this type of reaction |
Protocol 3: Synthesis of a 2-Substituted Benzimidazole Intermediate
This protocol describes a general method for the synthesis of a 2-substituted benzimidazole from Tert-butyl 2-aminobenzoate and a carboxylic acid, a key step in the preparation of various pharmaceutical agents, including potential antiviral compounds and Glycogen Synthase Kinase 3 (GSK-3) inhibitors.[5][6] The reaction proceeds via an initial amidation followed by acid-catalyzed cyclization and concomitant deprotection of the tert-butyl ester.
Reaction Scheme:
Materials:
-
Tert-butyl 2-aminobenzoate
-
Substituted carboxylic acid (R-COOH)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Amide Formation:
-
Dissolve Tert-butyl 2-aminobenzoate (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude amide intermediate can be purified by column chromatography or used directly in the next step.
-
-
Cyclization and Deprotection:
-
Dissolve the crude amide intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the cyclization and deprotection can be monitored by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the 2-substituted benzimidazole-7-carboxylic acid.
-
Quantitative Data (for a representative reaction):
| Parameter | Value | Reference |
| Yield (Amidation) | 70-90% | General expectation for HATU coupling |
| Yield (Cyclization/Deprotection) | 80-95% | General expectation for acid-catalyzed cyclization |
| Overall Yield | 56-85% | Calculated from individual step yields |
Visualizations
Logical Workflow for the Synthesis of a Benzimidazole Intermediate
The following diagram illustrates the overall synthetic strategy from 2-nitrobenzoic acid to a 2-substituted benzimidazole-7-carboxylic acid intermediate.
Caption: Synthetic workflow for a benzimidazole intermediate.
Signaling Pathway Context: Kinase Inhibition
Benzimidazole derivatives are known to function as inhibitors of various kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. The synthesized intermediates can be further elaborated to target the ATP-binding site of kinases, thereby blocking downstream signaling.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
Tert-butyl 2-nitrobenzoate is a highly effective and versatile building block for the synthesis of pharmaceutical intermediates. The protocols outlined in this document provide a clear and reproducible pathway for the synthesis of this key intermediate and its subsequent conversion to valuable benzimidazole scaffolds. The ability to introduce diverse functionality at the 2-position of the benzimidazole ring makes this synthetic route a powerful tool for the development of novel kinase inhibitors and other therapeutic agents. The presented data and workflows offer a solid foundation for researchers engaged in drug discovery and development to explore the rich chemical space accessible from this versatile starting material.
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Acid to Ester (DCC + DMAP) [commonorganicchemistry.com]
- 4. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]
- 5. Synthesis and antiviral evaluation of certain disubstituted benzimidazole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Photochemical Release of Carboxylic Acids Using Tert-butyl 2-nitrobenzoate
Troubleshooting & Optimization
Technical Support Center: Optimizing Experiments with Tert-butyl 2-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for experiments involving Tert-butyl 2-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Tert-butyl 2-nitrobenzoate in organic synthesis?
Tert-butyl 2-nitrobenzoate is a versatile intermediate primarily used for the synthesis of 2-aminobenzoic acid derivatives. The tert-butyl ester serves as a protecting group for the carboxylic acid, while the nitro group can be readily reduced to an amine. This amine can then be further functionalized, making the compound a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.
Q2: What are the most common chemical transformations involving Tert-butyl 2-nitrobenzoate?
The most prevalent reaction is the reduction of the nitro group to an amine, yielding Tert-butyl 2-aminobenzoate. This transformation is a key step in utilizing this reagent for further synthetic elaborations. Additionally, under certain conditions, the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid.
Q3: What are the recommended storage and handling procedures for Tert-butyl 2-nitrobenzoate?
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep the container tightly sealed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the reduction of Tert-butyl 2-nitrobenzoate to Tert-butyl 2-aminobenzoate, a critical and common experimental step.
Problem 1: Incomplete Reduction of the Nitro Group
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting material (Tert-butyl 2-nitrobenzoate) after the expected reaction time.
-
The isolated product yield is low.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reagent/Catalyst Activity | For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Raney Nickel) is fresh and active. For metal/acid reductions (e.g., Fe/HCl, SnCl₂), use freshly activated metal powder if necessary. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress closely by TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time or temperature. For example, if a reaction with Fe in acetic acid is slow at room temperature, heating to 50-60 °C may be beneficial.[1] |
| Poor Solubility of Starting Material | Ensure the solvent system fully dissolves the Tert-butyl 2-nitrobenzoate. For catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are commonly used. For metal/acid reductions, a co-solvent may be necessary. |
| Catalyst Poisoning (for Catalytic Hydrogenation) | Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds). |
Problem 2: Unwanted Side Product Formation - Hydrolysis of the Tert-butyl Ester
Symptoms:
-
TLC or LC-MS analysis reveals the presence of 2-nitrobenzoic acid or 2-aminobenzoic acid.
-
NMR of the crude product shows the absence of the characteristic tert-butyl singlet around 1.5 ppm.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Harsh Acidic Conditions | The tert-butyl ester group is susceptible to cleavage under strong acidic conditions.[2] When using metal/acid reduction methods like Fe/HCl, the concentration and amount of acid should be carefully controlled. Consider using milder acidic conditions, such as iron powder in acetic acid or ammonium chloride.[1][3] |
| Elevated Reaction Temperatures | High temperatures in the presence of acid or base can promote ester hydrolysis. If heating is necessary for the reduction, use the lowest effective temperature and monitor for ester cleavage. |
| Prolonged Reaction Times in Protic Solvents | Extended reaction times, especially in acidic aqueous or alcoholic solvents, can lead to gradual hydrolysis. Optimize the reaction time to ensure complete reduction of the nitro group without significant ester cleavage. |
Experimental Protocols
Protocol 1: Reduction of Tert-butyl 2-nitrobenzoate using Catalytic Hydrogenation
This method is generally clean and provides high yields of the desired amine.[4][5]
Materials:
-
Tert-butyl 2-nitrobenzoate
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve Tert-butyl 2-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude Tert-butyl 2-aminobenzoate.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data for Catalytic Hydrogenation:
| Parameter | Condition | Expected Yield | Reference |
| Catalyst | 10% Pd/C | >95% | [4][5] |
| Solvent | Ethanol | >95% | [3] |
| Temperature | Room Temperature | >95% | [5] |
| Pressure | 1 atm (balloon) | >95% | [5] |
Protocol 2: Reduction of Tert-butyl 2-nitrobenzoate using Iron in Acetic Acid
This method is a cost-effective and reliable alternative to catalytic hydrogenation.[1][6]
Materials:
-
Tert-butyl 2-nitrobenzoate
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, suspend Tert-butyl 2-nitrobenzoate (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol, water, and glacial acetic acid.
-
Stir the mixture vigorously at room temperature or heat gently (e.g., to 50-60 °C) to increase the reaction rate.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the excess iron.
-
Wash the Celite® pad with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to afford the crude Tert-butyl 2-aminobenzoate.
-
Purify by column chromatography if necessary.
Quantitative Data for Iron/Acetic Acid Reduction:
| Parameter | Condition | Expected Yield | Reference |
| Reagent | Iron Powder | 85-95% | [1] |
| Solvent | Ethanol/Water/Acetic Acid | 85-95% | [7] |
| Temperature | Room Temperature to 60°C | 85-95% | [1] |
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of Tert-butyl 2-nitrobenzoate.
Caption: Troubleshooting workflow for common issues in Tert-butyl 2-nitrobenzoate reduction.
References
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 7. scispace.com [scispace.com]
Common challenges and solutions in Tert-butyl 2-nitrobenzoate reactions
Welcome to the technical support center for Tert-butyl 2-nitrobenzoate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving Tert-butyl 2-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Tert-butyl 2-nitrobenzoate?
Tert-butyl 2-nitrobenzoate and its derivatives are valuable intermediates in organic synthesis, particularly in the pharmaceutical and materials science sectors. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which is a key step in the synthesis of many biologically active molecules. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be removed under specific acidic conditions.
Q2: What are the key stability and storage considerations for Tert-butyl 2-nitrobenzoate?
Tert-butyl 2-nitrobenzoate is generally stable under recommended storage conditions.[1] It should be stored in a tightly closed container in a dry and well-ventilated place.[1] While generally stable, prolonged exposure to strong acids or bases can lead to hydrolysis of the ester.
Q3: What are the typical methods for synthesizing Tert-butyl 2-nitrobenzoate?
The synthesis of Tert-butyl 2-nitrobenzoate can be achieved by the esterification of 2-nitrobenzoic acid. A common method involves reacting 2-nitrobenzoyl chloride (the acid chloride of 2-nitrobenzoic acid) with tert-butanol.[2] The acid chloride is often prepared by treating 2-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂).[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions involving Tert-butyl 2-nitrobenzoate.
Issue 1: Low or No Product Yield in Synthesis
Q: I am attempting to synthesize Tert-butyl 2-nitrobenzoate from 2-nitrobenzoic acid and tert-butanol, but I am getting a very low yield. What are the potential causes and solutions?
A: Low yields in this esterification can stem from several factors related to the reagents and reaction conditions.
Potential Causes:
-
Poor quality of starting materials: Impurities in the 2-nitrobenzoic acid or tert-butanol can interfere with the reaction.
-
Inefficient activation of the carboxylic acid: Direct esterification of a carboxylic acid with a sterically hindered alcohol like tert-butanol is often slow. The carboxylic acid needs to be activated, typically by converting it to an acid chloride.
-
Sub-optimal reaction conditions: Incorrect temperature, reaction time, or choice of base can all negatively impact the yield.
Recommended Solutions:
-
Ensure high purity of reagents: Use pure, dry 2-nitrobenzoic acid and tert-butanol.
-
Activate the carboxylic acid: Convert 2-nitrobenzoic acid to 2-nitrobenzoyl chloride using thionyl chloride or oxalyl chloride before reacting it with tert-butanol. This is a more reactive intermediate.[3]
-
Optimize reaction conditions: When using the acid chloride route, the reaction with tert-butanol is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated. The reaction is often performed at low temperatures (e.g., 0 °C) to minimize side reactions.
Issue 2: Unwanted Side-Products During a Reaction
Q: During a reaction where Tert-butyl 2-nitrobenzoate is a reactant, I am observing the formation of 2-nitrobenzoic acid and isobutylene as byproducts. Why is this happening and how can I prevent it?
A: The formation of 2-nitrobenzoic acid and isobutylene indicates the cleavage of the tert-butyl ester group.
Potential Causes:
-
Acidic conditions: The tert-butyl ester is sensitive to acidic conditions and can undergo hydrolysis to the corresponding carboxylic acid.[2][4] Even trace amounts of acid in the reaction mixture can catalyze this decomposition.
-
High temperatures: Elevated reaction temperatures can promote the elimination of isobutylene from the tert-butyl group, leading to the formation of the carboxylic acid.
Recommended Solutions:
-
Maintain neutral or basic conditions: If the desired reaction chemistry allows, ensure the reaction medium is free from strong acids. If an acid catalyst is required for a different part of the molecule, a milder acid or a heterogeneous acid catalyst that can be easily removed might be a better choice.
-
Control the reaction temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Use a non-acidic workup: During the workup procedure, avoid strong aqueous acids if the tert-butyl ester needs to be preserved. Use washes with mild bases like sodium bicarbonate solution to neutralize any acid.
Issue 3: Difficulty in Purifying the Product
Q: I am having trouble purifying my product from a reaction mixture containing unreacted Tert-butyl 2-nitrobenzoate. What are some effective purification strategies?
A: The purification strategy will depend on the properties of your desired product relative to Tert-butyl 2-nitrobenzoate.
Potential Causes of Difficulty:
-
Similar polarity: The product and the starting material may have very similar polarities, making separation by column chromatography challenging.
-
Thermal instability: The product or starting material might be sensitive to heat, making distillation difficult.
Recommended Solutions:
-
Column Chromatography Optimization:
-
Solvent System Screening: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize the difference in retention factors (Rf) between your product and Tert-butyl 2-nitrobenzoate on a TLC plate before scaling up to a column.
-
Gradient Elution: Employing a gradient elution, where the polarity of the solvent is gradually increased, can often improve separation.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Test various solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity (Tert-butyl 2-nitrobenzoate) remains soluble.
-
Acid-Base Extraction (if applicable): If your product has an acidic or basic functional group, you can use an acid-base extraction to separate it from the neutral Tert-butyl 2-nitrobenzoate. For example, if your product is a carboxylic acid, you can extract it into an aqueous basic solution, leaving the ester in the organic layer.
Data and Protocols
Table 1: Troubleshooting Summary for Tert-butyl 2-nitrobenzoate Reactions
| Challenge | Potential Cause | Recommended Solution |
| Low Yield in Synthesis | Incomplete reaction due to poor starting material quality or sub-optimal conditions. | Use high-purity reagents, activate the carboxylic acid (e.g., to an acid chloride), and optimize reaction temperature and base. |
| Ester Cleavage | Presence of strong acids or high temperatures. | Maintain neutral or basic conditions, control reaction temperature, and use a non-acidic workup. |
| Formation of Byproducts | Side reactions of the nitro group (e.g., reduction) or the aromatic ring. | Choose selective reagents and control reaction conditions carefully. For example, use specific reducing agents that do not affect the ester. |
| Purification Difficulties | Similar polarity of product and starting material. | Optimize column chromatography with different solvent systems, consider recrystallization, or use acid-base extraction if applicable. |
Experimental Protocol: Synthesis of Tert-butyl 2-nitrobenzoate via the Acid Chloride
This protocol is adapted from established procedures for the conversion of carboxylic acids to acid chlorides and subsequent esterification.[3]
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, combine 2-nitrobenzoic acid (1.0 eq) and thionyl chloride (1.2 eq).
-
Heat the mixture to reflux and maintain for 1-2 hours. The solid reactant will dissolve as it is converted to the acid chloride.
-
After the reaction is complete, allow the mixture to cool and remove the excess thionyl chloride under reduced pressure.
-
To ensure complete removal of thionyl chloride, add dry toluene to the residue and evaporate the solvent in vacuo. Repeat this step. The resulting crude 2-nitrobenzoyl chloride can be used directly in the next step.
Step 2: Synthesis of Tert-butyl 2-nitrobenzoate
-
Dissolve the crude 2-nitrobenzoyl chloride in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve tert-butanol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq) in the same anhydrous solvent.
-
Slowly add the tert-butanol/base solution to the stirred 2-nitrobenzoyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
References
Improving the yield and purity of Tert-butyl 2-nitrobenzoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of Tert-butyl 2-nitrobenzoate synthesis. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Tert-butyl 2-nitrobenzoate?
A1: Tert-butyl 2-nitrobenzoate is typically synthesized through the esterification of 2-nitrobenzoic acid with tert-butanol. The two primary approaches are:
-
Acid-catalyzed Esterification: This method involves the direct reaction of 2-nitrobenzoic acid with an excess of tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the product by removing water.
-
Acyl Chloride Route: This two-step method first involves the conversion of 2-nitrobenzoic acid to its more reactive acyl chloride, 2-nitrobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-nitrobenzoyl chloride is then reacted with tert-butanol in the presence of a non-nucleophilic base to yield the desired ester.[1]
Q2: What are the main challenges in the synthesis of Tert-butyl 2-nitrobenzoate?
A2: The primary challenges include:
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the esterification reaction, potentially leading to low yields and slow reaction rates.
-
Side Reactions: Under harsh acidic conditions or high temperatures, side reactions such as the dehydration of tert-butanol to isobutylene can occur.
-
Purification: Separating the desired product from unreacted starting materials, byproducts, and the catalyst can be challenging.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, typically a mixture of hexane and ethyl acetate, should be used to achieve good separation between the starting material (2-nitrobenzoic acid) and the product (Tert-butyl 2-nitrobenzoate). The spots can be visualized under UV light.
Q4: What is the typical yield and purity I can expect?
A4: The yield and purity of Tert-butyl 2-nitrobenzoate are highly dependent on the chosen synthetic method and the optimization of reaction conditions. While specific data for this exact compound is not extensively published, yields for similar esterifications of nitrobenzoic acids can range from moderate to high (60-90%), with purity exceeding 95% after proper purification. For instance, a patent for the synthesis of ethyl 2-nitrobenzoate reported a yield of 92% with a purity of 96.9% as determined by HPLC.[2]
Experimental Protocols
Method 1: Acid-Catalyzed Esterification of 2-Nitrobenzoic Acid
This protocol is adapted from general procedures for the esterification of benzoic acid derivatives.
Materials:
-
2-Nitrobenzoic acid
-
Tert-butanol (in large excess)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
Procedure:
-
To a round-bottom flask, add 2-nitrobenzoic acid and a large excess of tert-butanol (e.g., 10-20 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 5-10 mol%) to the mixture while stirring.
-
Heat the reaction mixture to reflux for several hours (4-24 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess tert-butanol under reduced pressure.
-
Dissolve the residue in dichloromethane or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Method 2: Synthesis via 2-Nitrobenzoyl Chloride
This two-step protocol is based on the synthesis of analogous amides and esters.[1]
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
Materials:
-
2-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 2-nitrobenzoic acid and an excess of thionyl chloride (e.g., 2-3 equivalents).
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases and all the solid has dissolved.
-
Remove the excess thionyl chloride by distillation. To ensure complete removal, dry toluene can be added and co-distilled.
-
The resulting crude 2-nitrobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Esterification of 2-Nitrobenzoyl Chloride with Tert-butanol
Materials:
-
2-Nitrobenzoyl chloride (from Step 1)
-
Tert-butanol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
A non-nucleophilic base (e.g., triethylamine (Et₃N) or pyridine)
Procedure:
-
Dissolve 2-nitrobenzoyl chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of tert-butanol and a slight molar excess of the base in anhydrous dichloromethane.
-
Slowly add the tert-butanol/base solution to the 2-nitrobenzoyl chloride solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Wash the reaction mixture with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Methods
| Feature | Acid-Catalyzed Esterification | Acyl Chloride Route |
| Number of Steps | 1 | 2 |
| Reagents | 2-Nitrobenzoic acid, tert-butanol, strong acid catalyst | 2-Nitrobenzoic acid, thionyl chloride, tert-butanol, base |
| Reaction Conditions | High temperature (reflux) | Milder conditions for esterification step (0 °C to room temp) |
| Potential Side Reactions | Dehydration of tert-butanol | Formation of byproducts from the chlorinating agent |
| Overall Yield | Moderate to Good | Potentially higher due to the high reactivity of the acyl chloride |
| Purity before Purification | May contain unreacted acid and dehydration byproducts | Generally cleaner reaction profile |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Insufficient catalyst activity. - Dehydration of tert-butanol. - Loss of product during workup. | - Increase reaction time and/or temperature. - Use a fresh or higher loading of the acid catalyst. - Use milder reaction conditions; consider the acyl chloride route. - Ensure proper pH adjustments during extraction. |
| Formation of a Major Byproduct | - Dehydration of tert-butanol to isobutylene under acidic conditions. - Dimerization or other side reactions of the starting materials. | - Lower the reaction temperature. - Use a less harsh acid catalyst. - The acyl chloride route is less prone to this side reaction. |
| Difficulty in Purifying the Product | - Co-elution of the product with starting materials or byproducts during column chromatography. - Oily product that is difficult to crystallize. | - Optimize the solvent system for column chromatography (try different ratios of hexane/ethyl acetate or other solvent systems). - Consider purification by vacuum distillation if the product is thermally stable. |
| Reaction Stalls | - Catalyst deactivation. - Reversible nature of the esterification reaction. | - Add fresh catalyst. - Ensure efficient removal of water (e.g., using a Dean-Stark apparatus for acid-catalyzed reactions). |
Mandatory Visualization
Caption: Comparative workflow of the two primary synthetic routes for Tert-butyl 2-nitrobenzoate.
Caption: Troubleshooting workflow for addressing low yield in Tert-butyl 2-nitrobenzoate synthesis.
References
Troubleshooting guide for the cleavage of the Tert-butyl 2-nitrobenzoate group
Technical Support Center: Tert-butyl 2-nitrobenzoate Group Cleavage
Welcome to the technical support center for the cleavage of the Tert-butyl 2-nitrobenzoate protecting group. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the deprotection process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving a Tert-butyl 2-nitrobenzoate group?
The cleavage of the Tert-butyl 2-nitrobenzoate group can be approached in two main ways. The most common method is through acid-catalyzed hydrolysis (acidolysis) of the tert-butyl ester using strong acids like trifluoroacetic acid (TFA).[1][2] An alternative, orthogonal approach involves the reduction of the 2-nitro group, typically via catalytic hydrogenation, which can facilitate the subsequent or simultaneous cleavage of the ester linkage.[3][4]
Q2: My deprotection reaction with Trifluoroacetic Acid (TFA) is incomplete. What are the common causes?
Incomplete cleavage when using TFA is a frequent issue. The primary causes include:
-
Insufficient Acid Concentration: The rate of cleavage is highly dependent on the acid concentration. A low concentration of TFA may not be sufficient to drive the reaction to completion.[1][5]
-
Inadequate Reaction Time or Temperature: These reactions are often run at room temperature (20-25°C), and insufficient time can lead to incomplete removal. Lower temperatures will slow the reaction rate.[1][5]
-
Solvent Choice: Dichloromethane (DCM) is a standard solvent, but its choice is crucial for substrate solubility to ensure the reaction proceeds efficiently in the solution phase.[5][6]
-
Steric Hindrance: The accessibility of the ester group to the acid can be restricted by the molecule's structure, slowing down the reaction.[5]
Q3: I am observing side reactions during the deprotection. What are they and how can I minimize them?
The most common side reaction during acidic cleavage is the alkylation of nucleophilic functional groups by the reactive tert-butyl cation that is generated.[1][6] To minimize these side reactions, the use of "scavengers" is highly recommended.[1][5] Common scavengers include triisopropylsilane (TIS) and water, which trap the tert-butyl cation.[1][7] For sulfur-containing residues, thioanisole can be particularly useful.[5][6]
Q4: Can I selectively cleave the Tert-butyl 2-nitrobenzoate group in the presence of other acid-labile groups like N-Boc?
Achieving selectivity between a tert-butyl ester and an N-Boc group is challenging due to their similar acid lability.[2] However, the N-Boc group is generally more sensitive to acid.[1] Kinetic separation may be possible by carefully controlling the acid concentration and reaction time.[2] Alternatively, employing the reductive cleavage of the nitro group via catalytic hydrogenation offers an orthogonal strategy that would likely leave acid-labile groups intact.[3][4]
Troubleshooting Guide
Issue 1: Incomplete Cleavage
| Potential Cause | Recommended Solution | Justification |
| Insufficient Acid Strength/Concentration | Increase the TFA concentration. Start with 50% TFA in DCM and increase to 95-100% if necessary.[1][5] | A higher acid concentration increases the reaction rate.[5] |
| Inadequate Reaction Time/Temperature | Extend the reaction time and monitor progress using TLC or LC-MS.[1][5] Gentle warming (e.g., to 40°C) can be considered for resistant substrates.[6] | Deprotection is a kinetic process and may simply require more time to reach completion.[5] |
| Poor Substrate Solubility | Ensure the compound is fully dissolved. Consider alternative anhydrous solvents if solubility is an issue.[5] | The reaction can only proceed efficiently in the solution phase.[5] |
| Inefficient Catalytic Hydrogenation | Ensure the catalyst is active and not poisoned. Increase hydrogen pressure or reaction temperature.[4] | Catalyst activity and hydrogen availability are critical for the reduction of the nitro group.[4] |
| Presence of Basic Functional Groups | Use a stoichiometric amount of acid to neutralize any basic sites before catalysis can occur.[8] | Basic groups within the substrate can neutralize the acid catalyst, inhibiting the reaction.[8] |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution | Justification |
| Alkylation by Tert-butyl Cation | Add scavengers to the cleavage cocktail. A common mixture is TFA/TIS/H₂O (95:2.5:2.5).[5][7] | Scavengers are nucleophiles that trap the reactive tert-butyl cations, preventing them from modifying your substrate.[7] |
| Substrate Degradation | Use milder deprotection conditions (e.g., aqueous phosphoric acid or ZnBr₂ in DCM).[2][8] Lower the reaction temperature.[2] | Harsh acidic conditions can damage sensitive molecules.[1] Milder reagents can provide better selectivity and reduce degradation.[2] |
| Incomplete Nitro Group Reduction | Optimize hydrogenation conditions (catalyst, solvent, temperature, pressure). Monitor the reaction to ensure full conversion to the amine. | Incomplete reduction can lead to side products such as hydroxylamines or azoxy compounds. |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Cleavage
-
Preparation: Dissolve the tert-butyl 2-nitrobenzoate protected compound in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) for a 50% solution. If the substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) (2.5-5%).[6]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.[6]
-
Purification: Purify the product as required, for example, by precipitation in cold diethyl ether, crystallization, or chromatography.[2][7]
Protocol 2: Catalytic Hydrogenation
-
Setup: In a suitable reaction vessel (e.g., a Parr shaker), add the tert-butyl 2-nitrobenzoate protected compound and a solvent such as ethanol or methanol.[4]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add a catalyst such as 10% Palladium on Carbon (Pd/C) (typically 1-5 mol% of Pd).[4]
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 1-5 bar).[4]
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 60°C).[4]
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by using TLC or LC-MS.[4]
-
Work-up: Once complete, carefully vent the hydrogen and purge with nitrogen. Filter the mixture through Celite to remove the catalyst.[4]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.[4]
Visualizations
Caption: General experimental workflows for acidic and reductive cleavage.
Caption: Troubleshooting decision tree for incomplete cleavage.
Caption: Role of scavengers in preventing side reactions.
References
Technical Support Center: Managing and Identifying Byproducts in Tert-butyl 2-nitrobenzoate Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with the synthesis of tert-butyl 2-nitrobenzoate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this reaction, with a focus on byproduct identification and management.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing tert-butyl 2-nitrobenzoate?
A1: The most common and direct method for synthesizing tert-butyl 2-nitrobenzoate is the Fischer esterification of 2-nitrobenzoic acid with tert-butanol, using a strong acid catalyst such as sulfuric acid.[1][2] This reaction is an equilibrium process where the alcohol is typically used in excess to drive the reaction towards the formation of the ester product.[2]
Q2: What are the most common byproducts in the synthesis of tert-butyl 2-nitrobenzoate?
A2: The primary byproducts in this reaction are typically unreacted starting materials (2-nitrobenzoic acid and tert-butanol) and isobutylene. Isobutylene is formed from the acid-catalyzed dehydration of tert-butanol, which is a common side reaction for tertiary alcohols under acidic and heated conditions.
Q3: My reaction yield is low. What are the possible causes?
A3: Low yields of tert-butyl 2-nitrobenzoate can be attributed to several factors:
-
Incomplete reaction: The Fischer esterification is an equilibrium reaction.[2] Insufficient reaction time or catalyst amount can lead to a low conversion of the starting materials.
-
Water in the reaction mixture: The presence of water can shift the equilibrium back towards the reactants, hydrolyzing the ester product.[2] Ensure all reagents and glassware are dry.
-
Suboptimal temperature: While heating is necessary to drive the reaction, excessive temperatures can favor the dehydration of tert-butanol to isobutylene, consuming the alcohol and reducing the yield of the desired ester.
-
Inefficient purification: The product may be lost during the work-up and purification steps. Ensure proper extraction and recrystallization techniques are used.
Q4: I see an unexpected spot on my TLC plate. What could it be?
A4: An unexpected spot on your TLC plate could be one of the common byproducts. 2-Nitrobenzoic acid is significantly more polar than the ester product and will have a lower Rf value. If the reaction is incomplete, you will likely see a spot corresponding to the starting carboxylic acid. Non-polar impurities, such as any polymeric material from isobutylene, would have a very high Rf value.
Q5: How can I effectively remove the unreacted 2-nitrobenzoic acid?
A5: Unreacted 2-nitrobenzoic acid can be efficiently removed during the aqueous work-up by washing the organic layer with a basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and thus removed from the organic phase containing the ester product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low to no product formation | Inactive catalyst or insufficient amount. | Use fresh, concentrated sulfuric acid. Ensure the correct catalytic amount is added (typically 1-5 mol%). |
| Presence of significant water in reagents. | Use anhydrous tert-butanol and ensure all glassware is thoroughly dried. | |
| Significant amount of unreacted 2-nitrobenzoic acid | Reaction has not gone to completion. | Increase the reaction time or consider a slight increase in temperature. Ensure an excess of tert-butanol is used to shift the equilibrium. |
| Presence of a volatile, low-boiling point byproduct | Formation of isobutylene from dehydration of tert-butanol. | Maintain a controlled reaction temperature. Avoid excessive heat, which promotes the dehydration side reaction. |
| Product is an oil and does not solidify upon cooling | Presence of impurities. | Purify the crude product using column chromatography on silica gel. Ensure all starting acid has been removed by a base wash. |
| Broad or multiple peaks in HPLC analysis | Incomplete separation or presence of multiple impurities. | Optimize the HPLC method, such as adjusting the mobile phase gradient or using a different column. |
Quantitative Data on Reaction Components
The following table summarizes the key components in a typical Tert-butyl 2-nitrobenzoate reaction. The byproduct percentages are estimates based on typical Fischer esterification outcomes and can vary depending on specific reaction conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Percentage in Crude Product |
| Tert-butyl 2-nitrobenzoate | C₁₁H₁₃NO₄ | 223.22[3] | Product | 70-90% |
| 2-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | Starting Material | 5-15% |
| Tert-butanol | C₄H₁₀O | 74.12 | Reagent/Solvent | 5-10% (excess) |
| Isobutylene | C₄H₈ | 56.11 | Byproduct | 1-5% |
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 2-nitrobenzoate via Fischer Esterification
This protocol is a representative procedure for the synthesis of tert-butyl 2-nitrobenzoate.
Materials:
-
2-Nitrobenzoic acid
-
Anhydrous tert-butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrobenzoic acid (1.0 eq) in an excess of anhydrous tert-butanol (5-10 eq).
-
Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the stirred solution.
-
Heat the reaction mixture to a gentle reflux (around 80-90 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess tert-butanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Analysis of Reaction Mixture
This method is suitable for monitoring the reaction progress and assessing the purity of the final product.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Protocol 3: GC-MS Analysis for Byproduct Identification
This method is useful for identifying volatile byproducts like isobutylene and unreacted tert-butanol.
Instrumentation and Consumables:
-
GC-MS system
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas)
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 35-400 m/z
Visualizations
Caption: Fischer esterification of 2-nitrobenzoic acid.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Analytical workflow for reaction monitoring.
References
Enhancing the stability of Tert-butyl 2-nitrobenzoate under various reaction conditions
Welcome to the technical support center for tert-butyl 2-nitrobenzoate. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the stability of this reagent and troubleshooting issues encountered during its use in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of tert-butyl 2-nitrobenzoate?
A1: The stability of tert-butyl 2-nitrobenzoate is primarily influenced by three factors: acidic conditions, high temperatures, and exposure to ultraviolet (UV) light. The tert-butyl ester group is highly susceptible to acid-catalyzed hydrolysis, which cleaves the ester bond. The nitroaromatic system can be sensitive to thermal and photolytic degradation.
Q2: My reaction solution containing tert-butyl 2-nitrobenzoate is turning yellow/brown. What could be the cause?
A2: A color change to yellow or brown often indicates the formation of degradation products. This can be caused by several factors:
-
Acidic Impurities: Trace amounts of acid in your reactants or solvents can initiate the cleavage of the tert-butyl ester, leading to the formation of 2-nitrobenzoic acid and isobutylene gas.
-
Thermal Stress: Overheating the reaction mixture can cause decomposition. Nitroaromatic compounds can undergo complex degradation pathways at elevated temperatures.
-
Photodegradation: Exposure of the solution to ambient or UV light can promote degradation. It is recommended to protect light-sensitive reactions from light.[1]
Q3: How can I minimize the acid-catalyzed hydrolysis of the tert-butyl ester during my reaction?
A3: To prevent premature cleavage of the tert-butyl ester, ensure all reactants and solvents are anhydrous and free of acidic impurities. If the reaction chemistry allows, consider adding a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine) to scavenge any trace acid.
Q4: What are the recommended storage conditions for tert-butyl 2-nitrobenzoate?
A4: To ensure long-term stability, tert-butyl 2-nitrobenzoate should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3] Refer to the table below for specific recommendations. Protecting the compound from light and moisture is crucial.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving tert-butyl 2-nitrobenzoate.
Issue 1: Incomplete Reaction or Low Yield
| Potential Cause | Troubleshooting Steps |
| Degradation of Starting Material | Confirm the purity of your tert-butyl 2-nitrobenzoate using techniques like NMR or LC-MS before starting the reaction. If it has degraded, purify it or use a fresh batch. |
| Premature Cleavage | Run the reaction under strictly anhydrous and neutral or basic conditions. Use freshly distilled, high-purity solvents. Monitor the reaction by TLC or LC-MS for the appearance of 2-nitrobenzoic acid. |
| Steric Hindrance | The ortho-nitro group and the bulky tert-butyl group can sterically hinder the desired reaction. Consider increasing the reaction temperature moderately (while monitoring for decomposition) or using a more active catalyst if applicable. |
Issue 2: Formation of 2-Nitrobenzoic Acid as a Major Byproduct
| Potential Cause | Troubleshooting Steps |
| Acid-Catalyzed Hydrolysis | This is the most common cause. The tert-butyl ester is functioning as a protecting group that is being unintentionally removed.[4] |
| 1. Buffer the Reaction: If compatible with your reaction, add a proton sponge or a non-nucleophilic base to maintain neutral pH. | |
| 2. Scrutinize Reagents: Check all starting materials, reagents, and solvents for acidic impurities. For example, some grades of chloroform can contain HCl. | |
| 3. Use Anhydrous Conditions: Ensure the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which participates in hydrolysis.[4] |
Issue 3: Unexpected Side Products Observed
| Potential Cause | Troubleshooting Steps |
| Reaction with tert-Butyl Cation | The cleavage of the tert-butyl ester generates a reactive tert-butyl cation, which can alkylate other nucleophilic species in your reaction mixture.[4] |
| 1. Add a Scavenger: Introduce a scavenger such as triisopropylsilane (TIS) or anisole to trap the tert-butyl cation as it forms.[4] | |
| Nitro Group Reduction | If using reducing agents (e.g., certain hydrogenation conditions), the nitro group can be reduced to an amino group or other intermediates. |
| 1. Choose a Chemoselective Reagent: Select a reducing agent that is known to be selective for your target functional group while leaving the nitro group intact. |
Data Presentation
Table 1: Recommended Storage and Conditions to Avoid
| Parameter | Recommendation | Rationale | References |
| Temperature | Store in a cool place (e.g., refrigerator at 2-8 °C). Avoid high temperatures. | Prevents thermal decomposition. | [2][3] |
| Light | Store in an amber or opaque container, protected from light. | Prevents photolytic degradation. | [1][3] |
| Atmosphere | Store under an inert atmosphere (N₂ or Ar) in a tightly sealed container. | Excludes moisture and oxygen, minimizing hydrolysis and oxidation. | [2][3] |
| pH | Avoid acidic and strongly basic conditions. | The tert-butyl ester is labile to acid and can be saponified by strong bases. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, reducing agents. | To prevent vigorous or uncontrolled reactions. | [2] |
Table 2: Typical Conditions for Tert-Butyl Ester Cleavage (Controlled Instability)
| Reagent | Solvent | Temperature (°C) | Time | Notes | References |
| Trifluoroacetic Acid (TFA) (50-95%) | Dichloromethane (DCM) | 20-25 | 1-5 hours | The most common method. Scavengers (e.g., TIS, water) are often required to trap the resulting tert-butyl cation. | [4] |
| 4M HCl | Dioxane | 20-25 | 2-12 hours | A common alternative to TFA. | |
| Formic Acid | - | 25-50 | 4-24 hours | Milder acidic conditions, may require longer reaction times or gentle heating. |
Experimental Protocols
Protocol 1: General Procedure for Stability Stress Testing
This protocol is based on ICH guidelines for stability testing and can be adapted to evaluate the stability of tert-butyl 2-nitrobenzoate under various stress conditions.[5][6][7]
-
Preparation of Stock Solution: Prepare a stock solution of tert-butyl 2-nitrobenzoate of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Aliquot the stock solution into several transparent, chemically inert vials (e.g., glass HPLC vials). For each condition, prepare a sample vial and a control vial wrapped in aluminum foil to serve as a dark control.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an acidic solution (e.g., 0.1 M HCl in 50% acetonitrile/water) to the sample vials.
-
Basic Hydrolysis: Add a basic solution (e.g., 0.1 M NaOH in 50% acetonitrile/water) to the sample vials.
-
Thermal Stress: Place sample and dark control vials in a calibrated oven at an elevated temperature (e.g., 60 °C).[5]
-
Photolytic Stress: Expose the sample vials to a calibrated light source providing a specific illumination (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter near UV).[8] Place the dark control next to the exposed samples.
-
-
Time Points: Withdraw aliquots from each vial at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Immediately quench any reaction if necessary (e.g., neutralize acid/base). Analyze the samples by a suitable stability-indicating method, such as HPLC or LC-MS, to quantify the remaining amount of tert-butyl 2-nitrobenzoate and identify major degradants.
-
Evaluation: Calculate the percentage of degradation at each time point relative to the initial concentration. Compare the results from the stressed samples to the dark controls to differentiate between thermal and photolytic degradation.
Visualizations
Caption: Troubleshooting workflow for reactions involving tert-butyl 2-nitrobenzoate.
Caption: Experimental workflow for stability stress testing of tert-butyl 2-nitrobenzoate.
Caption: Simplified pathway for the acid-catalyzed decomposition of tert-butyl esters.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. fishersci.com [fishersci.com]
- 3. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Solubility Challenges with Tert-butyl 2-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with tert-butyl 2-nitrobenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Troubleshooting Guide
Encountering solubility issues with tert-butyl 2-nitrobenzoate can be a significant hurdle in experimental workflows. This guide provides a systematic approach to diagnosing and resolving these challenges.
Issue 1: Tert-butyl 2-nitrobenzoate fails to dissolve in a chosen solvent.
-
Possible Cause: The solvent may be inappropriate for the non-polar nature of the compound. While the nitro group adds some polarity, the bulky tert-butyl group and the benzene ring dominate its character, making it more soluble in non-polar organic solvents.
-
Solution:
-
Consult the Qualitative Solubility Table: Refer to Table 1 for a list of recommended solvents. Prioritize solvents with low to moderate polarity.
-
Employ a Co-solvent System: If a single solvent is ineffective, a mixture of solvents can be used. For instance, adding a small amount of a more polar solvent like acetone or ethyl acetate to a non-polar solvent like hexanes may improve solubility.
-
Gentle Heating: Warming the solvent can increase the solubility of most organic solids. However, exercise caution and monitor for any signs of decomposition, especially at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance the dissolution process.
-
Issue 2: The compound precipitates out of solution over time or upon cooling.
-
Possible Cause: The initial dissolution may have resulted in a supersaturated solution, which is thermodynamically unstable.
-
Solution:
-
Determine the Saturation Point: It is crucial to work with solutions at or below the saturation concentration for the given temperature. Use the experimental protocol provided below to determine the approximate solubility.
-
Maintain Temperature: If the compound was dissolved with heating, ensure the solution is maintained at that temperature if the experiment allows.
-
Gradual Cooling: If the solution must be used at a lower temperature, allow it to cool slowly to minimize rapid precipitation. Seeding with a small crystal of the compound can sometimes encourage the formation of a more stable crystalline solid rather than an amorphous precipitate.
-
Issue 3: Inconsistent results in reactions involving tert-butyl 2-nitrobenzoate.
-
Possible Cause: Poor solubility can lead to incomplete reactions or variable reaction rates, as the compound is not fully available in the solution.
-
Solution:
-
Ensure Complete Dissolution: Before initiating a reaction, visually confirm that the tert-butyl 2-nitrobenzoate has fully dissolved. The solution should be clear and free of any suspended particles.
-
Solvent Selection for Reaction: Choose a solvent that not only dissolves the starting material but is also compatible with the reaction conditions and other reagents.
-
Heterogeneous Reaction Conditions: If a suitable solvent cannot be found, consider running the reaction under heterogeneous conditions with vigorous stirring to maximize the surface area of the undissolved solid.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of tert-butyl 2-nitrobenzoate in common organic solvents?
Q2: How does the solubility of tert-butyl 2-nitrobenzoate compare to its parent compound, 2-nitrobenzoic acid?
A2: The esterification of the carboxylic acid to a tert-butyl ester significantly reduces the polarity of the molecule. Therefore, tert-butyl 2-nitrobenzoate will be less soluble in polar solvents (like water and alcohols) and more soluble in non-polar solvents (like hexanes and toluene) compared to 2-nitrobenzoic acid.
Q3: Can I use heating to dissolve tert-butyl 2-nitrobenzoate?
A3: Yes, gentle heating can be an effective method to increase the solubility of tert-butyl 2-nitrobenzoate. However, it is important to use the lowest effective temperature to avoid potential decomposition. Always monitor the solution for any color changes or the appearance of byproducts.
Q4: What is the best way to prepare a stock solution of tert-butyl 2-nitrobenzoate?
A4: To prepare a stable stock solution, it is recommended to use a solvent in which the compound is highly soluble, such as dichloromethane or ethyl acetate. Prepare the solution at a concentration below the saturation point at room temperature to prevent precipitation during storage.
Data Presentation
Table 1: Qualitative Solubility of Tert-butyl 2-nitrobenzoate in Common Organic Solvents
| Solvent | Polarity | Expected Solubility | Notes |
| Hexanes | Non-polar | High | A good starting point for a non-polar solvent. |
| Toluene | Non-polar | High | Similar to hexanes, good for dissolving non-polar compounds. |
| Dichloromethane (DCM) | Moderately Polar | High | A versatile solvent that dissolves a wide range of organic compounds. |
| Chloroform | Moderately Polar | High | Similar to DCM, but with higher toxicity. |
| Ethyl Acetate | Moderately Polar | Moderate to High | A good option for a less toxic, moderately polar solvent. |
| Acetone | Polar Aprotic | Moderate | May require gentle heating to achieve higher concentrations. |
| Acetonitrile | Polar Aprotic | Low to Moderate | May not be the best choice for high concentrations. |
| Tetrahydrofuran (THF) | Moderately Polar | Moderate to High | A good general-purpose solvent. |
| Dimethylformamide (DMF) | Polar Aprotic | Low to Moderate | The high polarity may limit solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | Generally not a good solvent for non-polar compounds. |
| Methanol | Polar Protic | Low | The protic nature and high polarity are unfavorable for dissolution. |
| Ethanol | Polar Protic | Low | Similar to methanol. |
| Water | Highly Polar | Insoluble | Expected to be virtually insoluble in water. |
Note: This table is based on the general principles of "like dissolves like" and the known solubility of structurally similar compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a straightforward method to quickly assess the solubility of tert-butyl 2-nitrobenzoate in various solvents.
Materials:
-
Tert-butyl 2-nitrobenzoate
-
A selection of solvents (see Table 1)
-
Small test tubes or vials (e.g., 1 dram vials)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of tert-butyl 2-nitrobenzoate to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record your observations for each solvent tested.
Protocol 2: Shake-Flask Method for Quantitative Solubility Determination
This method is a reliable way to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
Tert-butyl 2-nitrobenzoate
-
Chosen solvent
-
Glass flasks with stoppers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of tert-butyl 2-nitrobenzoate to a flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a constant temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a 0.45 µm syringe filter to remove any remaining micro-particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., measure absorbance at a specific wavelength for UV-Vis or peak area for HPLC).
-
-
Calculation:
-
Calculate the concentration of the diluted sample based on the calibration curve.
-
Multiply the result by the dilution factor to determine the solubility of tert-butyl 2-nitrobenzoate in the chosen solvent at the specified temperature.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflows for solubility determination.
Strategies for minimizing side reactions when using Tert-butyl 2-nitrobenzoate
Welcome to the Technical Support Center for Tert-butyl 2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this versatile reagent. Our aim is to help you minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of Tert-butyl 2-nitrobenzoate?
Tert-butyl 2-nitrobenzoate is a versatile intermediate in organic synthesis. The presence of the ortho-nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the tert-butyl ester serves as a protecting group for the carboxylic acid. Key applications include the synthesis of pharmaceuticals and agrochemicals, where it can be a precursor to 2-aminobenzoic acid derivatives after reduction of the nitro group.
Q2: I am trying to reduce the nitro group of Tert-butyl 2-nitrobenzoate to an amine. What are the common side reactions, and how can I avoid them?
The primary challenge is the selective reduction of the nitro group without affecting the tert-butyl ester.
Common Side Reactions:
-
Cleavage of the tert-butyl ester: The tert-butyl ester is labile under strongly acidic conditions, which are often used in catalytic transfer hydrogenation or with reducing metals like iron or tin in the presence of HCl.
-
Incomplete reduction: The reaction may stop at the hydroxylamine or nitroso stage, especially under mild conditions or with insufficient reducing agent.
-
Formation of azo or azoxy compounds: This can occur, for example, when using lithium aluminum hydride (LiAlH₄) for the reduction of aromatic nitro compounds.[1]
-
Hydrolysis of the ester during workup: Basic workup conditions to remove metal salts can lead to the saponification of the ester.
Strategies to Minimize Side Reactions:
-
Use of chemoselective reducing agents: A combination of sodium borohydride (NaBH₄) and ferrous chloride (FeCl₂) has been shown to be highly effective in selectively reducing aromatic nitro groups in the presence of esters, providing the desired amino esters in high yields.[2]
-
Catalytic Hydrogenation with careful catalyst and solvent selection: Palladium on carbon (Pd/C) or Raney Nickel can be used, but the reaction conditions must be carefully controlled to avoid acidic byproducts that could cleave the ester. Neutral solvents and careful monitoring are crucial.
-
Metal reduction under controlled pH: If using metals like iron or zinc, buffering the reaction mixture to maintain a mildly acidic to neutral pH can help preserve the tert-butyl ester.
-
Careful workup: Use of a mildly basic wash (e.g., saturated sodium bicarbonate solution) during workup should be performed at low temperatures and for a limited time to minimize ester hydrolysis.
Q3: I need to remove the tert-butyl ester protecting group. What are the potential side reactions, and what conditions should I use to minimize them?
The deprotection of the tert-butyl ester typically involves acidic conditions, which can lead to side reactions if other sensitive functional groups are present.
Common Side Reactions:
-
Undesired reactions with the nitro group: While the nitro group is generally stable to acidic conditions used for tert-butyl ester cleavage, highly vigorous conditions could potentially lead to degradation.
-
Alkylation of electron-rich aromatics: The tert-butyl cation formed during deprotection is an electrophile and can alkylate other aromatic rings in the molecule or in the reaction mixture.
-
Incomplete cleavage: Insufficient acid or reaction time can lead to incomplete removal of the protecting group.
Strategies to Minimize Side Reactions:
-
Use of milder acidic conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method. For more sensitive substrates, using a lower concentration of TFA or a weaker acid like formic acid can be beneficial.
-
Inclusion of a scavenger: To prevent side reactions from the tert-butyl cation, a scavenger such as triethylsilane (TES) or anisole can be added to the reaction mixture.
-
Non-acidic cleavage methods: For highly sensitive substrates, thermolysis (heating in a high-boiling solvent) can be an alternative, though this may not be compatible with all functional groups.
Q4: Can intramolecular reactions occur with Tert-butyl 2-nitrobenzoate?
Yes, ortho-substituted nitrobenzenes can undergo intramolecular reactions, especially under basic or thermal conditions. The ortho-nitro group can interact with adjacent functionalities. For example, in related systems, intramolecular redox processes have been observed where the nitro group acts as an electrophilic center.[3] While less common for the stable tert-butyl ester, it is a possibility to consider, especially if unexpected byproducts are observed under basic or high-temperature conditions.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reduction of the Nitro Group
If you are experiencing low yields or incomplete conversion of the nitro group to the amine, consider the following:
| Possible Cause | Troubleshooting Step |
| Insufficient Reducing Agent | Increase the equivalents of the reducing agent. Monitor the reaction by TLC or LC-MS to ensure the starting material is fully consumed. |
| Inactive Catalyst | If using catalytic hydrogenation, ensure the catalyst is fresh and active. Pre-activating the catalyst may be necessary. |
| Poor Solubility of Starting Material | Choose a solvent system that fully dissolves the Tert-butyl 2-nitrobenzoate. A co-solvent may be necessary. |
| Reaction Temperature is Too Low | Gently warming the reaction may increase the rate, but be cautious of potential side reactions. |
Issue 2: Cleavage of the Tert-butyl Ester During Nitro Group Reduction
This is a common issue when using traditional reduction methods.
| Possible Cause | Troubleshooting Step |
| Acidic Reaction Conditions | Switch to a chemoselective reducing system that operates under neutral or mildly basic conditions, such as NaBH₄/FeCl₂.[2] |
| Acidic Byproducts from Catalyst | If using catalytic hydrogenation, consider adding a non-nucleophilic base to neutralize any acidic species formed. |
| Harsh Workup | Avoid strongly acidic or basic conditions during workup. Use buffered solutions where possible. |
Issue 3: Formation of Byproducts During Tert-butyl Ester Deprotection
The formation of the tert-butyl cation can lead to unwanted side reactions.
| Possible Cause | Troubleshooting Step |
| Alkylation by tert-butyl cation | Add a scavenger like triethylsilane or anisole to the reaction mixture to trap the tert-butyl cation. |
| Degradation of Sensitive Groups | Use milder deprotection conditions, such as a lower concentration of TFA or switching to a weaker acid. Monitor the reaction closely to avoid prolonged exposure to acidic conditions. |
Data Presentation
The following table summarizes reaction conditions for the selective reduction of various nitroarenes containing ester functionalities, which can serve as a guide for optimizing the reduction of Tert-butyl 2-nitrobenzoate.
Table 1: Conditions for Selective Reduction of Nitroarenes with Ester Groups
| Substrate | Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 4-nitrobenzoate | NaBH₄/FeCl₂ | EtOH/H₂O | 25 | 2 | 95 | [2] |
| Methyl 3-nitrobenzoate | NaBH₄/FeCl₂ | EtOH/H₂O | 25 | 1.5 | 96 | [2] |
| Ethyl 5-nitrobenzofuran-2-carboxylate | NaBH₄/FeCl₂ | EtOH/H₂O | 25 | 2 | 91 | [4] |
| Methyl 2-nitrobenzoate | SnCl₂·2H₂O | EtOH | Reflux | 3 | >90 (qualitative) | [5] |
| Ethyl 4-nitrobenzoate | Fe/NH₄Cl | EtOH/H₂O | Reflux | 4 | >90 (qualitative) | [6] |
Experimental Protocols
Protocol 1: Selective Reduction of the Nitro Group in Tert-butyl 2-nitrobenzoate
This protocol is adapted from a general procedure for the selective reduction of nitroarenes in the presence of esters using NaBH₄/FeCl₂.[2]
Materials:
-
Tert-butyl 2-nitrobenzoate
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve Tert-butyl 2-nitrobenzoate (1.0 eq) in ethanol.
-
Add a solution of FeCl₂·4H₂O (3.0 eq) in water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add NaBH₄ (4.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of the Tert-butyl Ester Group
This protocol describes a standard procedure for the cleavage of the tert-butyl ester using trifluoroacetic acid.
Materials:
-
Tert-butyl 2-nitrobenzoate (or the corresponding amine)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES, scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Tert-butyl 2-nitrobenzoate derivative (1.0 eq) in DCM.
-
Add triethylsilane (1.1 - 1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by adding it to a cooled, stirred saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by crystallization or chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for the reduction of Tert-butyl 2-nitrobenzoate.
Caption: Experimental workflow for the deprotection of Tert-butyl 2-nitrobenzoate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Catalyst Loading for Reactions with Tert-butyl 2-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the reduction of Tert-butyl 2-nitrobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic reduction of Tert-butyl 2-nitrobenzoate.
| Issue | Potential Cause | Recommended Solution |
| 1. Incomplete or Slow Reaction | A. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale or substrate reactivity. | Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Refer to Table 1 for an illustrative example of the effect of catalyst loading. |
| B. Catalyst Deactivation/Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Sulfur-containing compounds are common poisons for palladium and nickel catalysts. | - Ensure the purity of Tert-butyl 2-nitrobenzoate and solvents. - Use high-purity hydrogen gas. - If catalyst poisoning is suspected, filter the reaction mixture and add fresh catalyst. | |
| C. Inadequate Hydrogen Pressure: The concentration of dissolved hydrogen is insufficient to drive the reaction forward effectively. | Increase the hydrogen pressure. For many reductions, pressures from atmospheric (balloon) to 50 psi are effective. | |
| D. Poor Mixing: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen. | Ensure vigorous stirring to maintain the catalyst in suspension. | |
| 2. Formation of Byproducts | A. Over-reduction/Dehalogenation (if applicable): High catalyst loading or harsh reaction conditions can lead to the reduction of other functional groups. | - Reduce the catalyst loading. - Lower the hydrogen pressure and/or reaction temperature. - Consider a more selective catalyst. |
| B. Formation of Azo/Azoxy or Hydroxylamine Intermediates: Incomplete reduction can lead to the accumulation of intermediates.[1] | - Increase reaction time. - Ensure sufficient catalyst loading and hydrogen pressure. - Monitor the reaction closely by TLC or LC-MS to confirm full conversion to the desired amine. | |
| 3. Difficult Catalyst Filtration | A. Fine Catalyst Particles: Some catalysts, like certain grades of Pd/C or Raney Nickel, have very fine particles that can pass through standard filter paper. | - Filter the reaction mixture through a pad of Celite® or another filter aid. - Caution: Do not allow the filter cake of pyrophoric catalysts (like Pd/C and Raney Nickel) to dry, as it can ignite upon contact with air.[1] Keep the filter cake wet with solvent during and after filtration. |
| 4. Inconsistent Results | A. Catalyst Variability: Different batches of catalyst can have varying activity. | - Test each new batch of catalyst on a small-scale reaction to determine its optimal loading. - Store catalysts under appropriate conditions (e.g., Raney Nickel under water) to prevent deactivation.[2] |
| B. Water Content in Raney Nickel: The activity of water-slurried Raney Nickel can be affected by the amount of residual water. | For reactions sensitive to water, consider washing the catalyst with an anhydrous solvent before use. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the reduction of Tert-butyl 2-nitrobenzoate?
A1: For palladium on carbon (Pd/C), a common starting point is 1-5 mol% of palladium relative to the substrate. For Raney Nickel, a higher loading, often 5-10 wt% of the slurry, is a reasonable starting point. Optimization is crucial, and the ideal loading will depend on your specific reaction conditions and desired reaction time.
Q2: How do I choose between Palladium on Carbon (Pd/C) and Raney Nickel?
A2: The choice of catalyst depends on several factors, including the presence of other functional groups in your molecule.
-
Pd/C is a highly active and versatile catalyst for nitro group reduction and is often the first choice.[3] It typically operates under milder conditions. However, it can also catalyze the reduction of other functional groups, such as alkenes and alkynes, and can cause dehalogenation.
-
Raney Nickel is a more cost-effective option and is less prone to causing dehalogenation of aryl chlorides and bromides.[4] It may require higher temperatures or pressures than Pd/C.
Q3: Can the tert-butyl ester group be cleaved under the reaction conditions?
A3: The tert-butyl ester is generally stable under neutral hydrogenation conditions. However, prolonged reaction times in acidic or basic media, which can sometimes be generated or added, could potentially lead to its cleavage. It is advisable to monitor for the formation of the corresponding carboxylic acid byproduct.
Q4: What solvents are recommended for this reaction?
A4: Protic solvents like ethanol and methanol are commonly used for catalytic hydrogenations as they are effective at dissolving the reactants and stabilizing intermediates.[1] Ethyl acetate is also a widely used solvent. The choice of solvent can sometimes influence the reaction rate and selectivity.
Q5: How can I safely handle pyrophoric catalysts like Pd/C and Raney Nickel?
A5: These catalysts can ignite if they come into contact with air when dry. Always handle them in a well-ventilated fume hood. Do not allow the catalyst to dry out during filtration; keep it wet with solvent. After filtration, the filter cake should be quenched by slowly adding it to a large volume of water.
Data Presentation
Table 1: Illustrative Effect of Pd/C Catalyst Loading on the Reduction of a Nitroarene
| Catalyst Loading (mol% Pd) | Reaction Time (hours) | Yield of Amine (%) |
| 1 | 12 | 75 |
| 2.5 | 6 | 92 |
| 5 | 3 | >98 |
| 10 | 3 | >98 (potential for increased byproducts) |
| Note: This data is illustrative for a generic nitroarene reduction and should be used as a guideline for optimizing the reaction of Tert-butyl 2-nitrobenzoate. |
Table 2: Comparison of Common Catalysts for Nitroarene Reduction
| Catalyst | Typical Loading | Advantages | Disadvantages |
| 10% Pd/C | 1-5 mol% | High activity, mild conditions, good functional group tolerance.[3] | Can cause dehalogenation, higher cost. |
| Raney Nickel | 5-10 wt% slurry | Cost-effective, less prone to dehalogenation.[4] | Can be less selective, may require higher temperatures/pressures. |
| Iron (Fe) in Acetic Acid | Stoichiometric | Good for substrates with reducible groups sensitive to hydrogenation. | Requires acidic conditions and a stoichiometric amount of metal. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and a Hydrogen Balloon
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add Tert-butyl 2-nitrobenzoate (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a suitable solvent (e.g., ethanol or ethyl acetate, ~0.1-0.5 M).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (e.g., 2.5 mol% Pd) to the stirred solution.
-
Inerting: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the inert gas and backfill with hydrogen from a balloon. Repeat this cycle 3-5 times.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the catalyst. Ensure the filter cake remains wet.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified if necessary.
Protocol 2: General Procedure for Catalytic Hydrogenation using Raney Nickel
-
Reactor Setup: In a suitable reaction vessel, add Tert-butyl 2-nitrobenzoate (1.0 eq) and the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Under an inert atmosphere, carefully add the Raney Nickel slurry (e.g., 5-10 wt%) to the reaction vessel.
-
Inerting and Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge with nitrogen and then with hydrogen. Pressurize the vessel to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 50°C).
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Catalyst Removal: Allow the Raney Nickel to settle, and decant the supernatant, or filter the mixture through a Celite® pad under a nitrogen blanket. Keep the catalyst wet.
-
Isolation: Concentrate the solution to obtain the crude product for further purification.
Visualizations
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Troubleshooting logic for an incomplete hydrogenation reaction.
References
Addressing common impurities found in commercial Tert-butyl 2-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Tert-butyl 2-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial Tert-butyl 2-nitrobenzoate?
A1: Common impurities in commercial Tert-butyl 2-nitrobenzoate typically arise from the synthetic route and subsequent storage. These can include:
-
Starting Materials: Unreacted 2-nitrobenzoic acid and tert-butanol.
-
Isomeric Impurities: Positional isomers such as Tert-butyl 4-nitrobenzoate, which can form during the nitration of tert-butyl benzoate.
-
Over-reaction Byproducts: Dinitrobenzoic acid isomers can be present if the nitration reaction is not carefully controlled.
-
Degradation Products: Over time, or due to improper storage, the nitro group can be reduced, leading to the formation of Tert-butyl 2-aminobenzoate. Hydrolysis of the ester can also occur, yielding 2-nitrobenzoic acid and tert-butanol.
Q2: My reaction yield is consistently low when using commercial Tert-butyl 2-nitrobenzoate. What could be the cause?
A2: Low reaction yields can be attributed to a lower-than-expected purity of the starting material. The presence of significant amounts of non-reactive impurities, such as isomeric forms or degradation products, can effectively lower the molar quantity of the desired reactant. It is recommended to perform a purity analysis of the commercial batch before use.
Q3: I am observing an unexpected peak in my HPLC analysis of a reaction mixture involving Tert-butyl 2-nitrobenzoate. How can I identify it?
A3: An unexpected peak could be an impurity from the starting material or a side product from your reaction. To identify the peak, you can:
-
Run an HPLC analysis of your commercial Tert-butyl 2-nitrobenzoate to check for pre-existing impurities.
-
Compare the retention time of the unknown peak with commercially available standards of potential impurities (e.g., 2-nitrobenzoic acid, Tert-butyl 4-nitrobenzoate).
-
Utilize LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the unknown compound, which can help in its identification.
Q4: What are the recommended storage conditions for Tert-butyl 2-nitrobenzoate to minimize degradation?
A4: To minimize degradation, Tert-butyl 2-nitrobenzoate should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent oxidative or reductive degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use and analysis of Tert-butyl 2-nitrobenzoate.
Issue 1: Inconsistent Experimental Results
-
Symptom: Significant variations in reaction yields, product purity, or reaction times between different batches of commercial Tert-butyl 2-nitrobenzoate.
-
Possible Cause: Batch-to-batch variability in the purity of the commercial material.
-
Solution:
-
Purity Assessment: Perform a quantitative analysis (e.g., qNMR or HPLC with a calibrated standard) on each new batch to determine the exact purity.
-
Adjust Stoichiometry: Adjust the molar equivalents of your reactants based on the determined purity of the Tert-butyl 2-nitrobenzoate.
-
Purification: If the purity is unacceptably low, consider purifying the material before use using the protocols outlined below.
-
Issue 2: Presence of Particulate Matter
-
Symptom: The commercial Tert-butyl 2-nitrobenzoate contains visible solid particles that do not dissolve.
-
Possible Cause: Insoluble impurities, such as inorganic salts from the synthesis or degradation products that have polymerized.
-
Solution:
-
Filtration: Dissolve the Tert-butyl 2-nitrobenzoate in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter the solution to remove the insoluble matter.
-
Solvent Removal: Evaporate the solvent under reduced pressure to recover the purified compound.
-
Issue 3: Off-Color (Yellowish or Brownish) Appearance
-
Symptom: The normally white to off-white solid has a distinct yellow or brown color.
-
Possible Cause: Presence of colored impurities, often arising from nitration side reactions or degradation.
-
Solution:
-
Recrystallization: This is the most effective method for removing colored impurities. A detailed protocol is provided below.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.
-
Data Presentation
The following table summarizes the common impurities and their typical concentration ranges in commercial-grade Tert-butyl 2-nitrobenzoate.
| Impurity | Chemical Structure | Typical Concentration Range (%) |
| 2-Nitrobenzoic acid | C₇H₅NO₄ | 0.1 - 2.0 |
| tert-Butanol | C₄H₁₀O | 0.1 - 1.5 |
| Tert-butyl 4-nitrobenzoate | C₁₁H₁₃NO₄ | 0.5 - 5.0 |
| Dinitrobenzoic acid isomers | C₇H₄N₂O₆ | < 0.5 |
| Tert-butyl 2-aminobenzoate | C₁₁H₁₅NO₂ | < 0.2 |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of Tert-butyl 2-nitrobenzoate
This method is suitable for the quantitative analysis of Tert-butyl 2-nitrobenzoate and the identification of common non-volatile impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of Tert-butyl 2-nitrobenzoate and dissolve it in 10 mL of acetonitrile.
Protocol 2: Purification of Tert-butyl 2-nitrobenzoate by Recrystallization
This protocol is designed to remove most common impurities and improve the purity of the compound.
-
Materials:
-
Crude Tert-butyl 2-nitrobenzoate
-
Hexanes
-
Ethyl acetate
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Place the crude Tert-butyl 2-nitrobenzoate in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hot hexanes to the solution until it becomes slightly cloudy.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
-
Mandatory Visualizations
Caption: Potential impurity formation pathways during synthesis.
Caption: Troubleshooting workflow for experimental issues.
How to prevent the decomposition of Tert-butyl 2-nitrobenzoate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of Tert-butyl 2-nitrobenzoate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of Tert-butyl 2-nitrobenzoate decomposition?
A1: The decomposition of Tert-butyl 2-nitrobenzoate can be attributed to the instability of its two primary functional groups: the tert-butyl ester and the nitroaromatic group. Key triggers for decomposition include:
-
Acidic Conditions: The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis, which cleaves the ester bond to form 2-nitrobenzoic acid and tert-butanol.[1][2]
-
Elevated Temperatures: Nitroaromatic compounds can be thermally unstable and may decompose at high temperatures.[3][4] This can lead to decarboxylation and cleavage of the C-NO2 bond.[5]
-
Strong Bases and Nucleophiles: While generally more stable to bases than acids, tert-butyl esters can be cleaved by strong bases. Additionally, the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nitro group.
-
Photodecomposition: Exposure to light, particularly UV radiation, can induce the decomposition of nitroaromatic compounds.[5]
-
Reductive Conditions: During the reduction of the nitro group, improper choice of reagents or reaction conditions can lead to side reactions or decomposition of the ester.
Q2: How should I properly store Tert-butyl 2-nitrobenzoate to prevent degradation?
A2: To ensure the stability of Tert-butyl 2-nitrobenzoate, it is crucial to store it under appropriate conditions. The following table summarizes the recommended storage guidelines.[5]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal decomposition. |
| Light | Store in an amber or opaque, tightly sealed container. | Prevents photodecomposition.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to moisture and reactive gases.[5] |
| Incompatible Materials | Store away from strong acids, strong bases, and strong oxidizing agents.[5] | Prevents chemical reactions that could lead to decomposition. |
Q3: My Tert-butyl 2-nitrobenzoate is decomposing during the reduction of the nitro group. What can I do to prevent this?
A3: Decomposition during nitro group reduction is a common issue. The choice of reducing agent and reaction conditions is critical to selectively reduce the nitro group without cleaving the tert-butyl ester.
-
Catalytic Hydrogenation: This is often the preferred method. Use of palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas is effective.[6][7] It is important to perform the reaction under neutral conditions. The addition of a non-nucleophilic base like triethylamine can sometimes help to neutralize any acidic impurities.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexadiene with a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.[7]
-
Metal-based Reductions: Reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl2) can be used, but the acidic conditions may lead to some ester cleavage.[6] Careful optimization of reaction time and temperature is necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Tert-butyl 2-nitrobenzoate.
Issue 1: Loss of the tert-butyl group (ester hydrolysis).
| Symptom | Possible Cause | Recommended Solution |
| Formation of 2-nitrobenzoic acid as a byproduct, confirmed by LC-MS or NMR. | Presence of acidic impurities in reagents or solvents. | Use freshly distilled or high-purity solvents. Neutralize acidic impurities with a non-nucleophilic base (e.g., triethylamine). |
| Reaction conditions are too acidic. | If possible, switch to a non-acidic or milder acidic condition. For nitro reductions, consider catalytic hydrogenation instead of metal/acid systems.[6] | |
| Prolonged reaction times or high temperatures in the presence of trace acid. | Monitor the reaction closely and minimize the reaction time. Run the reaction at the lowest effective temperature. |
Issue 2: Decomposition of the nitroaromatic system.
| Symptom | Possible Cause | Recommended Solution |
| Darkening of the reaction mixture (formation of colored byproducts). | High reaction temperature. | Lower the reaction temperature. Consider using a catalyst that allows for milder reaction conditions. |
| Presence of strong oxidizing or reducing agents that are incompatible. | Carefully select reagents to ensure compatibility with the nitroaromatic system. | |
| Exposure to light during the reaction. | Protect the reaction from light by wrapping the flask in aluminum foil.[5] |
Experimental Protocols
Protocol 1: Selective Reduction of the Nitro Group via Catalytic Hydrogenation
This protocol describes a general procedure for the selective reduction of the nitro group in Tert-butyl 2-nitrobenzoate to the corresponding amine without significant cleavage of the tert-butyl ester.
-
Preparation: In a round-bottom flask, dissolve Tert-butyl 2-nitrobenzoate (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Visualizations
Troubleshooting Workflow for Tert-butyl 2-nitrobenzoate Decomposition
Caption: A flowchart for troubleshooting the decomposition of Tert-butyl 2-nitrobenzoate.
Key Factors Leading to Decomposition
Caption: Factors contributing to the decomposition of Tert-butyl 2-nitrobenzoate.
References
Refining purification techniques for high-purity Tert-butyl 2-nitrobenzoate
Welcome to the technical support center for the purification of Tert-butyl 2-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Tert-butyl 2-nitrobenzoate?
A1: Common impurities can include unreacted starting materials such as 2-nitrobenzoic acid and residual tert-butanol. Side-products from the esterification reaction may also be present, including di-tert-butyl ether and isomers formed during the synthesis of the nitrobenzoic acid precursor. If the synthesis involves nitration of tert-butyl benzoate, positional isomers like tert-butyl 3-nitrobenzoate and tert-butyl 4-nitrobenzoate could be significant impurities.
Q2: My purified Tert-butyl 2-nitrobenzoate has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellowish discoloration in nitroaromatic compounds is often due to the presence of trace nitrophenolic impurities or other colored byproducts.[1] Standard purification techniques such as recrystallization or column chromatography are typically effective in removing these colored impurities. If the color persists after initial purification, a second recrystallization or careful column chromatography with a fine-tuned eluent system may be necessary.
Q3: What are the recommended purification techniques for achieving high-purity Tert-butyl 2-nitrobenzoate?
A3: The two primary methods for purifying Tert-butyl 2-nitrobenzoate are recrystallization and silica gel column chromatography. Recrystallization is often effective if the crude product is relatively pure and crystalline.[2][3] Column chromatography is more suitable for purifying oily or highly impure samples.[4][5]
Q4: How can I monitor the purity of my Tert-butyl 2-nitrobenzoate during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography and for assessing the purity of fractions. For quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of purified product after recrystallization. | The chosen solvent is too good, and a significant amount of the product remains in the mother liquor. | Select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system, like ethanol/water, can often provide the necessary solubility profile.[8] |
| The product was not fully precipitated before filtration. | After cooling the recrystallization mixture to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation before filtering.[9] | |
| The product "oils out" during recrystallization instead of forming crystals. | The cooling rate is too rapid, or the concentration of impurities is high.[1][8] | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. If impurities are the issue, a preliminary purification by column chromatography may be necessary. |
| Poor separation of the product from impurities during column chromatography. | The eluent system is not optimized for the separation.[1] | Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and the impurities. A common starting point for nitroaromatic esters is a mixture of hexane and ethyl acetate.[4][10] |
| The column was overloaded with the crude product. | The amount of crude material should be appropriate for the size of the column. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[1] | |
| The purified product has a broad melting point range. | The product is still impure. | Repeat the purification step. If recrystallization was used, try a different solvent system. If column chromatography was performed, consider using a shallower solvent gradient to improve separation. |
Quantitative Data Summary
The following table provides illustrative data on the effectiveness of different purification techniques for Tert-butyl 2-nitrobenzoate. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Initial Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield Range | Notes |
| Recrystallization (Ethanol/Water) | 85-95% | >98% | 70-90% | Effective for removing small amounts of impurities. |
| Silica Gel Column Chromatography (Hexane/Ethyl Acetate) | 60-85% | >99% | 60-80% | Ideal for separating the product from significant amounts of impurities and colored byproducts. |
| HPLC Analysis | N/A | >99.5% | N/A | Used for quantitative purity assessment of the final product. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for purifying crude Tert-butyl 2-nitrobenzoate that is already in a solid or semi-solid form and has a relatively high initial purity.
Materials:
-
Crude Tert-butyl 2-nitrobenzoate
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Ice bath
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Place the crude Tert-butyl 2-nitrobenzoate in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to dissolve the solid completely with stirring.
-
While the solution is hot, add hot deionized water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
This protocol is recommended for purifying oily or highly impure crude Tert-butyl 2-nitrobenzoate.
Materials:
-
Crude Tert-butyl 2-nitrobenzoate
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Use TLC to determine the optimal eluent composition. Start with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The ideal system should give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed column without any air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the high-purity Tert-butyl 2-nitrobenzoate.
Visualizations
Experimental Workflow for Purification
Caption: General purification workflows for Tert-butyl 2-nitrobenzoate.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. benchchem.com [benchchem.com]
- 6. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of Tert-butyl 2-nitrobenzoate and Other Nitrobenzoate Protecting Groups for Carboxylic Acids
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule construction, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high efficiency and selectivity. For the temporary masking of carboxylic acid functionalities, a variety of protecting groups have been developed, each with its own set of advantages and limitations. This guide provides a detailed comparison of Tert-butyl 2-nitrobenzoate with other commonly employed nitrobenzoate-based protecting groups, offering experimental data, protocols, and mechanistic insights to aid researchers in making informed decisions for their synthetic strategies.
The Tert-butyl ester stands out as a robust protecting group for carboxylic acids due to its remarkable stability across a wide range of reaction conditions, including basic, nucleophilic, and many oxidative and reductive environments. Its key advantage lies in its selective removal under mild acidic conditions, a feature that ensures the integrity of other acid-labile functionalities when carefully controlled. The presence of a nitro group on the benzoate moiety can influence the electronic properties and reactivity of the ester, making a comparative study essential.
Performance Comparison of Nitrobenzoate Protecting Groups
The following tables summarize the performance of Tert-butyl 2-nitrobenzoate in comparison to other common nitrobenzoate esters used for the protection of carboxylic acids. The data presented is a compilation from various studies and represents typical outcomes.
Table 1: Protection of Carboxylic Acids using Nitrobenzoate Protecting Groups
| Protecting Group | Protection Method | Reagents | Typical Yield (%) |
| Tert-butyl 2-nitrobenzoate | Acid-catalyzed esterification | 2-Nitrobenzoic acid, Isobutylene, cat. H₂SO₄ | >90 |
| Methyl 2-nitrobenzoate | Fischer esterification | 2-Nitrobenzoic acid, Methanol, H₂SO₄ | 80-95 |
| Ethyl 2-nitrobenzoate | Fischer esterification | 2-Nitrobenzoic acid, Ethanol, H₂SO₄ | 80-95 |
| Benzyl 2-nitrobenzoate | Steglich esterification | 2-Nitrobenzoic acid, Benzyl alcohol, DCC, DMAP | ~90 |
| Tert-butyl 4-nitrobenzoate | Acid-catalyzed esterification | 4-Nitrobenzoic acid, Isobutylene, cat. H₂SO₄ | >90 |
| Methyl 4-nitrobenzoate | Fischer esterification | 4-Nitrobenzoic acid, Methanol, H₂SO₄ | 81-85[1] |
| Ethyl 4-nitrobenzoate | Fischer esterification | 4-Nitrobenzoic acid, Ethanol, H₂SO₄ | 80-95 |
Table 2: Deprotection of Nitrobenzoate Protecting Groups
| Protecting Group | Deprotection Method | Reagents | Typical Yield (%) |
| Tert-butyl 2-nitrobenzoate | Acid-catalyzed cleavage | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >95[2] |
| Methyl 2-nitrobenzoate | Saponification | NaOH, Methanol/H₂O | >90 |
| Ethyl 2-nitrobenzoate | Saponification | KOH, Ethanol/H₂O | >90 |
| Benzyl 2-nitrobenzoate | Hydrogenolysis | H₂, Pd/C | >95 |
| Tert-butyl 4-nitrobenzoate | Acid-catalyzed cleavage | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >95 |
| Methyl 4-nitrobenzoate | Saponification | NaOH, Methanol/H₂O | 90-96[3] |
| Ethyl 4-nitrobenzoate | Saponification | KOH, Ethanol/H₂O | >90 |
The choice between a 2-nitro and a 4-nitro substituent can influence the acidity of the parent benzoic acid, with 2-nitrobenzoic acid being a stronger acid due to the ortho effect.[4] This can affect the ease of esterification and the reactivity of the resulting ester. However, for the tert-butyl esters, the deprotection mechanism is primarily dictated by the stability of the tert-butyl cation, making both 2-nitro and 4-nitro derivatives readily cleavable under acidic conditions.
Mechanistic Insights
The selective deprotection of tert-butyl esters under acidic conditions proceeds through a mechanism involving the formation of a stable tertiary carbocation. This pathway is distinct from the saponification of methyl or ethyl esters, which requires basic conditions, or the hydrogenolysis of benzyl esters.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of protecting group strategies. Below are representative protocols for the protection of a carboxylic acid as a Tert-butyl 2-nitrobenzoate and its subsequent deprotection.
Protocol 1: Synthesis of Tert-butyl 2-nitrobenzoate (Protection)
Materials:
-
2-Nitrobenzoic acid (1.0 equiv)
-
Dichloromethane (DCM) or Tert-butyl acetate
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equiv)
-
Isobutylene (gas or liquid)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-nitrobenzoic acid in a suitable solvent such as dichloromethane or a mixture of tert-butyl acetate and dichloromethane in a pressure-rated vessel.[2]
-
Cool the solution in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Bubble isobutylene gas through the solution or add a measured amount of liquid isobutylene.[2]
-
Seal the reaction vessel and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the vessel and quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Tert-butyl 2-nitrobenzoate.
-
Purify by flash chromatography if necessary.
Protocol 2: Deprotection of Tert-butyl 2-nitrobenzoate
Materials:
-
Tert-butyl 2-nitrobenzoate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (optional)
Procedure:
-
Dissolve the Tert-butyl 2-nitrobenzoate in dichloromethane.[2]
-
Add trifluoroacetic acid. A common ratio is 1:1 DCM:TFA, but this can be adjusted based on the substrate's sensitivity.[2]
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[2]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene.
-
The resulting 2-nitrobenzoic acid can often be used in the next step without further purification.
Conclusion
Tert-butyl nitrobenzoates, and specifically Tert-butyl 2-nitrobenzoate, offer a reliable and highly selective method for the protection of carboxylic acids. Their stability to a broad range of reagents, coupled with their facile cleavage under mild acidic conditions, makes them a superior choice in many synthetic contexts, particularly when orthogonality with other protecting groups is required. While other nitrobenzoate esters like methyl, ethyl, and benzyl esters have their utility, they often necessitate harsher deprotection conditions (saponification or hydrogenolysis) that may not be compatible with sensitive substrates. The predictable and clean deprotection of tert-butyl esters via a carbocationic mechanism provides a significant advantage in the design and execution of complex synthetic routes. Researchers and drug development professionals can leverage the properties of Tert-butyl 2-nitrobenzoate to streamline their synthetic efforts and improve overall efficiency.
References
A Comparative Guide to the Efficacy of Tert-butyl 2-nitrobenzoate and Methyl 2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical efficacy and potential biological applications of tert-butyl 2-nitrobenzoate and methyl 2-nitrobenzoate. Due to a notable lack of direct comparative studies and a scarcity of experimental data for tert-butyl 2-nitrobenzoate, this guide draws upon available data for methyl 2-nitrobenzoate and established chemical principles to infer the properties and reactivity of its tert-butyl counterpart.
Executive Summary
The bulky tert-butyl group is known to significantly hinder the approach of reactants to the carbonyl carbon, which can dramatically affect reaction rates, particularly in processes like hydrolysis.[1] This steric hindrance can also be strategically employed in drug development to enhance metabolic stability.[1]
Chemical Efficacy in Synthesis
The primary difference in the chemical efficacy of these two compounds lies in their reactivity, largely dictated by the steric bulk of the ester group.
Synthesis and Yield
Methyl 2-nitrobenzoate is typically synthesized via the nitration of methyl benzoate. While the primary product of this reaction is the meta-isomer (methyl 3-nitrobenzoate), the ortho-isomer (methyl 2-nitrobenzoate) is also formed. The subsequent hydrolysis of the methyl ester to the corresponding carboxylic acid is a common transformation.
Tert-butyl 2-nitrobenzoate synthesis would likely proceed through the esterification of 2-nitrobenzoic acid with tert-butanol or by reacting the acid chloride of 2-nitrobenzoic acid with tert-butanol. The yields for this specific reaction are not well-documented in publicly available literature.
| Reaction | Reactant | Product | Reported Yield |
| Nitration | Methyl Benzoate | Methyl m-nitrobenzoate | 59.8% - 85% |
| Hydrolysis | Methyl m-nitrobenzoate | m-Nitrobenzoic Acid | 90% - 96% |
| Esterification | 2-Nitrobenzoic Acid | Tert-butyl 2-nitrobenzoate | Not Reported |
Diagram: General Synthesis of Nitrobenzoate Esters
Caption: General synthetic routes to methyl and tert-butyl 2-nitrobenzoate.
Reactivity and Steric Hindrance
The most significant difference in the efficacy of these two compounds in chemical synthesis is the steric hindrance imparted by the tert-butyl group.[1]
-
Methyl Ester: The smaller methyl group presents minimal steric hindrance, allowing for relatively facile nucleophilic attack at the carbonyl carbon. This makes reactions like hydrolysis straightforward under standard conditions.
-
Tert-butyl Ester: The bulky tert-butyl group creates significant steric hindrance, making nucleophilic attack on the carbonyl carbon much more difficult.[1] This results in slower reaction rates for processes like base-catalyzed hydrolysis. However, this property makes tert-butyl esters useful as protecting groups for carboxylic acids, as they are stable to many nucleophilic reagents but can be cleaved under acidic conditions via a different mechanism (SN1-type cleavage of the tert-butyl group).
Diagram: Steric Hindrance Comparison
Caption: Steric hindrance at the carbonyl group.
Biological Efficacy
Direct experimental data on the biological activity of both tert-butyl 2-nitrobenzoate and methyl 2-nitrobenzoate is limited. However, studies on related nitrobenzoate derivatives suggest potential for antimicrobial and anticancer activities. The biological activity of many nitroaromatic compounds is linked to the enzymatic reduction of the nitro group within cells, leading to the formation of reactive nitrogen species that can cause cellular damage.
A study on 3-methyl-4-nitrobenzoate derivatives has shown antifungal activity against various Candida species. While not directly comparable, this suggests that the nitrobenzoate scaffold is a promising area for the development of antimicrobial agents.
| Compound Derivative | Organism | Activity Metric | Value |
| Methyl 3-methyl-4-nitrobenzoate | C. guilliermondii | MIC | 39 µM |
| Pentyl 3-methyl-4-nitrobenzoate | C. guilliermondii | MIC | 31 µM |
The tert-butyl group can influence biological activity in several ways:[1]
-
Metabolic Shielding: The steric bulk of the tert-butyl group can protect nearby functional groups from metabolic enzymes, potentially increasing the half-life of a drug molecule.[1]
-
Receptor Selectivity: The size and shape of the tert-butyl group can enhance the selectivity of a molecule for a specific biological target.[1]
Diagram: Potential Biological Activation Pathway
Caption: Postulated mechanism of action for nitroaromatic compounds.
Experimental Protocols
General Protocol for the Nitration of Methyl Benzoate
This protocol is adapted from established laboratory procedures for the synthesis of methyl m-nitrobenzoate.
-
Preparation of Nitrating Mixture: In a flask, cool concentrated sulfuric acid in an ice bath. Slowly add concentrated nitric acid while keeping the temperature low.
-
Reaction: To a separate flask containing methyl benzoate, slowly add the chilled nitrating mixture while maintaining a low temperature (typically 0-10°C) with constant stirring.
-
Quenching: After the reaction is complete, pour the reaction mixture over crushed ice with vigorous stirring to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
General Protocol for the Hydrolysis of a Methyl Ester
-
Reaction Setup: In a round-bottom flask, dissolve the methyl nitrobenzoate in a suitable solvent (e.g., a mixture of water and an organic solvent).
-
Hydrolysis: Add an aqueous solution of a strong base (e.g., sodium hydroxide) and heat the mixture to reflux.
-
Work-up: After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
Conclusion
While a direct, data-driven comparison of the efficacy of tert-butyl 2-nitrobenzoate and methyl 2-nitrobenzoate is hampered by a lack of experimental data for the former, a clear distinction in their chemical behavior can be made based on fundamental principles of organic chemistry.
-
Methyl 2-nitrobenzoate is a more reactive compound, particularly in reactions involving nucleophilic attack at the ester carbonyl group, due to the minimal steric hindrance of the methyl group. This makes it a suitable intermediate for further chemical transformations where lability of the ester is desired.
-
Tert-butyl 2-nitrobenzoate , conversely, is expected to be significantly less reactive towards nucleophiles at the carbonyl carbon due to the substantial steric bulk of the tert-butyl group. This property makes it an excellent candidate for use as a protecting group for the carboxylic acid functionality. In a biological context, the tert-butyl group could potentially enhance metabolic stability and receptor selectivity, making it a valuable moiety in drug design.
Further experimental investigation into the synthesis, reactivity, and biological activity of tert-butyl 2-nitrobenzoate is warranted to fully elucidate its properties and potential applications.
References
Comparative analysis of different synthetic routes to Tert-butyl 2-nitrobenzoate
A Comparative Analysis of Synthetic Routes to Tert-butyl 2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes for the preparation of Tert-butyl 2-nitrobenzoate, a key intermediate in organic synthesis. The following sections detail the most common and effective methods, presenting quantitative data, comprehensive experimental protocols, and visualizations of the synthetic pathways.
Data Presentation: A Comparative Overview
The selection of a synthetic route for Tert-butyl 2-nitrobenzoate is often guided by factors such as yield, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for the different synthetic strategies discussed in this guide.
| Synthetic Route | Starting Materials | Key Reagents | Typical Reaction Time | Reported/Expected Yield | Key Advantages | Potential Drawbacks |
| Route 1: Acid Chloride Formation and Esterification | 2-Nitrobenzoic acid, tert-Butanol | Thionyl chloride (SOCl₂), Pyridine or Triethylamine | 2-4 hours | High (expected) | Generally high yielding and reliable. | Two-step process; use of corrosive and hazardous reagents (SOCl₂). |
| Route 2: Steglich Esterification | 2-Nitrobenzoic acid, tert-Butanol | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | 12-24 hours | Good to High | Mild reaction conditions, suitable for sterically hindered alcohols.[1][2] | Formation of dicyclohexylurea (DCU) byproduct can complicate purification. |
| Route 3: Esterification using Di-tert-butyl Dicarbonate | 2-Nitrobenzoic acid, tert-Butanol | Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP) | 1-3 hours | Good to High | Mild conditions, volatile byproducts (CO₂, tert-butanol) simplify purification.[3][4] | Reagent can be expensive. |
| Route 4: Transesterification | Methyl 2-nitrobenzoate, Potassium tert-butoxide | Potassium tert-butoxide (t-BuOK) | 1-4 hours | Moderate to Good | Utilizes a readily available starting material. | Requires anhydrous conditions; potential for side reactions. |
Experimental Protocols
Route 1: Synthesis via 2-Nitrobenzoyl Chloride
This two-step method involves the initial conversion of 2-nitrobenzoic acid to its acid chloride, followed by esterification with tert-butanol.
Step 1: Synthesis of 2-Nitrobenzoyl Chloride [5][6]
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 2-nitrobenzoic acid (1 equivalent) and thionyl chloride (2-3 equivalents).
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of HCl gas ceases.
-
Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
The crude 2-nitrobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Esterification with tert-Butanol
-
Dissolve the crude 2-nitrobenzoyl chloride (1 equivalent) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tert-butanol (1.1 equivalents) and a non-nucleophilic base like pyridine or triethylamine (1.2 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Tert-butyl 2-nitrobenzoate.
-
Purify the product by column chromatography on silica gel.
Route 2: Steglich Esterification[1][2]
This method is particularly advantageous for the esterification of sterically hindered alcohols like tert-butanol under mild conditions.
-
In a round-bottom flask, dissolve 2-nitrobenzoic acid (1 equivalent), tert-butanol (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the solvent.
-
Wash the filtrate with 1M HCl to remove DMAP, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Route 3: Esterification using Di-tert-butyl Dicarbonate[3][4]
This route offers a convenient alternative with the advantage of having volatile byproducts, which simplifies the purification process.
-
To a solution of 2-nitrobenzoic acid (1 equivalent) and tert-butanol (1.5 equivalents) in a suitable solvent (e.g., THF or DCM), add a catalytic amount of DMAP (0.1 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction can be gently heated if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and volatile byproducts (tert-butanol and CO₂).
-
The residue can be taken up in an organic solvent and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Route 4: Transesterification of Methyl 2-nitrobenzoate
This method involves the conversion of a more common ester, methyl 2-nitrobenzoate, to the desired tert-butyl ester.
-
Dissolve methyl 2-nitrobenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a solution of potassium tert-butoxide (t-BuOK, 1.5-2.0 equivalents) in THF dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the workflows of the described synthetic routes.
Caption: Route 1: Synthesis via 2-Nitrobenzoyl Chloride.
Caption: Route 2: Steglich Esterification.
Caption: Route 3: Esterification with Di-tert-butyl Dicarbonate.
Caption: Route 4: Transesterification.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Guide to Analytical Methods for the Quantification of Tert-butyl 2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the validation of Tert-butyl 2-nitrobenzoate. Due to the limited availability of specific validated methods for this compound, this document outlines established analytical techniques for structurally similar molecules, including nitroaromatic compounds. The information presented here is intended to serve as a foundational resource for developing and validating a robust analytical method for Tert-butyl 2-nitrobenzoate.
Data Presentation: A Comparative Analysis of Analytical Techniques
The following table summarizes the expected performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of Tert-butyl 2-nitrobenzoate, based on data from analogous nitroaromatic compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | Typically 85-115% | Typically 80-120% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ng/mL to low µg/mL range | pg/µL to ng/µL range |
| Limit of Quantitation (LOQ) | µg/mL range | ng/µL range |
| Primary Detector | UV-Vis Detector | Mass Spectrometry (MS), Electron Capture Detector (ECD)[1][2][3] |
| Suitability | Well-suited for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile compounds. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of Tert-butyl 2-nitrobenzoate in various sample matrices.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade formic or phosphoric acid.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Tert-butyl 2-nitrobenzoate reference standard in methanol or acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing Tert-butyl 2-nitrobenzoate in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
4. Analysis and Quantification:
-
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Quantify the amount of Tert-butyl 2-nitrobenzoate in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it suitable for trace analysis and confirmation of Tert-butyl 2-nitrobenzoate.
1. Instrumentation and Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
High-purity helium as the carrier gas.
-
HPLC-grade solvents for sample preparation (e.g., ethyl acetate, hexane).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of Tert-butyl 2-nitrobenzoate reference standard in ethyl acetate.
-
Working Standard Solutions: Serially dilute the stock solution with ethyl acetate to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Extract the sample with a suitable solvent like ethyl acetate. The extract may need to be concentrated or diluted to fall within the calibration range. An internal standard may be added for improved accuracy.
3. Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.
4. Analysis and Quantification:
-
Inject the working standard solutions to create a calibration curve based on the peak area of a characteristic ion.
-
Inject the prepared sample solution.
-
Identify Tert-butyl 2-nitrobenzoate based on its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve.
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Logic for selecting an appropriate analytical technique.
References
- 1. epa.gov [epa.gov]
- 2. Electron capture detector - Wikipedia [en.wikipedia.org]
- 3. Electron Capture Detector | GC-ECD [scioninstruments.com]
- 4. tandfonline.com [tandfonline.com]
- 5. waters.com [waters.com]
- 6. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Orthogonality of the Tert-butyl 2-nitrobenzoate Protecting Group: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the selection of an appropriate protecting group strategy is paramount for achieving high yields and purity. The concept of orthogonality—the ability to deprotect one functional group without affecting others—is a cornerstone of modern synthetic chemistry. This guide provides a comprehensive assessment of the tert-butyl 2-nitrobenzoate protecting group, evaluating its orthogonality against commonly employed protecting groups and offering supporting experimental data for researchers, scientists, and drug development professionals.
Introduction to the Tert-butyl 2-nitrobenzoate Protecting Group
The tert-butyl 2-nitrobenzoate group combines the acid-labile nature of a tert-butyl ester with the potential for photolytic cleavage conferred by the 2-nitrobenzyl moiety. This dual functionality suggests a unique position in the arsenal of protecting groups, offering alternative deprotection pathways. This guide will dissect its stability, methods of introduction and removal, and compare its performance with established protecting groups such as tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz).
Comparative Analysis of Protecting Group Stability
The orthogonality of a protecting group is fundamentally determined by its stability under a variety of reaction conditions. The following table summarizes the stability of the tert-butyl 2-nitrobenzoate group in comparison to other standard protecting groups.
| Protecting Group | Acid Stability | Base Stability | Hydrogenolysis Stability | Photolytic Stability |
| Tert-butyl 2-nitrobenzoate | Labile | Stable | Stable | Labile |
| Tert-butyloxycarbonyl (Boc) | Labile[1][2] | Stable[3] | Stable | Stable |
| 9-fluorenylmethyloxycarbonyl (Fmoc) | Stable | Labile[4] | Stable | Stable |
| Benzyloxycarbonyl (Cbz) | Stable | Stable | Labile[1] | Stable |
Experimental Protocols
Detailed methodologies for the introduction and removal of the tert-butyl 2-nitrobenzoate and other protecting groups are crucial for reproducible research.
Protection of a Carboxylic Acid with Tert-butyl 2-nitrobenzoate
Objective: To introduce the tert-butyl 2-nitrobenzoate protecting group onto a carboxylic acid.
Materials:
-
Carboxylic acid (1.0 equiv)
-
2-Nitrobenzoic acid tert-butyl ester (1.1 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add 2-Nitrobenzoic acid tert-butyl ester to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of a Tert-butyl 2-nitrobenzoate Protected Carboxylic Acid
Objective: To remove the tert-butyl 2-nitrobenzoate protecting group.
Method 1: Acidolysis
Materials:
-
Tert-butyl 2-nitrobenzoate protected compound (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected compound in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Purify the deprotected carboxylic acid as necessary.
Method 2: Photolysis
Materials:
-
Tert-butyl 2-nitrobenzoate protected compound (1.0 equiv)
-
Solvent (e.g., Methanol, Dioxane)
-
UV lamp (e.g., 350 nm)
Procedure:
-
Dissolve the protected compound in a suitable solvent in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 350 nm) while stirring.
-
Monitor the reaction progress by TLC or HPLC.[5]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the deprotected carboxylic acid to remove the 2-nitrosobenzaldehyde byproduct.
Orthogonality in Practice: A Comparative Workflow
The true test of orthogonality lies in the selective deprotection of one group in the presence of others. The following table outlines the selective deprotection conditions.
| Protecting Group to be Removed | Reagents and Conditions | Orthogonal to |
| Tert-butyl 2-nitrobenzoate (Photolysis) | UV light (e.g., 350 nm) in a suitable solvent | Boc, Fmoc, Cbz |
| Tert-butyl 2-nitrobenzoate (Acidolysis) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Fmoc, Cbz |
| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Fmoc, Cbz |
| Fmoc | 20% Piperidine in Dimethylformamide (DMF)[5] | Boc, Cbz, Tert-butyl 2-nitrobenzoate |
| Cbz | H₂, Pd/C in Methanol or Ethanol | Boc, Fmoc, Tert-butyl 2-nitrobenzoate |
Visualizing Orthogonality: Experimental Workflow
The following diagram illustrates a typical workflow for solid-phase peptide synthesis (SPPS), highlighting the orthogonal deprotection steps where a photolabile group like tert-butyl 2-nitrobenzoate could be employed for side-chain protection or for cleavage from the resin.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow with Orthogonal Deprotection Strategies.
Logical Relationship of Orthogonal Protecting Groups
The choice of protecting groups dictates the synthetic strategy. The following diagram illustrates the decision-making process based on the desired deprotection conditions.
Caption: Decision Tree for Selecting an Orthogonal Protecting Group Strategy.
Conclusion
The tert-butyl 2-nitrobenzoate protecting group presents a compelling option for chemists seeking expanded orthogonal strategies. Its stability to basic and hydrogenolytic conditions, combined with its lability to both acid and UV light, provides valuable flexibility in complex synthetic routes. While the acid lability is comparable to the widely used Boc group, the added dimension of photolytic cleavage allows for deprotection under exceptionally mild and neutral conditions. This feature is particularly advantageous when dealing with sensitive substrates that cannot tolerate acidic or basic reagents. The choice of deprotection method—acidolysis or photolysis—can be tailored to the specific requirements of the synthetic step, making the tert-butyl 2-nitrobenzoate group a versatile tool in the design of sophisticated and efficient synthetic pathways. Further research into its application and the optimization of its photolytic cleavage will undoubtedly solidify its place in the repertoire of modern protecting groups.
References
A Comparative Guide to Amide Synthesis: Nickel-Catalyzed Reductive Coupling vs. Traditional Amidation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amides is a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science. This guide provides an objective comparison of two distinct methodologies for amide bond formation: the innovative nickel-catalyzed reductive coupling of esters with nitroarenes, exemplified by the use of substrates like tert-butyl 2-nitrobenzoate, and the well-established traditional approach involving the coupling of carboxylic acids and amines. This comparison is supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method for your research needs.
Performance Benchmark: Nickel-Catalyzed Reductive Coupling vs. Traditional Amidation
The following tables summarize the performance of these two methods in the synthesis of N-aryl amides. The data is compiled from published literature to provide a comparative overview of reaction yields and conditions.
Table 1: Nickel-Catalyzed Reductive Coupling of Esters with Nitroarenes
This method offers a direct route to amides from readily available nitroarenes and esters, avoiding the pre-reduction of the nitro group to an amine.
| Ester Substrate | Nitroarene Substrate | Product | Yield (%) | Reference |
| Methyl benzoate | Nitrobenzene | N-Phenylbenzamide | 95 | [1] |
| Ethyl butyrate | 1-Nitro-4-methoxybenzene | N-(4-methoxyphenyl)butanamide | 88 | [1] |
| tert-Butyl 2-nitrobenzoate | - | (Self-condensation product) | Data not available | |
| Methyl 4-chlorobenzoate | 1-Nitro-3-(trifluoromethyl)benzene | 4-Chloro-N-(3-(trifluoromethyl)phenyl)benzamide | 75 | [1] |
| Methyl nicotinate | 2-Nitropyridine | N-(pyridin-2-yl)nicotinamide | 68 | [1] |
Table 2: Traditional Amidation using Carboxylic Acid, Amine, and Coupling Agents
This classical approach involves the activation of a carboxylic acid with a coupling agent to facilitate its reaction with an amine.
| Carboxylic Acid | Amine | Coupling System | Product | Yield (%) | Reference |
| Benzoic acid | Aniline | EDC, HOBt | N-Phenylbenzamide | 85-95 | [2][3] |
| Butyric acid | p-Anisidine | HATU, DIPEA | N-(4-methoxyphenyl)butanamide | ~90 | [3] |
| 2-Nitrobenzoic acid | tert-Butylamine | SOCl₂, then amine | N-(tert-butyl)-2-nitrobenzamide | >90 | |
| 4-Chlorobenzoic acid | 3-(Trifluoromethyl)aniline | EDC, DMAP, HOBt | 4-Chloro-N-(3-(trifluoromethyl)phenyl)benzamide | ~80-90 | [3] |
| Nicotinic acid | 2-Aminopyridine | DCC, DMAP | N-(pyridin-2-yl)nicotinamide | ~70-85 | [3] |
Experimental Protocols
Method 1: Nickel-Catalyzed Reductive Coupling of an Ester with a Nitroarene
This protocol is adapted from the work of Cheung, C. W., and Hu, X. (2017).[1]
Materials:
-
Nickel(II) chloride glyme complex (NiCl₂·dme)
-
1,10-Phenanthroline (phen)
-
Zinc powder (Zn)
-
Chlorotrimethylsilane (TMSCl)
-
Ester (e.g., Methyl benzoate)
-
Nitroarene (e.g., Nitrobenzene)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add NiCl₂·dme (7.5 mol%), 1,10-phenanthroline (7.5 mol%), and zinc powder (4.0 equiv.).
-
Add the ester (1.0 equiv.) and the nitroarene (1.2 equiv.).
-
Add anhydrous DMF to achieve a desired concentration (e.g., 0.2 M).
-
To the stirred suspension, add chlorotrimethylsilane (2.0 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 16-24 hours.
-
Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: Traditional Amide Coupling using EDC/HOBt
This is a general and widely used protocol for the synthesis of amides from carboxylic acids and amines.[2][3]
Materials:
-
Carboxylic acid (e.g., Benzoic acid)
-
Amine (e.g., Aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous DCM or DMF.
-
Add the amine (1.1 equiv.) to the solution.
-
Add DIPEA (1.5-2.0 equiv.) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Visualizing the Synthetic Workflows
To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.
Caption: Workflow for Nickel-Catalyzed Amidation.
Caption: Workflow for Traditional Amidation (EDC/HOBt).
Concluding Remarks
The choice between nickel-catalyzed reductive coupling and traditional amidation methods is contingent upon several factors including substrate availability, functional group tolerance, and desired reaction scale. The nickel-catalyzed approach presents a novel and efficient pathway, particularly advantageous when starting from nitroarenes. Traditional methods, while well-established and reliable, often require pre-functionalized starting materials (i.e., amines). This guide aims to provide the necessary data and protocols to enable an informed decision for your specific synthetic challenges.
References
A comparative study of the reactivity of different substituted Tert-butyl nitrobenzoates
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Relative Reactivity Trends
The reactivity of substituted tert-butyl nitrobenzoates in reactions like hydrolysis is primarily governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, thereby increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon and slow down the reaction.
The following table summarizes the expected trend in relative hydrolysis rates for a series of para-substituted tert-butyl nitrobenzoates based on the Hammett substituent constant (σ). A more positive σ value indicates a stronger electron-withdrawing effect and thus a higher expected reaction rate.
| Substituent (X) | Hammett Constant (σp) | Expected Relative Rate of Hydrolysis |
| -OCH₃ | -0.27 | Slowest |
| -CH₃ | -0.17 | Slow |
| -H | 0.00 | Reference |
| -Cl | 0.23 | Fast |
| -Br | 0.23 | Fast |
| -CN | 0.66 | Faster |
| -NO₂ | 0.78 | Fastest |
Note: This table presents a qualitative trend based on established principles of physical organic chemistry. Actual rate constants would need to be determined experimentally.
Experimental Protocols
Synthesis of Substituted Tert-butyl Nitrobenzoates
A general and effective method for the synthesis of tert-butyl nitrobenzoates is the esterification of the corresponding substituted nitrobenzoic acid with tert-butanol. Due to the steric hindrance of the tert-butyl group and its susceptibility to elimination under harsh acidic conditions, milder methods are preferred. One such method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
Substituted nitrobenzoic acid (e.g., 4-nitrobenzoic acid, 3,5-dinitrobenzoic acid)
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted nitrobenzoic acid (1.0 eq) and tert-butanol (1.2 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure tert-butyl nitrobenzoate ester.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinetic Study of Hydrolysis
The rate of hydrolysis of the synthesized tert-butyl nitrobenzoates can be determined by monitoring the reaction progress over time. Given that the hydrolysis of tert-butyl esters can proceed via an AAL1 mechanism (unimolecular alkyl-oxygen cleavage) under acidic conditions, and potentially a BAC2 mechanism (bimolecular acyl-oxygen cleavage) under basic conditions, the choice of conditions is crucial. For this comparative study, alkaline hydrolysis is often preferred as it is sensitive to the electronic effects at the carbonyl carbon. The rate of hydrolysis can be monitored spectrophotometrically by observing the appearance of the substituted nitrobenzoate anion.
Materials:
-
Synthesized substituted tert-butyl nitrobenzoate
-
A suitable solvent system (e.g., a mixture of water and a co-solvent like acetonitrile or dioxane to ensure solubility)
-
A buffer solution of desired pH (e.g., a carbonate buffer for alkaline conditions)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Prepare stock solutions of the substituted tert-butyl nitrobenzoates in the chosen co-solvent.
-
Prepare the reaction buffer of the desired pH and ionic strength.
-
Equilibrate the buffer solution in a cuvette inside the thermostatted cell holder of the UV-Vis spectrophotometer to the desired reaction temperature.
-
Initiate the reaction by injecting a small aliquot of the ester stock solution into the cuvette containing the buffer. Ensure rapid mixing.
-
Immediately start monitoring the change in absorbance at a predetermined wavelength (corresponding to the absorbance maximum of the resulting carboxylate anion) as a function of time.
-
Record the absorbance data at regular intervals until the reaction is complete.
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (kOH) can be calculated by dividing kobs by the concentration of the hydroxide ion.
-
Repeat the experiment for each substituted tert-butyl nitrobenzoate under identical conditions to allow for a direct comparison of their reactivities.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and kinetic analysis of substituted tert-butyl nitrobenzoates.
Caption: General mechanisms for acid- and base-catalyzed hydrolysis of tert-butyl esters.
Discussion of Expected Results
The electronic nature of the substituent on the nitrobenzoate ring is expected to have a pronounced effect on the rate of hydrolysis, particularly under basic conditions (BAC2 mechanism). For this mechanism, the rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, and halogens increase the partial positive charge on the carbonyl carbon. This makes the carbonyl group more electrophilic and thus more susceptible to nucleophilic attack. Consequently, EWGs are expected to increase the rate of hydrolysis. The stronger the electron-withdrawing nature of the substituent (as indicated by a more positive Hammett σ value), the faster the reaction rate.
-
Electron-Donating Groups (EDGs) like -OCH₃ and -CH₃ decrease the partial positive charge on the carbonyl carbon by donating electron density to the aromatic ring through resonance or inductive effects. This reduces the electrophilicity of the carbonyl group, making it less reactive towards nucleophiles and thus slowing down the rate of hydrolysis.
Under acidic conditions, the hydrolysis of tert-butyl esters often proceeds through an AAL1 mechanism, where the rate-determining step is the formation of a stable tert-butyl carbocation. In this case, the electronic effect of the substituents on the leaving group (the nitrobenzoate) has a less direct impact on the rate compared to the BAC2 mechanism. However, a more electron-withdrawing nitrobenzoate would be a better leaving group, which could still influence the overall reaction rate.
By systematically varying the substituents on the nitrobenzoate ring and measuring the corresponding hydrolysis rates, a linear free-energy relationship (LFER) can be established by plotting log(k/k₀) against the Hammett σ constants. The slope of this plot, the reaction constant (ρ), would provide quantitative insight into the sensitivity of the reaction to the electronic effects of the substituents. A positive ρ value would confirm that the reaction is accelerated by electron-withdrawing groups.
Navigating Large-Scale Synthesis: A Cost-Effectiveness Analysis of Tert-butyl 2-nitrobenzoate Production
For researchers, scientists, and professionals in drug development, the economic viability of a synthetic route is as crucial as its chemical efficiency. This guide provides a comprehensive cost-effectiveness evaluation of large-scale Tert-butyl 2-nitrobenzoate synthesis, a key intermediate in various pharmaceutical and fine chemical applications. We present a comparative analysis of the primary synthetic methodologies, supported by experimental data and detailed protocols, to inform strategic decisions in process development and manufacturing.
Tert-butyl 2-nitrobenzoate is a valuable building block, often utilized for the introduction of a protected 2-nitrobenzoyl group in complex molecule synthesis. The selection of an optimal synthetic strategy on an industrial scale hinges on a delicate balance of factors including raw material cost, reaction yield, process time, energy consumption, and waste generation. This comparison focuses on the two most prevalent methods for its preparation: Direct Fischer Esterification and the Acid Chloride mediated route.
Comparative Analysis of Synthetic Routes
The large-scale synthesis of Tert-butyl 2-nitrobenzoate is dominated by two principal approaches. The first is the direct acid-catalyzed esterification of 2-nitrobenzoic acid with tert-butanol, known as Fischer esterification. The second involves the conversion of 2-nitrobenzoic acid to its more reactive acyl chloride derivative, 2-nitrobenzoyl chloride, followed by reaction with tert-butanol. Each method presents a distinct profile of advantages and disadvantages in a large-scale manufacturing context.
Data Presentation: A Quantitative Comparison
To facilitate a clear and objective assessment, the following tables summarize the key quantitative parameters for each synthetic route. Prices for raw materials are based on currently available bulk industrial-grade listings and may vary based on supplier and market fluctuations.
Table 1: Raw Material Cost Analysis
| Reagent | Supplier Example(s) | Price (USD/kg) - Bulk | Notes |
| 2-Nitrobenzoic Acid | Chem-Impex, Sigma-Aldrich, Sihauli Chemicals | 30 - 50 | Price can vary based on purity.[1][2] |
| tert-Butanol | Univar Solutions, IndiaMART | 2 - 5 | Technical grade is cost-effective for large-scale use.[3][4][5] |
| Sulfuric Acid (98%) | - | < 1 | Widely available and inexpensive. |
| Thionyl Chloride | Sigma-Aldrich, Chemicopro | 10 - 20 | Price dependent on grade and supplier.[6][7][8] |
| 2-Nitrobenzoyl Chloride | Sigma-Aldrich, LabSolutions | 150 - 200 | Significantly more expensive than the parent acid.[4][5][9] |
| Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich, ProteoChem | 40 - 60 | Used in smaller scale, cost-prohibitive for large-scale.[1][3] |
| 4-Dimethylaminopyridine (DMAP) | IndiaMART, ChemicalBook | 20 - 30 | Catalyst, used in smaller quantities.[7][8][10][11][12] |
Table 2: Process Parameter Comparison
| Parameter | Method 1: Fischer Esterification | Method 2: Acid Chloride Route |
| Starting Materials | 2-Nitrobenzoic acid, tert-Butanol | 2-Nitrobenzoic acid, Thionyl chloride, tert-Butanol |
| Catalyst | Strong acid (e.g., H₂SO₄) | None required for esterification step |
| Reported Yield | 85-95%[13][14] | >95% |
| Reaction Time | 4 - 8 hours[15] | 2 - 4 hours |
| Reaction Temperature | 80-100°C[15] | 0°C to room temperature |
| Solvent | Excess tert-Butanol or inert solvent (e.g., Toluene) | Inert solvent (e.g., Dichloromethane) |
| Work-up Complexity | Moderate (neutralization, extraction) | Moderate (removal of HCl, extraction) |
| Waste Products | Acidic aqueous waste | HCl gas, sulfur dioxide (from thionyl chloride) |
| Energy Consumption | Higher (prolonged heating) | Lower (milder conditions) |
| Safety Concerns | Handling of concentrated acid at high temperatures | Handling of corrosive and toxic thionyl chloride and HCl gas |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for process development and scale-up. The following sections provide methodologies for the two primary synthetic routes.
Method 1: Direct Fischer Esterification of 2-Nitrobenzoic Acid
This method represents a classical and atom-economical approach to ester synthesis.
Materials:
-
2-Nitrobenzoic acid (1.0 eq)
-
tert-Butanol (4.0 eq)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Toluene (optional, as a solvent and for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-nitrobenzoic acid in an excess of tert-butanol (or in toluene), cautiously add concentrated sulfuric acid at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess tert-butanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude Tert-butyl 2-nitrobenzoate.
-
Further purification can be achieved by recrystallization or column chromatography if required.
Method 2: Synthesis via 2-Nitrobenzoyl Chloride
This two-step process offers higher reactivity and often leads to cleaner conversions and shorter reaction times.
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
Materials:
-
2-Nitrobenzoic acid (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
An inert solvent (e.g., toluene or dichloromethane)
Procedure:
-
To a suspension of 2-nitrobenzoic acid in an inert solvent, add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture at room temperature. The reaction is exothermic and will be accompanied by the evolution of sulfur dioxide and hydrogen chloride gas, which should be scrubbed.
-
Heat the reaction mixture to reflux (approximately 70-80°C) for 1-2 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-nitrobenzoyl chloride, which can be used directly in the next step.
Step 2: Esterification of 2-Nitrobenzoyl Chloride with tert-Butanol
Materials:
-
2-Nitrobenzoyl chloride (1.0 eq)
-
tert-Butanol (1.1 eq)
-
A non-nucleophilic base (e.g., triethylamine or pyridine) (1.1 eq)
-
An inert solvent (e.g., dichloromethane)
Procedure:
-
Dissolve 2-nitrobenzoyl chloride in an inert solvent and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of tert-butanol and the non-nucleophilic base in the same solvent.
-
Slowly add the tert-butanol/base solution to the stirred solution of 2-nitrobenzoyl chloride, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, wash the reaction mixture with water, dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Tert-butyl 2-nitrobenzoate.
Visualization of Workflows
To provide a clearer understanding of the process flow for each synthetic route, the following diagrams have been generated using the DOT language.
Cost-Effectiveness Evaluation
Method 1: Fischer Esterification
This approach is characterized by its use of inexpensive and readily available bulk chemicals. The primary cost drivers are the starting material, 2-nitrobenzoic acid, and the energy required for the prolonged heating period. While the yield is generally good, the reversibility of the reaction necessitates using a large excess of tert-butanol or the azeotropic removal of water, which can add to the process complexity and cost on a large scale. The generation of significant volumes of acidic aqueous waste also requires consideration for disposal and environmental impact.
Method 2: Acid Chloride Route
The key advantage of this method is the high reactivity of the acyl chloride intermediate, which leads to faster reaction times and typically higher yields under milder conditions. This can translate to lower energy costs and increased reactor throughput. However, this is offset by the significantly higher cost of thionyl chloride and the associated safety and handling challenges, including the management of corrosive HCl and SO₂ byproducts. The two-step nature of the process also adds to the operational complexity.
Conclusion and Recommendations
For large-scale industrial production of Tert-butyl 2-nitrobenzoate, the Direct Fischer Esterification route generally presents a more cost-effective option, primarily due to the lower cost of raw materials. The higher energy input and longer reaction times can be mitigated through process optimization, such as efficient heat exchange and the use of robust acid catalysts.
The Acid Chloride Route , while offering faster reaction kinetics and potentially higher purity, is likely to be economically viable only in scenarios where the higher cost of reagents is justified by specific process requirements, such as the need for very mild reaction conditions or when the infrastructure for handling hazardous reagents is already in place.
Ultimately, the choice of synthetic route will depend on a thorough techno-economic analysis specific to the manufacturing site, considering local reagent costs, energy prices, waste disposal regulations, and the desired scale of production. This guide provides the foundational data and experimental frameworks to initiate such an evaluation.
References
- 1. Dicyclohexylcarbodiimide, DCC, N,N′-Dicyclohexylcarbodiimide 99% | eBay [ebay.com]
- 2. N,N'-Dicyclohexylcarbodiimide (DCC), 100 g, CAS No. 538-75-0 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. DCC 25 grams - DCC (N,N'-dicyclohexylcarbodiimide) - ProteoChem [proteochem.com]
- 4. 2-Nitrobenzoyl chloride 97 610-14-0 [sigmaaldrich.com]
- 5. labsolu.ca [labsolu.ca]
- 6. ethyl 2-amino-3-nitro-benzoate synthesis - chemicalbook [chemicalbook.com]
- 7. 4-(Dimethylamino)pyridine (DMAP), 25 g, CAS No. 1122-58-3 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 8. 4-Dimethylaminopyridine [oakwoodchemical.com]
- 9. 2-Nitrobenzoyl chloride price,buy 2-Nitrobenzoyl chloride - chemicalbook [chemicalbook.com]
- 10. indiamart.com [indiamart.com]
- 11. 4-Dimethylaminopyridine price,buy 4-Dimethylaminopyridine - chemicalbook [m.chemicalbook.com]
- 12. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 13. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 14. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]
- 15. sciencejournal.re [sciencejournal.re]
A Comparative Guide to Tert-butyl 2-nitrobenzoate: Cross-Validation of Experimental and Computational Data
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's properties is paramount. This guide provides a detailed comparison of experimental and computational data for Tert-butyl 2-nitrobenzoate, offering insights into its synthesis, and physicochemical properties, and a comparison with related nitrobenzoate derivatives.
This document aims to bridge the gap between theoretical predictions and real-world laboratory results, providing a valuable resource for those working with this and similar chemical entities. By presenting data in a clear, comparative format and detailing experimental methodologies, we facilitate a deeper understanding of Tert-butyl 2-nitrobenzoate's characteristics.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear and direct comparison, the following tables summarize the available experimental and computed data for Tert-butyl 2-nitrobenzoate and its structural isomers or related compounds.
Table 1: Physicochemical Properties of Tert-butyl 2-nitrobenzoate
| Property | Experimental Value | Computed Value | Data Source |
| Molecular Formula | C₁₁H₁₃NO₄ | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | - | 223.22 g/mol | [1] |
| Melting Point | Not available | - | - |
| Boiling Point | Not available | - | - |
| Solubility | Not available | - | - |
Table 2: Spectroscopic Data for Tert-butyl 2-nitrobenzoate
| Technique | Experimental Data | Computed/Predicted Data | Data Source |
| ¹H NMR | Not available | Predicted shifts can be calculated | - |
| ¹³C NMR | Not available | Predicted shifts can be calculated | [1] |
| Infrared (IR) | Not available | Predicted vibrational frequencies can be calculated | [1] |
| Mass Spec (MS) | Available through GC-MS | Exact Mass: 223.08445790 Da | [1] |
Table 3: Comparison with Isomeric and Related Nitrobenzoates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Differentiating Feature |
| Tert-butyl 2-nitrobenzoate | C₁₁H₁₃NO₄ | 223.22 | Nitro group at the ortho position. |
| Tert-butyl 3-nitrobenzoate | C₁₁H₁₃NO₄ | 223.22 | Nitro group at the meta position. |
| Tert-butyl 4-nitrobenzoate | C₁₁H₁₃NO₄ | 223.22 | Nitro group at the para position. |
| N-(tert-butyl)-2-nitrobenzamide | C₁₁H₁₄N₂O₃ | 222.24 | Amide linkage instead of an ester. |
Experimental Protocols: Synthesis and Characterization
A plausible and commonly employed synthetic route to Tert-butyl 2-nitrobenzoate involves a two-step process. The first step is the conversion of 2-nitrobenzoic acid to its more reactive acid chloride derivative, 2-nitrobenzoyl chloride. This is followed by the esterification of the acid chloride with tert-butanol.
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
This protocol is adapted from established procedures for the synthesis of acid chlorides from carboxylic acids.
Materials:
-
2-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry Toluene
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize HCl gas, combine 2-nitrobenzoic acid and thionyl chloride.
-
Heat the mixture to reflux and maintain for 30-60 minutes, or until the solid 2-nitrobenzoic acid has completely dissolved.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (in vacuo).
-
To ensure complete removal of thionyl chloride, add dry toluene to the residue and evaporate the solvent in vacuo. Repeat this step.
-
The resulting crude 2-nitrobenzoyl chloride, a yellowish oil or low-melting solid, can be used directly in the next step or purified by distillation under high vacuum. For immediate use, dissolve the crude product in anhydrous dichloromethane.
Step 2: Synthesis of Tert-butyl 2-nitrobenzoate
This protocol describes the esterification of 2-nitrobenzoyl chloride with tert-butanol.
Materials:
-
2-Nitrobenzoyl chloride (from Step 1)
-
Tert-butanol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine or pyridine (as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve tert-butanol and a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine or pyridine) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of 2-nitrobenzoyl chloride in anhydrous DCM to the cooled solution of tert-butanol and base with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Tert-butyl 2-nitrobenzoate.
-
The crude product can be purified by column chromatography on silica gel.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key stages in the synthesis and purification of Tert-butyl 2-nitrobenzoate.
Caption: Synthetic workflow for Tert-butyl 2-nitrobenzoate.
Cross-Validation of Results: A Discussion
A critical aspect of modern chemical research is the cross-validation of experimental findings with computational predictions. While detailed experimental data for Tert-butyl 2-nitrobenzoate is not extensively published, we can infer its properties and compare them with computational models based on data from related compounds and established theoretical principles.
Computational Methodology: Computational analysis of Tert-butyl 2-nitrobenzoate would typically involve Density Functional Theory (DFT) calculations. These calculations can predict a range of properties, including:
-
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of the atoms.
-
Spectroscopic Properties: Simulating ¹H and ¹³C NMR chemical shifts, as well as IR vibrational frequencies. These predictions can be invaluable in interpreting experimental spectra.
-
Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic transitions.
Comparison and Insights:
-
Spectroscopic Data: The computed exact mass from PubChem (223.08445790 Da) provides a precise value that can be used to confirm the identity of the synthesized product in high-resolution mass spectrometry.[1] Predicted NMR and IR spectra, while not a substitute for experimental data, can aid in the initial characterization and identification of the target molecule, especially in distinguishing it from its isomers.
-
Reactivity: The presence of the nitro group in the ortho position is expected to influence the electronic properties and reactivity of the ester. Computational models can quantify this effect by analyzing the charge distribution and electrostatic potential of the molecule. This can be compared to the known properties of the meta and para isomers to understand the impact of the nitro group's position.
-
Alternative Compounds: The synthesis of the corresponding amide, N-(tert-butyl)-2-nitrobenzamide, follows a similar pathway, reacting 2-nitrobenzoyl chloride with tert-butylamine instead of tert-butanol. The choice between the ester and the amide would depend on the desired application, as the amide linkage generally offers different stability and hydrogen bonding capabilities compared to the ester linkage.
References
A Comparative Analysis of the Safety Profiles of Amine-Protecting Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to ensure both experimental success and laboratory safety. This guide provides a comparative analysis of the safety profiles of common amine-protecting groups, which are alternatives to tert-butyl 2-nitrobenzoate. It is important to note that despite extensive searches, a comprehensive, publicly available Safety Data Sheet (SDS) or detailed toxicological data for tert-butyl 2-nitrobenzoate (CAS 55666-41-6) could not be located. The information presented herein is based on available data for its widely used alternatives.
This guide summarizes the known hazards of prominent amine-protecting reagents, including Di-tert-butyl dicarbonate (Boc-anhydride), Benzyl chloroformate (Cbz-Cl), and 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The objective is to provide a clear, data-driven comparison to aid in risk assessment and the selection of safer alternatives in chemical synthesis.
Safety Profile Overview of Alternatives
Di-tert-butyl dicarbonate (Boc-anhydride) is a widely used reagent for introducing the tert-butoxycarbonyl (Boc) protecting group. It is classified as a flammable liquid and vapor.[1] It is fatal if inhaled, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1] It may also cause respiratory irritation.[1]
Benzyl chloroformate (Cbz-Cl) , used for introducing the benzyloxycarbonyl (Cbz) group, is a combustible liquid that is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage. It is also suspected of causing genetic defects and may cause cancer. Furthermore, it is very toxic to aquatic life with long-lasting effects.
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is the reagent for introducing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. It is harmful if swallowed and causes severe skin burns and serious eye damage.[2][3]
Quantitative Safety Data Comparison
The following table summarizes the key quantitative safety data for the discussed alternatives to tert-butyl 2-nitrobenzoate. The absence of data for tert-butyl 2-nitrobenzoate is a significant limitation in a direct comparative assessment.
| Safety Parameter | Di-tert-butyl dicarbonate (Boc-anhydride) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Tert-butyl 2-nitrobenzoate |
| GHS Pictograms | Flammable, Toxic, Corrosive, Health Hazard | Corrosive, Health Hazard, Environmental Hazard | Corrosive, Health Hazard | No data available |
| Hazard Statements | H226, H315, H317, H318, H330, H335[1] | H302, H315, H319, H341, H350, H410 | H302, H314[2][3] | No data available |
| Signal Word | Danger[1] | Danger | Danger[2] | No data available |
| Acute Toxicity (Oral) | No data available | Harmful if swallowed | Harmful if swallowed[2] | No data available |
| Acute Toxicity (Inhalation) | Fatal if inhaled[1] | No data available | No data available | No data available |
| Skin Corrosion/Irritation | Causes skin irritation[1] | Causes severe skin burns | Causes severe skin burns[2][3] | No data available |
| Serious Eye Damage/Irritation | Causes serious eye damage[1] | Causes serious eye damage | Causes serious eye damage[3] | No data available |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction[1] | No data available | No data available | No data available |
| Germ Cell Mutagenicity | No data available | Suspected of causing genetic defects | No data available | No data available |
| Carcinogenicity | No data available | May cause cancer | No data available | No data available |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1] | No data available | No data available | No data available |
| Hazardous to the Aquatic Environment | No data available | Very toxic to aquatic life with long lasting effects | No data available | No data available |
Experimental Protocols for Key Safety Assays
To ensure a thorough evaluation of the safety of any chemical substance, standardized experimental protocols are followed. Below are summaries of key OECD (Organisation for Economic Co-operation and Development) guidelines for toxicity testing.
OECD 420: Acute Oral Toxicity - Fixed Dose Procedure
This method is used to assess the acute toxic effects of a substance when administered orally at fixed dose levels.
Methodology:
-
Animal Selection: Healthy, young adult rodents (usually females as they are often slightly more sensitive) are used.[4]
-
Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.[4]
-
Dose Preparation and Administration: The test substance is typically administered as a single dose via gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[5]
-
Sighting Study: A preliminary study with a single animal is conducted to determine the appropriate starting dose for the main study.[4]
-
Main Study: Animals are dosed sequentially at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg). The outcome of the first animal determines the dose for the next.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[4]
-
Pathology: All animals are subjected to a gross necropsy at the end of the study.
OECD 404: Acute Dermal Irritation/Corrosion
This test evaluates the potential of a substance to cause local irritation or corrosion upon a single topical application to the skin.
Methodology:
-
Animal Selection: Healthy young adult albino rabbits are the preferred species.[6]
-
Preparation of Animals: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.[6]
-
Application of Test Substance: A small area of skin (approximately 6 cm²) is treated with 0.5 mL of a liquid or 0.5 g of a solid test substance. The site is then covered with a gauze patch.[6][7]
-
Exposure Period: The exposure duration is typically 4 hours.[7]
-
Observation: The skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal and daily for up to 14 days if effects persist.[7]
-
Scoring: Skin reactions are graded according to a standardized scoring system.
References
Navigating the Environmental Landscape of Peptide Synthesis: A Comparative Guide to Coupling Reagents
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that extends beyond reaction yield and purity. The environmental impact of chemical processes is an increasingly important consideration. This guide provides a comparative analysis of the environmental footprint of Tert-butyl 2-nitrobenzoate and its alternatives used in amide bond formation, a cornerstone of peptide synthesis. By presenting available experimental data on toxicity and biodegradability, this document aims to facilitate informed, environmentally conscious choices in the laboratory.
The synthesis of peptides and other complex molecules often relies on activating agents to facilitate the formation of amide bonds. Tert-butyl 2-nitrobenzoate has been utilized in this capacity; however, the environmental profile of nitroaromatic compounds necessitates an evaluation of its impact and a comparison with alternative reagents. This guide delves into the available data on Tert-butyl 2-nitrobenzoate and several common alternatives, including tert-butyl nitrite and a range of carbodiimide and phosphonium-based coupling reagents.
Performance and Environmental Impact at a Glance
To provide a clear and concise overview, the following table summarizes the key environmental and performance indicators for Tert-butyl 2-nitrobenzoate and its alternatives. It is important to note that direct comparative studies are limited, and the data has been compiled from various sources.
| Reagent | Primary Use | Acute Aquatic Toxicity (LC50) | Biodegradability | Key Environmental Considerations |
| Tert-butyl 2-nitrobenzoate | Amide bond formation | Data not available | Expected to be not readily biodegradable | Belongs to the nitroaromatic class of compounds, which are often persistent and toxic. Biodegradation of the 2-nitrobenzoate moiety has been observed in specific microorganisms. |
| Tert-butyl Nitrite | Nitration, Diazotization | Harmful (LC50 for fish estimated >100 mg/L) | Data not available | Considered a "green" nitrating agent due to milder reaction conditions and reduced acid waste compared to traditional methods.[1] However, it is harmful if swallowed or inhaled.[2][3][4][5] |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide coupling | Data not available | Not readily biodegradable | Flammable, toxic by inhalation, and can cause skin sensitization.[6][7][8] |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Peptide coupling | Very toxic to aquatic life with long lasting effects[1] | Data not available | Skin sensitizer and the byproduct, dicyclohexylurea (DCU), has low solubility, complicating purification.[3][9][10] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) | Peptide coupling | Data not available | Data not available | Byproducts can contribute to eutrophication.[11] Benzotriazole-based reagents may have explosive properties and can cause allergic reactions.[2] |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Peptide coupling | Very toxic to aquatic life with long lasting effects[12][13] | Data not available | Developed as a safer alternative to BOP, which produces a carcinogenic byproduct (HMPA). The byproduct of PyBOP is less toxic.[14] |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) | Peptide coupling | Data not available | Data not available | Considered a "greener" alternative with a less hazardous safety profile than benzotriazole-based reagents.[2][15][16] Its byproducts are water-soluble, facilitating easier purification.[2][15] |
| Propane phosphonic acid anhydride (T3P®) | Peptide coupling | Low toxicity (LD50 in rats >2000 mg/kg)[17] | Data not available | Considered a "green" coupling reagent with low toxicity and water-soluble byproducts that are easily removed, minimizing environmental burden.[4][6][13][17][18][19] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Peptide coupling | Data not available | Data not available | Considered greener than other carbodiimides as its urea byproduct is water-soluble and does not pose a significant health or environmental hazard.[20] |
Delving into the Details: A Closer Look at Each Compound
Tert-butyl 2-nitrobenzoate
Alternatives to Tert-butyl 2-nitrobenzoate
A range of alternative reagents are available for amide bond formation, each with its own environmental profile.
Tert-butyl Nitrite: This compound is often touted as a "green" nitrating agent because its use can lead to milder reaction conditions and a reduction in acidic waste compared to traditional nitration methods.[1] However, it is not without its hazards, being classified as harmful if swallowed or inhaled.[2][3][4][5] Its environmental fate, particularly its biodegradability and long-term effects on aquatic ecosystems, requires further investigation.
Carbodiimide-Based Reagents (DIC and DCC): N,N'-Diisopropylcarbodiimide (DIC) and N,N'-Dicyclohexylcarbodiimide (DCC) are widely used coupling agents. However, they present several environmental and safety concerns. DIC is flammable and toxic upon inhalation.[6][7][8] DCC is very toxic to aquatic life and is a known skin sensitizer.[1] A significant drawback of DCC is the formation of a byproduct, dicyclohexylurea (DCU), which has poor solubility in many common solvents, leading to challenges in product purification and generating additional waste streams.[3][9][10]
Onium Salt-Based Reagents (TBTU and PyBOP): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) is an effective coupling reagent, but its byproducts may contribute to the eutrophication of water bodies.[11] Furthermore, reagents based on benzotriazole, such as TBTU and its predecessor HBTU, have been associated with potential explosive hazards and can cause allergic reactions.[2][3]
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) was developed as a safer alternative to the highly effective but hazardous BOP reagent. The primary concern with BOP was the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). PyBOP, by contrast, generates a significantly less toxic phosphine oxide byproduct.[14] However, PyBOP itself is classified as very toxic to aquatic life with long-lasting effects.[12][13]
"Greener" Coupling Reagents (COMU, T3P®, and EDC):
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU): COMU is considered a third-generation uronium-type coupling reagent and a safer alternative to benzotriazole-based reagents.[2][15][16] It is reported to have a less hazardous safety profile, with a reduced risk of explosion and allergic reactions.[2][15] A key environmental advantage of COMU is that its byproducts are water-soluble, which simplifies the purification process and reduces the need for organic solvents.[2][15]
-
Propane phosphonic acid anhydride (T3P®): T3P® is increasingly recognized as a "green" coupling reagent.[6][17] It exhibits low toxicity and its byproducts, propylphosphonic acids, are water-soluble, allowing for easy removal by aqueous extraction and minimizing the environmental footprint of the synthesis.[4][13][17][19]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): In the context of carbodiimides, EDC is often considered a more environmentally friendly option.[20] The urea byproduct formed during the reaction is water-soluble, which facilitates its removal and reduces the reliance on organic solvents for purification. This byproduct is also not considered to pose a significant health or environmental hazard.[20]
Experimental Protocols
To provide a framework for evaluating the environmental impact of these and other chemical compounds, standardized experimental protocols are essential.
Ready Biodegradability (OECD 301)
The Organisation for Economic Co-operation and Development (OECD) has established a series of tests (OECD 301) to assess the "ready biodegradability" of chemicals.[5][23] These tests determine the potential for a substance to be rapidly and completely broken down by microorganisms in an aquatic environment. A common method is the OECD 301B (CO2 Evolution Test) , which measures the amount of carbon dioxide produced over a 28-day period when the test substance is incubated with a microbial inoculum.[14] A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical CO2 production within a 10-day window. For poorly soluble substances, modifications such as the use of an inert support or emulsifying agent may be necessary to increase bioavailability.[8][12]
Workflow for OECD 301B Test:
References
- 1. N,N'-Dicyclohexylcarbodiimide, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. oecd.org [oecd.org]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Review of the environmental behavior and fate of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 9. N,N'-DICYCLOHEXYLCARBODIIMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Dicyclohexylcarbodiimide | C13H22N2 | CID 10868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. researchgate.net [researchgate.net]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 21. Tert-butyl 2-nitrobenzoate | C11H13NO4 | CID 4860715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
Safety Operating Guide
Navigating the Safe Disposal of Tert-butyl 2-nitrobenzoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Tert-butyl 2-nitrobenzoate, a compound utilized in various research applications, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance with regulatory standards and minimizing risks.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle tert-butyl 2-nitrobenzoate with appropriate personal protective equipment (PPE). Based on the hazard profile of similar nitrobenzoate compounds, this includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
Hazard Profile Summary
| Hazard Category | Description of Potential Risk | Precautionary Measures |
| Flammability | May be combustible and could ignite if exposed to heat or flame. | Keep away from heat, sparks, open flames, and hot surfaces. |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. | Wear protective gloves and clothing. |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. |
| Acute Toxicity (Inhalation) | May be harmful if inhaled, potentially causing respiratory irritation. | Use in a well-ventilated area or with respiratory protection. |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Do not eat, drink, or smoke when handling. |
| Aquatic Toxicity | Potentially harmful to aquatic life. | Avoid release to the environment. |
Step-by-Step Disposal Procedure
The disposal of tert-butyl 2-nitrobenzoate must be managed as hazardous chemical waste in accordance with Environmental Protection Agency (EPA) regulations and institutional safety protocols.[1][2] Under no circumstances should it be disposed of down the drain or in regular solid waste.[1][3]
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Label the waste container clearly and accurately. The label must include:
-
The full chemical name: "tert-butyl 2-nitrobenzoate". Avoid abbreviations or chemical formulas.[1]
-
The approximate quantity of the waste.
-
The date of waste generation.[1]
-
The name and contact information of the principal investigator or laboratory supervisor.[1]
-
Appropriate hazard pictograms (e.g., irritant, health hazard).[1]
-
-
Storage:
-
Disposal Request:
-
Empty Container Disposal:
-
An "empty" container that held tert-butyl 2-nitrobenzoate must be triple-rinsed with a suitable solvent.[4][5]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[4][5]
-
After triple-rinsing, the container can be defaced of its original label and disposed of as non-hazardous solid waste, in accordance with institutional policies.[5]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 2-nitrobenzoate.
References
Personal protective equipment for handling Tert-butyl 2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling of Tert-butyl 2-nitrobenzoate (CAS No. 55666-41-6). Given that this compound is a rare chemical with limited specific safety data, this document establishes a conservative and comprehensive operational plan based on the known hazards of aromatic nitro compounds and related esters. Adherence to these protocols is essential for ensuring personnel safety and minimizing risks in the laboratory environment.
Hazard Assessment and Personal Protective Equipment
Tert-butyl 2-nitrobenzoate is an aromatic nitro compound. Compounds in this class are generally considered hazardous and can be flammable, irritants, and may have other toxic effects. They can often be absorbed through the skin. Therefore, a stringent approach to personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE)
| Body Part | Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling. Inspect gloves for any signs of degradation or puncture before use and replace them immediately if compromised or contaminated. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and spills. |
| Respiratory | Chemical Fume Hood | All handling of Tert-butyl 2-nitrobenzoate should be conducted within a certified chemical fume hood to minimize inhalation exposure. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Operational Plan for Safe Handling
A systematic workflow is critical when working with Tert-butyl 2-nitrobenzoate to ensure safety at every stage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
